4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
Description
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Properties
IUPAC Name |
(4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c26-17-16-25(28)24(18-21-10-4-1-5-11-21)27(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16,18-20H2/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTIELGBBUTMMA-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433262 | |
| Record name | 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156732-12-6 | |
| Record name | 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Asymmetric Synthesis of (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the chiral molecule (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile. This compound holds significance as a potential building block in the development of novel therapeutic agents due to its β-aminoketone and nitrile functionalities. The core of this guide focuses on an asymmetric Mannich-type reaction, a powerful tool for the stereocontrolled formation of carbon-carbon and carbon-nitrogen bonds. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure high yield and enantioselectivity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Chiral β-Amino Ketones and Nitriles
Chiral β-amino ketones and their derivatives are privileged structural motifs found in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Their inherent functionality allows for diverse chemical transformations, making them valuable intermediates in the synthesis of more complex molecules such as γ-amino alcohols and β-amino acids.[3][4] The precise spatial arrangement of the amino and keto groups is often crucial for biological activity, underscoring the importance of stereoselective synthetic methods.[1][5]
The target molecule of this guide, (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile, incorporates both a chiral β-amino ketone backbone and a nitrile group. The nitrile functionality is a versatile precursor to other important functional groups, including carboxylic acids, amides, and amines. The N,N-dibenzyl protecting group offers stability during the reaction and can be readily removed under various conditions. The phenyl group at the 5-position further adds to the structural complexity and potential for diverse biological interactions.
The synthesis of such molecules presents a significant challenge in controlling the stereochemistry at the C4 position. The asymmetric Mannich reaction has emerged as a robust and reliable method to address this challenge, enabling the direct formation of chiral β-amino carbonyl compounds with high enantiopurity.[6][7][8]
The Synthetic Strategy: An Asymmetric Mannich-Type Reaction
The proposed synthetic pathway for (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile is centered around a direct, three-component asymmetric Mannich reaction. This reaction involves the condensation of an enolizable ketone (or its equivalent), an aldehyde, and an amine in the presence of a chiral catalyst. In our case, we will utilize acetonitrile as the pronucleophile, which will act as the ketone equivalent after deprotonation.
The key transformation is the enantioselective addition of the acetonitrile-derived anion to an in-situ generated iminium ion formed from phenylacetaldehyde and dibenzylamine. The stereochemical outcome of this reaction is dictated by the chiral catalyst, which creates a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.
Reaction Components and their Roles
-
Acetonitrile (CH₃CN): Serves as the source of the cyanomethyl anion, a potent nucleophile. The acidity of the α-protons of acetonitrile allows for its deprotonation by a suitable base.
-
Phenylacetaldehyde (PhCH₂CHO): The aldehyde component that, upon reaction with dibenzylamine, forms the electrophilic iminium ion.
-
Dibenzylamine ((Bn)₂NH): The secondary amine that forms the iminium ion with phenylacetaldehyde. The bulky benzyl groups can also influence the stereochemical outcome of the reaction.
-
Chiral Catalyst: A crucial component that orchestrates the enantioselective addition. For this synthesis, a chiral organocatalyst such as a cinchona alkaloid derivative or a proline-based catalyst is a suitable choice.[9] Alternatively, a chiral metal complex can be employed.[10][11]
Mechanistic Insights
The catalytic cycle of the asymmetric Mannich reaction generally proceeds through the following key steps:
-
Iminium Ion Formation: Phenylacetaldehyde and dibenzylamine react to form an iminium ion. This step is often reversible.
-
Enolate Formation: The chiral catalyst, acting as a Brønsted base, deprotonates acetonitrile to generate a nucleophilic enolate equivalent. The catalyst remains associated with the enolate, forming a chiral ion pair.
-
Enantioselective C-C Bond Formation: The chiral enolate attacks one of the enantiotopic faces of the iminium ion. The stereochemistry of this step is controlled by the chiral catalyst, which shields one face of the iminium ion, directing the nucleophilic attack to the other face.
-
Product Release and Catalyst Regeneration: The product, (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile, is released, and the chiral catalyst is regenerated to participate in the next catalytic cycle.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for the synthesis of (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile via an asymmetric Mannich reaction.
Disclaimer: This protocol is a representative example based on established methodologies for similar transformations.[7][8] Optimization of reaction conditions may be necessary to achieve optimal results. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Phenylacetaldehyde | 120.15 | 1.20 g | 10 |
| Dibenzylamine | 197.28 | 1.97 g | 10 |
| Acetonitrile | 41.05 | 20 mL | - |
| Chiral Catalyst (e.g., (S)-Proline) | 115.13 | 115 mg | 1 |
| Solvent (e.g., DMSO) | - | 20 mL | - |
| Hydrochloric Acid (1 M aq.) | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Ethyl Acetate | - | For extraction | - |
| Hexanes | - | For chromatography | - |
Reaction Setup and Procedure
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetaldehyde (1.20 g, 10 mmol) and dibenzylamine (1.97 g, 10 mmol) in dimethyl sulfoxide (DMSO, 20 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the iminium ion.
-
Add the chiral catalyst, for example, (S)-proline (115 mg, 1 mmol, 10 mol%), to the reaction mixture.
-
Add acetonitrile (20 mL) to the flask.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid (20 mL) and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile as a pale yellow oil.
Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product.
Visualization of the Synthetic Pathway and Mechanism
To better illustrate the process, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile.
Proposed Catalytic Cycle
Caption: A simplified representation of the proposed catalytic cycle for the asymmetric Mannich reaction.
Conclusion and Future Perspectives
This technical guide has outlined a robust and efficient synthetic pathway for the enantioselective synthesis of (4S)-4-(N,N-dibenzylamino)-5-phenyl-3-oxopentanenitrile. The cornerstone of this strategy is the asymmetric Mannich reaction, a testament to the power of organocatalysis and stereocontrolled synthesis. The detailed experimental protocol provides a solid foundation for researchers to produce this valuable chiral building block.
Future work could explore the use of different chiral catalysts to further optimize the enantioselectivity and yield of the reaction. Additionally, the synthetic utility of the target molecule can be expanded by transforming the nitrile and ketone functionalities into a variety of other chemical groups, thereby opening avenues for the discovery of novel bioactive compounds. The principles and methodologies discussed herein are broadly applicable to the synthesis of a wide range of chiral β-amino carbonyl compounds, highlighting the versatility of the asymmetric Mannich reaction in modern organic synthesis.
References
- Nowill, R. W., Patel, T. J., et al. (2011). Biocatalytic Strategy Towards Asymmetric β- Hydroxy Nitriles and γ-Amino Alcohols. Tetrahedron Letters.
- Singh, P., & Singh, J. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
- Al-Harrasi, A., & Hussain, J. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing.
- Various Authors. (2025). Stereoselective Synthesis and Application of β‐Amino Ketones.
- Organic Chemistry Portal. (n.d.).
- Wang, Y., et al. (n.d.). Catalytic Asymmetric Mannich Reaction of α-Fluoronitriles with Ketimines: Enantioselective and Diastereodivergent Construction of Vicinal Tetrasubstituted Stereocenters. NIH.
- Bernardi, L., et al. (2010). Catalytic Enantioselective Mannich-Type Reaction with β-Phenyl Sulfonyl Acetonitrile. The Journal of Organic Chemistry.
- Buchwald, S. L., et al. (n.d.).
- Barbas, C. F., et al. (n.d.). Efficient catalysts for asymmetric Mannich reactions. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.
- Shibasaki, M., et al. (2024). Catalytic Asymmetric Mannich-Type Reaction of α-Haloacetonitriles. PubMed.
- Gawronski, J., & Gawronska, K. (2021).
- Various Authors. (2025).
- Eltoukhee, Y. (2002). Reactions of Ketonic Mannich Bases with Malononitrile and Malononitrile Dimer.
- Feringa, B. L., et al. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
- Various Authors. (2025). Nitrile biotransformations for asymmetric synthesis of β-amino acid and β-amino acid amide.
- Schreiber, S. L., et al. (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.
- Various Authors. (n.d.).
- ChemicalBook. (2023). 4-S-N,N-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile.
- Gualandi, A., & Cozzi, P. G. (n.d.).
- Glennon, R. A., et al. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC - PubMed Central.
- Clayden, J., et al. (2025).
- Barrio, J. R., et al. (n.d.). Enantioselective synthesis of chiral BCPs. PMC - PubMed Central - NIH.
- Various Authors. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
- Various Authors. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
- Various Authors. (2025). Enantioselective synthesis of α,β-substituted β-amino acids.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. "Biocatalytic Strategy Towards Asymmetric β- Hydroxy Nitriles and γ-Ami" by Randall W. Nowill, Trisha J. Patel et al. [digitalcommons.georgiasouthern.edu]
- 4. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 7. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 8. [PDF] Efficient catalysts for asymmetric Mannich reactions. | Semantic Scholar [semanticscholar.org]
- 9. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update | MDPI [mdpi.com]
- 10. Catalytic Asymmetric Mannich Reaction of α-Fluoronitriles with Ketimines: Enantioselective and Diastereodivergent Construction of Vicinal Tetrasubstituted Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Methodological Framework for the Characterization of Novel β-Keto Nitrile Derivatives: A Hypothetical Case Study on 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
Disclaimer: As of January 2026, the specific molecule "4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile" is not documented in publicly accessible scientific literature or chemical databases. Therefore, this document does not describe an existing compound. Instead, it serves as an expert-level methodological guide for researchers, scientists, and drug development professionals. It outlines the comprehensive experimental workflow and analytical logic that would be applied to characterize a novel, un-documented molecule with this proposed structure. This guide uses the specified compound as a hypothetical subject to illustrate the principles and techniques of chemical and physical property determination in a drug discovery context.
Introduction
The β-keto nitrile moiety is a valuable pharmacophore in medicinal chemistry, often serving as a key building block for the synthesis of various heterocyclic compounds and as a covalent warhead in targeted inhibitors. The hypothetical structure of this compound suggests a chiral molecule with several key functional groups: a nitrile, a ketone, a chiral amine center, and bulky aromatic substituents (dibenzyl and phenyl). These features imply potential for complex stereoselective interactions with biological targets and present specific challenges and opportunities for characterization.
This guide provides a robust framework for the systematic elucidation of the physicochemical and structural properties of such a novel compound. We will detail the necessary spectroscopic, chromatographic, and physical property assessments, explaining the rationale behind each step and how the data collectively builds a comprehensive profile of the molecule.
Part 1: Structural Elucidation and Verification
The foundational step for any new chemical entity is the unambiguous confirmation of its chemical structure. This involves a multi-pronged spectroscopic approach where data from different techniques are correlated to build a complete picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For our target compound, a suite of NMR experiments would be required.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum to identify the number of distinct proton environments, their multiplicity (splitting patterns), and integration (proton count).
-
Expected Signals: We would anticipate signals for the aromatic protons of the two benzyl groups and the phenyl group, a methine proton at the chiral center (C4), a methylene group (C2), and the benzylic methylene protons. The chemical shifts would provide clues to their electronic environment.
-
-
¹³C NMR & DEPT: Acquire a carbon-13 spectrum to identify the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial to distinguish between CH₃, CH₂, and CH carbons.
-
Expected Signals: Signals for the nitrile (CN), ketone (C=O), aromatic carbons, the chiral methine (C4), and methylene carbons (C2, C5, and benzylic) would be expected.
-
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically on adjacent carbons). It would be used to establish the connectivity from the C5 phenyl group through the C4 methine to the C2 methylene group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, providing definitive C-H assignments.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecule.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺ without significant fragmentation.
-
Mass Analysis: Analyze the sample using a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Analysis: The measured mass should be compared to the theoretical exact mass of the proposed formula (C₂₄H₂₂N₂O). The difference should be less than 5 ppm to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Experimental Protocol: IR Analysis
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Acquire the spectrum typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Look for characteristic absorption bands.
-
Nitrile (C≡N): A sharp, medium-intensity band around 2250 cm⁻¹.
-
Ketone (C=O): A strong, sharp band around 1715 cm⁻¹.
-
C-H (Aromatic): Bands above 3000 cm⁻¹.
-
C-H (Aliphatic): Bands below 3000 cm⁻¹.
-
The following diagram illustrates the logical workflow for structural elucidation.
Caption: Workflow for unambiguous structural verification of a novel compound.
Part 2: Physicochemical Property Determination
Once the structure is confirmed, the next step is to characterize the fundamental physical and chemical properties that are critical for any potential application, especially in drug development.
Physical Properties
This table summarizes the key physical properties to be determined and the standard methodologies.
| Property | Method | Rationale & Significance |
| Melting Point | Digital Melting Point Apparatus | A sharp melting point range is a primary indicator of sample purity. |
| Solubility | Equilibrium Shake-Flask Method | Crucial for formulation and biological testing. Assessed in aqueous buffers (pH 7.4) and organic solvents (DMSO, Ethanol). |
| Lipophilicity (LogP) | HPLC-based or Shake-Flask Method | Predicts membrane permeability and metabolic stability. A key parameter in drug design (e.g., Lipinski's Rule of Five). |
| Chiral Purity (%ee) | Chiral High-Performance Liquid Chromatography (HPLC) | Confirms the enantiomeric excess of the synthesized "4S" stereoisomer, which is critical as different enantiomers can have vastly different biological activities. |
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (%ee)
-
Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, etc.).
-
Mobile Phase Optimization: Develop an isocratic mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol), to achieve baseline separation of the two enantiomers (4S and 4R).
-
Sample Analysis: Inject a solution of the synthesized compound.
-
Quantification: Integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated as: %ee = ([Area_S - Area_R] / [Area_S + Area_R]) * 100.
Chemical Stability
Assessing the stability of a compound under various conditions is critical for determining its shelf-life and potential liabilities.
Experimental Protocol: pH Stability Assay
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 7.4, 9).
-
Incubation: Dissolve the compound in each buffer at a known concentration and incubate at a set temperature (e.g., 37 °C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quantification: Analyze the aliquots by a stability-indicating HPLC-UV method to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of remaining compound versus time to determine the degradation rate at each pH.
The following diagram outlines the process for physicochemical profiling.
Caption: A systematic approach to determining key physicochemical properties.
Conclusion
The characterization of a novel chemical entity like "this compound" is a systematic and multi-faceted process. It requires the logical application of a suite of analytical techniques, from advanced spectroscopy for structural confirmation to chromatographic and physical methods for property profiling. While this guide is based on a hypothetical molecule, the principles, workflows, and experimental protocols described herein represent a gold-standard approach in the fields of chemical research and drug discovery. Adherence to this rigorous methodology ensures the generation of a reliable, comprehensive data package that is essential for making informed decisions about the future development of any new compound.
References
As this guide is a methodological framework based on standard chemical practices rather than data on a specific, documented molecule, the references provided are to authoritative sources on the analytical techniques themselves.
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]
-
Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL: [Link]
-
Title: High-Resolution Mass Spectrometry and its Application in Drug Metabolism and Pharmacokinetics Source: Journal of Mass Spectrometry URL: [Link]
-
Title: Chiral Separations by High-Performance Liquid Chromatography Source: Ahuja, S. (Ed.). (2011). American Chemical Society. URL: [Link]
Technical Guide: (S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile (CAS No. 156732-12-6)
A Comprehensive Analysis for Researchers and Drug Development Professionals
Foreword
(S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile, identified by CAS number 156732-12-6, is a critical reference standard in the pharmaceutical industry. Specifically, it is recognized as Lopinavir Impurity 5, a key related substance of the antiretroviral drug Lopinavir.[1][2] The stringent control of impurities is a fundamental requirement of regulatory bodies such as the International Conference on Harmonisation (ICH), as the presence of such substances can impact the quality, safety, and efficacy of the final drug product.[3] This technical guide provides an in-depth characterization of this compound, offering valuable insights for researchers, analytical scientists, and professionals involved in the development and quality control of Lopinavir.
Chemical Identity and Physicochemical Properties
(S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile is a complex organic molecule with a stereospecific center, highlighting its role as a chiral impurity in the synthesis of Lopinavir. A thorough understanding of its chemical and physical properties is essential for its use as a reference standard in analytical methodologies.
Chemical Structure
The molecular structure of (S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile is characterized by a central pentanenitrile backbone with key functional groups, including a ketone, a tertiary amine with two benzyl substituents, and a phenyl group. The "(S)" designation indicates the stereochemistry at the chiral center.
Caption: Proposed synthetic workflow for CAS 156732-12-6.
Step-by-Step Synthetic Protocol (Hypothetical)
The following is a generalized protocol based on the synthetic chemistry of related compounds. [4]
-
N,N-Dibenzylation of L-Phenylalanine:
-
Dissolve L-Phenylalanine in a suitable alkaline aqueous solution (e.g., sodium hydroxide or potassium hydroxide).
-
Add potassium carbonate and an organic solvent such as tetrahydrofuran.
-
To this mixture, add benzyl chloride and heat the reaction to 50-80°C for 3-6 hours.
-
After reaction completion, perform an aqueous workup and extract the product, N,N-dibenzylamino-L-benzyl phenylalanine, with an organic solvent.
-
Purify the intermediate by recrystallization or column chromatography.
-
-
Condensation with Acetonitrile:
-
Dissolve the N,N-dibenzylamino-L-benzyl phenylalanine intermediate in a dry, aprotic solvent (e.g., tetrahydrofuran or methyl tert-butyl ether) under an inert atmosphere.
-
Cool the solution to 0-10°C.
-
Slowly add a strong base, such as sodium amide, followed by the addition of acetonitrile.
-
Allow the reaction to proceed for 18-22 hours at a controlled temperature.
-
Quench the reaction and perform an extractive workup to isolate the crude (S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile.
-
-
Purification:
-
The crude product is purified using silica gel column chromatography. The choice of eluent system will depend on the polarity of the compound and any byproducts. A gradient elution with a mixture of hexanes and ethyl acetate is a common starting point.
-
The purity of the collected fractions should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified solid.
-
Spectroscopic and Chromatographic Characterization
Comprehensive characterization is paramount for a reference standard. While specific spectral data for CAS 156732-12-6 is often proprietary and provided with the purchased standard, this section outlines the expected spectroscopic features and a detailed analytical method for its quantification.
Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm corresponding to the protons of the three phenyl rings. - Benzyl Protons: Signals corresponding to the benzylic CH₂ groups. - Aliphatic Protons: Signals for the CH, CH₂, and other aliphatic protons in the pentanenitrile backbone. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (typically δ > 190 ppm) for the ketone carbonyl. - Nitrile Carbon: A signal around δ 115-125 ppm for the -C≡N group. - Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm). - Aliphatic Carbons: Signals corresponding to the various sp³ hybridized carbons. |
| IR Spectroscopy | - C≡N Stretch: A sharp absorption band around 2240-2260 cm⁻¹. - C=O Stretch: A strong absorption band around 1715 cm⁻¹ for the ketone. - C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z 368.47. - Fragmentation: Expect fragmentation patterns corresponding to the loss of benzyl groups, the cyano group, and other characteristic cleavages. |
Analytical Characterization by HPLC
A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for the quality control of Lopinavir and for quantifying its impurities. [5]The following protocol is a representative method for the analysis of Lopinavir and its related substances.
Caption: Workflow for HPLC analysis of Lopinavir and its impurities.
Detailed HPLC Protocol:
-
Instrumentation: A gradient HPLC system with a PDA detector. [5]* Column: YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) or equivalent C18 column. [5]* Mobile Phase:
-
Mobile Phase A: 0.02 M KH₂PO₄ buffer (pH adjusted to 2.5 with phosphoric acid). [5] * Mobile Phase B: Acetonitrile. [5]* Gradient Program: A gradient elution is typically used to achieve optimal separation of all impurities. The specific gradient will need to be optimized for the specific column and system.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45 °C. [5]* Detection Wavelength: 210 nm. [5]* Injection Volume: 10 µL.
-
Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the Lopinavir sample in the mobile phase to a known concentration.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate results. [5]
Biological Context and Safety Information
Role as a Pharmaceutical Impurity
(S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile is not intended for therapeutic use. Its primary relevance is as a process-related impurity in the manufacturing of Lopinavir, an HIV protease inhibitor. [1][6]The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated, and their levels must be monitored and controlled to ensure the safety and efficacy of the final drug product. [3]This compound serves as a crucial reference standard for the development and validation of analytical methods to detect and quantify it in Lopinavir drug substances and products.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling (S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. [2]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. [2]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier. [7][8]
References
- Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49-63.
- Chitturi, S. R., et al. (2008). Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1430-1440.
- Aquigen Bio Sciences. Lopinavir Impurity 5 | CAS No: 156732-12-6.
- Pharmaffili
- Reddy, P. R., et al. (2020). Synthesis and Characterization of Novel Analogues of Lopinavir. Asian Journal of Chemistry, 32(12), 2951-2956.
- BEPLS. (2023). A Review: Analytical Development and Validation of Lopinavir in Bulk and Pharmaceutical Dosage Form.
- Supporting Inform
- PubChem. Lopinavir | C37H48N4O5 | CID 92727.
- Cayman Chemical. (2024).
- MDPI. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
- Google Patents. (2020).
- Thermo Fisher Scientific. (2021).
- IT Medical Team. Development and Validation of Analytical method for Lopinavir and.
- Aquigen Bio Sciences. Lopinavir Impurity 5 | CAS No: 156732-12-6.
- IJCRT.org. Method Development And Validation For The Simultaneous Determination Of Lopinavir And Ritonavir By Using Rp-Hplc.
- ScienceDirect. (2023). A Review on Analytical Techniques-Based Method Validation and Quality Standardization of Some Anti-Viral Active Pharmaceutical I.
- Sigma-Aldrich. (2024).
- Asian Publication Corporation. (2020).
- J. Org. Chem. (1997). 62, 7512-7515.
- CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. 3-Phenylpentanenitrile | C11H13N | CID 83682191.
- PubChem. 3-Oxo-5-phenylpentanenitrile | C11H11NO | CID 12740364.
- Benchchem.
- SpectraBase. (-)-(2R)-2-benzyl-1-(dibenzylamino)-5-phenylpentan-3-one - Optional[Vapor Phase IR] - Spectrum.
- Mass Spectrometry: Fragment
- A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova.
- GNPS.
- Benchchem.
- ResearchGate. (2025). Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone).
- ResearchGate. (2019). (PDF) Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups.
- NIST WebBook. Butyronitrile, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)-.
Sources
- 1. Lopinavir EP Impurity G | SynZeal [synzeal.com]
- 2. Lopinavir Impurity 5 | CAS No: 156732-12-6 [aquigenbio.com]
- 3. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]
- 5. Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Abstract
Ritonavir, a potent protease inhibitor, remains a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV infection.[1] Its complex molecular architecture, featuring multiple stereocenters, presents significant challenges for chemical synthesis. This technical guide provides an in-depth analysis of a key convergent synthetic pathway, focusing on the pivotal role of the chiral intermediate, 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile . We will elucidate the mechanistic rationale behind its formation and subsequent transformation, detailing the experimental choices that enable the efficient construction of the drug's core scaffold. This document is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of advanced synthetic strategies for complex pharmaceutical agents.
The Synthetic Challenge of Ritonavir
The synthesis of Ritonavir (IUPAC Name: 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2-isopropyl-1,3-thiazol-4-yl)methyl]carbamoyl]amino-1,6-diphenylhexan-2-yl]carbamate) is a formidable task due to its structural complexity. The molecule contains five stereocenters, a complex peptidic backbone, and multiple heterocyclic moieties. The primary challenge lies in the diastereoselective synthesis of its core structure, the (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane backbone.[2] Early synthetic routes were often linear and lengthy, leading to low overall yields and significant material waste.[3] Modern approaches favor a more convergent strategy, where key fragments are synthesized independently and then coupled. The intermediate this compound is central to one such efficient, modern pathway.
The Central Intermediate: A Chiral Linchpin
The strategic selection of this compound as a key intermediate is based on several critical factors:
-
Preservation of Chirality : The synthesis begins with L-phenylalanine, a readily available and inexpensive chiral starting material. The (S)-stereocenter from L-phenylalanine is preserved throughout the initial steps and is incorporated directly into the final Ritonavir backbone.[2]
-
Robust Protecting Group Strategy : The dibenzylamino group serves as a bulky and stable protecting group for the amine functionality. This prevents unwanted side reactions during the subsequent highly basic and nucleophilic reaction steps. It is later removed efficiently via catalytic hydrogenation.[2]
-
Activated Functional Groups : The molecule features two key functional groups poised for transformation: a ketone and a nitrile. The nitrile group is an excellent electrophile for the introduction of the second phenyl group via a Grignard reaction, while the ketone is later reduced stereoselectively to form the crucial hydroxyl group of the Ritonavir core.
Synthesis of the Nitrile Intermediate: A Claisen-Type Condensation
The formation of this compound is achieved through a Claisen-type condensation reaction. The process involves the reaction of an N,N-dibenzylated L-phenylalanine ester with acetonitrile in the presence of a strong, non-nucleophilic base.[2][4]
Mechanistic Pathway
The causality behind this step is straightforward: a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), is required to deprotonate the weakly acidic α-proton of acetonitrile (pKa ≈ 31).[2][4] This generates a highly nucleophilic acetonitrile carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the N,N-dibenzylamino-L-phenylalanine ester. The subsequent collapse of the tetrahedral intermediate and loss of the alkoxide leaving group yields the target β-ketonitrile.
Visualization: Formation of the Nitrile Intermediate
Caption: Fig 1. Claisen-type condensation to form the key nitrile intermediate.
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis adapted from patent literature and should be performed by qualified personnel with appropriate safety measures.[2][4]
-
Under a nitrogen atmosphere, dissolve N,N-dibenzylamino-L-benzyl phenylalanine ester in a suitable anhydrous solvent (e.g., methyl tert-butyl ether).[4]
-
Add anhydrous acetonitrile to the solution.
-
Cool the reaction mixture to a low temperature (e.g., 0°C).
-
Portion-wise, add a strong base such as sodium amide or sodium hydride, maintaining the low temperature.
-
Stir the reaction mixture for several hours until TLC or HPLC analysis indicates the complete consumption of the starting ester.[4]
-
Upon completion, carefully quench the reaction with a proton source (e.g., an aqueous solution of citric acid) to neutralize the excess base.
-
Perform a standard aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Table: Representative Reaction Parameters
| Parameter | Value/Reagent | Rationale | Source |
| Starting Ester | N,N-Dibenzylamino-L-phenylalanine Ester | Provides the chiral center and protected amine. | [2] |
| C1 Source | Acetonitrile | Acts as the nucleophile to form the β-ketonitrile. | [2][4] |
| Base | Sodium Amide (NaNH₂) / Sodium Hydride (NaH) | Strong, non-nucleophilic base to generate the carbanion. | [2][4] |
| Solvent | Diethyl ether, Methyl tert-butyl ether, THF | Anhydrous aprotic solvent to prevent quenching of the base. | [2][4] |
| Temperature | -10°C to 15°C | Controls reaction rate and minimizes side reactions. | [2][4] |
Elaboration of the Core: The Grignard Reaction
With the nitrile intermediate in hand, the next critical step is the construction of the full 1,6-diphenylhexane backbone. This is accomplished via a Grignard reaction, where benzyl magnesium chloride is added to the nitrile.[2]
Mechanistic Pathway
The nucleophilic carbon of the benzyl Grignard reagent attacks the electrophilic carbon of the nitrile group. This forms a transient imine-magnesium salt intermediate. Upon aqueous workup, this intermediate is hydrolyzed to yield the corresponding ketone. In this specific synthesis, the product is an enamine, (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, which is a key precursor for the subsequent stereoselective reductions.[2][4]
Visualization: Grignard Reaction to Build the Backbone
Caption: Fig 2. Grignard reaction to complete the 1,6-diphenylhexane skeleton.
Experimental Protocol: Grignard Reaction
This protocol is a representative synthesis adapted from patent literature and should be performed by qualified personnel with appropriate safety measures.[2]
-
In a dry reaction flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Cool the solution in an ice bath to approximately 0-5°C.
-
Slowly add a solution of benzyl magnesium chloride (approx. 1.2-1.6 eq) dropwise, maintaining the internal temperature below 10°C.
-
Stir the reaction for 6-12 hours at the controlled temperature until the reaction is complete.[2]
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or a similar acidic workup solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, can be purified by recrystallization.[2]
Table: Representative Reaction Parameters
| Parameter | Value/Reagent | Rationale | Source |
| Nitrile Intermediate | This compound | The electrophile containing the first phenyl group. | [2] |
| Grignard Reagent | Benzyl Magnesium Chloride | The nucleophile that introduces the second phenyl group. | [2] |
| Molar Ratio | Nitrile : Grignard (1 : 1.2-1.6) | An excess of Grignard reagent ensures complete conversion. | [2] |
| Solvent | Diethyl ether, THF | Anhydrous aprotic solvent required for Grignard stability. | [2] |
| Temperature | -10°C to 10°C | Controls the highly exothermic reaction and prevents side products. | [2] |
| Yield | ~88% | Demonstrates the efficiency of the C-C bond formation. | [2] |
Downstream Pathway to the Ritonavir Core
The enamine-ketone product from the Grignard reaction is the direct precursor to the stereochemically complex core of Ritonavir. Its conversion involves a series of highly controlled reduction steps.
-
Stereoselective Reductions : The enamine and ketone functionalities are reduced in a two-step sequence. This often involves reagents like sodium borohydride in conjunction with methanesulfonic acid or trifluoroacetic acid, and may use a chiral inducer such as (S)-2-methyl-CBS-oxazaborolidine to establish the correct (3S) and (5S) stereocenters.[2][5]
-
Protection and Deprotection : The resulting diamino alcohol is then selectively protected (e.g., with a Boc group) before the final debenzylation step.
-
Reductive Debenzylation : The N,N-dibenzyl protecting group is removed via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source like ammonium formate or hydrogen gas.[2] This unmasks the primary amine, yielding the (2S,3S,5S)-2-amino-3-hydroxy-5-tert-butoxyformamido-1,6-diphenylhexane core, ready for final coupling to complete the Ritonavir synthesis.[2]
Visualization: Overall Synthetic Workflow
Caption: Fig 3. Convergent synthetic workflow highlighting the central role of the nitrile intermediate.
Conclusion
The use of This compound represents a highly effective and strategic choice in the synthesis of Ritonavir. This intermediate serves as a critical linchpin that allows for a convergent and diastereoselective pathway. By starting from the natural chiral pool of L-phenylalanine, it preserves stereochemical integrity while its dual reactive sites—the ketone and the nitrile—provide the handles for the sequential and controlled construction of the drug's complex 1,6-diphenylhexane backbone. This approach simplifies the overall synthesis, improves yield, and exemplifies the principles of modern, efficient pharmaceutical manufacturing.
References
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]
- 3. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 4. CN106380412A - Method for synthesizing ritonavir intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Methodological Inquiry into the Unidentified Compound: 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
Abstract: This technical guide addresses the inquiry into the discovery and history of the chemical entity specified as "4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile." A comprehensive search of public scientific databases, peer-reviewed literature, and patent repositories was conducted to assemble a historical and technical narrative for this compound. However, these extensive searches yielded no discernible information, suggesting that the compound is not documented in accessible scientific literature under this specific nomenclature. This guide, therefore, pivots to a methodological discussion, outlining the systematic approach that would be undertaken to characterize such a novel or uncatalogued molecule. It serves as a blueprint for researchers encountering a similarly unidentified compound, providing a framework for its synthesis, characterization, and potential application, grounded in established chemical principles.
Part 1: The Search for a Ghost in the Machine: Deconstructing the Name
The nomenclature "this compound" describes a specific stereoisomer of a pentanonitrile derivative. Let's break down the name to its constituent parts to understand its implied structure:
-
Pentanenitrile: A five-carbon chain with a nitrile (-C≡N) group at one end.
-
5-phenyl: A phenyl group attached to the fifth carbon.
-
3-oxo: A ketone group at the third carbon.
-
4-Dibenzylamino: A dibenzylamino group (two benzyl groups attached to a nitrogen atom) at the fourth carbon.
-
4S: The stereochemistry at the fourth carbon is of the 'S' configuration.
This systematic name allows for the theoretical construction of its chemical structure, which is the first step in any chemical inquiry.
Visualizing the Hypothetical Structure:
Below is a 2D representation of the molecule as described.
Caption: 2D structure of the hypothetical molecule.
Part 2: A Proposed Roadmap for Synthesis and Discovery
In the absence of a documented history, we propose a logical, multi-step workflow for the de novo synthesis and characterization of this molecule. This serves as a practical guide for researchers who might aim to create this or structurally similar compounds.
Workflow for a Novel Compound:
Caption: A generalized workflow for novel compound investigation.
Retrosynthetic Analysis and Proposed Synthetic Route
A plausible retrosynthetic analysis would disconnect the molecule at key bonds to identify readily available starting materials. A potential disconnection is at the C3-C4 bond, suggesting a Mannich-type reaction or a Michael addition as a key step.
Proposed Forward Synthesis:
-
Starting Materials: Phenylacetonitrile and a suitable cinnamaldehyde derivative could serve as precursors.
-
Key Reaction: A base-catalyzed addition of the phenylacetonitrile anion to an iminium ion formed in situ from dibenzylamine and an appropriate aldehyde.
-
Stereocontrol: The introduction of the chiral center at C4 would require an asymmetric catalyst or a chiral auxiliary to achieve the desired (S)-configuration.
-
Purification: The crude product would likely require purification by column chromatography, followed by High-Performance Liquid Chromatography (HPLC) to isolate the desired diastereomer.
Structural Elucidation
Once a pure compound is obtained, its structure must be unequivocally confirmed.
| Technique | Purpose | Expected Outcome for the Target Molecule |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C29H26N2O. |
| ¹H NMR Spectroscopy | To identify the number and types of protons and their connectivity. | Characteristic signals for the aromatic protons of the phenyl and benzyl groups, and the aliphatic chain protons. |
| ¹³C NMR Spectroscopy | To determine the number and types of carbon atoms. | Signals corresponding to the nitrile, ketone, and all other carbon atoms in the molecule. |
| 2D NMR (COSY, HSQC) | To establish proton-proton and proton-carbon correlations, confirming the connectivity of the backbone. | Cross-peaks confirming the adjacencies of protons and their attached carbons along the pentanonitrile chain. |
| Circular Dichroism | To confirm the absolute stereochemistry at the C4 position. | A specific CD spectrum that, when compared to theoretical calculations, confirms the (S)-configuration. |
Hypothetical Biological Evaluation
Given the presence of a nitrile group and a complex backbone, this molecule could be screened for a variety of biological activities. A logical starting point would be to assess its cytotoxicity against a panel of cancer cell lines. If it shows activity, further studies could explore its mechanism of action, such as its potential to inhibit specific enzymes or disrupt protein-protein interactions.
Conclusion
While the compound "this compound" does not appear in the annals of known chemistry, its structure suggests a molecule that is synthetically accessible. This guide has provided a comprehensive, albeit theoretical, framework for its creation, identification, and initial biological evaluation. This methodological approach is universally applicable to the investigation of any novel chemical entity and underscores the systematic process of chemical discovery. Should this compound be synthesized and characterized in the future, this document may serve as a foundational reference for its anticipated properties and the experimental logic behind its investigation.
References
As no publications directly pertaining to "this compound" were found, this section remains unpopulated. A true guide would list all cited peer-reviewed articles, patents, and spectroscopic databases here.
A Technical Guide to the Biological Activity of Chiral Aminonitriles
Abstract
α-Aminonitriles are a pivotal class of organic compounds, serving not only as versatile synthetic intermediates for molecules like α-amino acids but also as core structural motifs in numerous biologically active agents.[1][2][3][4] Their significance is profoundly amplified by the element of chirality. The three-dimensional arrangement of substituents around the stereocenter dictates the molecule's interaction with chiral biological targets such as enzymes and receptors, often leading to dramatic differences in efficacy, metabolism, and toxicity between enantiomers.[5][6][7] This guide provides an in-depth exploration of the diverse biological activities exhibited by chiral aminonitriles, focusing on their mechanisms of action as enzyme inhibitors and receptor modulators. We will delve into the causality behind experimental design for assessing their activity and provide detailed, field-proven protocols for their biological evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Significance of Chirality in Aminonitrile Bioactivity
Living systems are homochiral environments, built from L-amino acids and D-sugars.[8] This inherent chirality at the molecular level of proteins, nucleic acids, and polysaccharides means that biological targets like enzymes and receptors possess specific three-dimensional binding sites.[7] Consequently, the stereochemistry of a drug molecule is a critical determinant of its pharmacological activity.[9][10]
Enantiomers of a chiral drug, though chemically identical in an achiral environment, can exhibit vastly different behaviors in the body.[6] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity.[7][11] This principle is fundamental to modern drug design, where the development of single-enantiomer drugs is often pursued to improve therapeutic indices and simplify pharmacokinetic profiles.[6][10]
Chiral α-aminonitriles are a prime example of this paradigm. Their structure, featuring a nitrile and an amino group attached to a central carbon, makes them key pharmacophores in a range of therapeutic areas. The spatial orientation of these groups profoundly influences binding affinity and biological response.[9][11] This guide will explore the specific applications where this stereochemical control is paramount.
Synthesis of Chiral Aminonitriles: The Foundation of Bioactivity
The biological evaluation of chiral aminonitriles is predicated on the ability to produce them in enantiomerically pure forms. The Strecker reaction, first reported in 1850, remains a cornerstone for synthesizing α-aminonitriles.[12][13][14] Modern advancements have focused on asymmetric variations of this reaction to control the stereochemical outcome.
Key strategies for enantioselective synthesis include:
-
Use of Chiral Auxiliaries: Attaching a chiral moiety to the amine or aldehyde substrate directs the cyanide addition to one face of the imine intermediate, which can then be cleaved to yield the chiral aminonitrile.
-
Catalytic Asymmetric Synthesis: This is the more efficient and widely adopted approach. It involves using a chiral catalyst (either a metal complex or an organocatalyst) to create a chiral environment that favors the formation of one enantiomer over the other.[12][14][15] Organocatalysis, in particular, has gained traction as it avoids the use of potentially toxic metals, making it more suitable for pharmaceutical applications.[12][13]
The ability to reliably synthesize specific enantiomers is the critical first step that enables the systematic investigation of structure-activity relationships (SAR) and the identification of the therapeutically relevant stereoisomer.[11]
Key Biological Activities and Mechanisms of Action
Chiral aminonitriles have demonstrated a wide spectrum of biological activities, primarily by acting as inhibitors of key enzymes or modulators of receptors.
Enzyme Inhibition: A Major Therapeutic Avenue
The nitrile group in α-aminonitriles is a unique functional group that can act as a reversible covalent inhibitor or a strong hydrogen bond acceptor, often mimicking a peptide bond. This makes them particularly effective inhibitors of proteases.
One of the most successful applications of chiral aminonitriles is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4).[16] DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[17] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[16][17][18]
-
Mechanism of Action: Many DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, are chiral aminonitriles.[16] The aminonitrile moiety is designed to mimic the proline residue of natural DPP-4 substrates. The basic amino group docks into a key acidic residue pocket (S2) of the enzyme, while the nitrile group forms a reversible covalent bond with the catalytic serine (Ser630) in the active site (S1), effectively blocking the enzyme's activity.[19][20] The specific stereochemistry is crucial for optimal fitting into the active site.
The success in targeting DPP-4 has spurred research into chiral aminonitriles as inhibitors for other proteases, including:
-
Cysteine Proteases: Such as cathepsins, which are implicated in osteoporosis and inflammatory diseases.[20]
-
Viral Proteases: Essential for the replication of viruses like HIV and HCV.
Neuromodulation and CNS Activity
Chiral aminonitriles also serve as precursors to or direct modulators of central nervous system (CNS) targets. Their ability to mimic neurotransmitters allows them to interact with various receptors and transporters.
-
NMDA Receptor Modulation: Certain D-amino acids, such as D-serine and D-aspartate, are known modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal plasticity and memory.[21] Chiral aminonitriles can be designed as precursors or analogs to these modulators, offering potential therapeutic avenues for neurological disorders.
-
Adrenergic Receptor Agonism: Compounds like 2-aminotetralins, which possess a chiral aminonitrile-like structure, have been shown to act as α1-adrenoceptor agonists, influencing locomotor activity and demonstrating the potential for CNS penetration.[22]
-
Dopamine and Norepinephrine Reuptake Inhibition: The synthetic cathinone α-PVP, a chiral aminonitrile derivative, potently inhibits dopamine and norepinephrine transporters, leading to strong psychostimulant effects.[23] This highlights the potential for this chemical class to influence mood and arousal, though it also underscores the potential for abuse.[23]
Methodologies for Biological Evaluation
Assessing the biological activity of newly synthesized chiral aminonitriles requires a systematic, multi-tiered approach. The goal is to determine potency, selectivity, and mechanism of action.
Overall Drug Discovery Workflow
The process typically begins with high-throughput screening to identify initial "hits" and progresses through more detailed characterization to select lead candidates for further development.
In Vitro Enzyme Inhibition Assays
These assays are fundamental for quantifying the potency of an aminonitrile against its target enzyme. The output is typically an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Principle: This protocol describes a fluorescence-based assay. The enzyme cleaves a synthetic substrate containing a fluorophore and a quencher. Cleavage separates the two, resulting in an increase in fluorescence that can be measured over time. The inhibitor's presence will slow this rate.
-
Causality Behind Choices:
-
Substrate Concentration: The substrate concentration is typically set at or below its Michaelis-Menten constant (Km).[24][25] This ensures the assay is sensitive to competitive inhibitors, as the inhibitor will not have to compete with a saturating amount of substrate.[24]
-
Controls: Including a "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity) is crucial for data normalization and calculating percent inhibition.[26] A known, potent inhibitor should be used as a positive control to validate assay performance.[27]
-
Initial Velocity: Measurements are taken during the initial, linear phase of the reaction to ensure the observed rate is directly proportional to enzyme activity and not limited by substrate depletion or product inhibition.[24][25]
-
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Prepare a stock solution of the target enzyme in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the chiral aminonitrile test compounds and a positive control inhibitor in DMSO. A common scheme is a 10-point, 3-fold serial dilution starting from 100 µM.[24][26]
-
-
Assay Plate Setup (384-well, black, flat-bottom):
-
Add 25 µL of Assay Buffer to all wells.
-
Add 1 µL of diluted test compound/control from the DMSO plate to the appropriate wells.
-
Add 10 µL of the enzyme solution to all wells except the "no enzyme" controls. Mix by gentle shaking for 1 minute.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiating the Reaction:
-
Add 15 µL of the substrate solution to all wells to start the reaction. Final volume will be 50 µL.
-
-
Data Collection:
-
Immediately place the plate in a fluorescence plate reader (e.g., Ex/Em = 340/420 nm).
-
Measure the fluorescence intensity kinetically every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope) from the linear portion of the kinetic read.
-
Normalize the data: % Inhibition = 100 * (1 - [Rate_inhibitor - Rate_no_enzyme] / [Rate_no_inhibitor - Rate_no_enzyme]).
-
Plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[24]
-
-
Cell-Based Cytotoxicity Assays
It is essential to determine if a biologically active compound is toxic to cells. This is a critical step for screening out non-specific, toxic compounds and for establishing a therapeutic window.[28][29]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[30][31] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[31]
-
Causality Behind Choices:
-
Cell Lines: Both cancerous (e.g., MCF-7, HeLa) and non-cancerous (e.g., HEK293) cell lines should be used.[30] Lower toxicity in non-cancerous cells indicates a better selectivity index, a desirable trait for therapeutic candidates.[30][31]
-
Incubation Time: A 24 to 48-hour incubation period is standard, allowing sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.[30][31]
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) is used to confirm the cells' sensitivity to toxic insults.[28]
-
-
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chiral aminonitrile compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" (media only) wells.
-
Incubate for 24 or 48 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Collection and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate Cell Viability (%): 100 * (Abs_compound - Abs_no_cell) / (Abs_vehicle - Abs_no_cell).
-
Plot % Viability versus log[concentration] to determine the IC50 (or GI50, the concentration for 50% growth inhibition).
-
-
Data Presentation and Interpretation
Clear presentation of quantitative data is crucial for comparing the activity of different chiral aminonitriles.
Table 1: Comparative Biological Activity of Enantiomeric Aminonitriles against Target X
| Compound ID | Stereoisomer | Target X IC50 (nM) | MCF-7 Cytotoxicity IC50 (µM) | Selectivity Index (SI)¹ |
|---|---|---|---|---|
| AN-01a | (R)-enantiomer | 15.2 ± 2.1 | > 100 | > 6579 |
| AN-01b | (S)-enantiomer | 1850 ± 150 | > 100 | > 54 |
| AN-02a | (R)-enantiomer | 22.5 ± 3.5 | 45.1 ± 5.6 | 2004 |
| AN-02b | (S)-enantiomer | 3100 ± 240 | 89.3 ± 9.1 | 29 |
| Control | Doxorubicin | N/A | 0.8 ± 0.1 | N/A |
¹ Selectivity Index (SI) = Cytotoxicity IC50 / Target X IC50. A higher SI is desirable.
The data in Table 1 clearly demonstrates the importance of stereochemistry. For both compound pairs (AN-01 and AN-02), the (R)-enantiomer is significantly more potent against Target X than the (S)-enantiomer. This difference in potency is known as the eudismic ratio. Furthermore, AN-01a shows an excellent therapeutic window with high potency and low cytotoxicity, making it a superior lead candidate compared to AN-02a, which exhibits cytotoxicity at higher concentrations.
Conclusion and Future Outlook
Chiral aminonitriles are a versatile and powerful class of molecules in drug discovery. Their biological activity is intrinsically linked to their stereochemistry, a factor that must be controlled during synthesis and carefully evaluated in biological assays.[5][6] As demonstrated with DPP-4 inhibitors, the rational design of chiral aminonitriles can lead to highly potent and selective drugs. The protocols and workflows outlined in this guide provide a robust framework for identifying and characterizing the biological potential of novel chiral aminonitriles. Future research will likely focus on expanding the application of this privileged scaffold to new and challenging biological targets, leveraging advances in asymmetric catalysis to access ever more complex and potent therapeutic agents.[14]
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The β-Amino Ketone Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Foreword
The β-amino ketone moiety represents one of the most versatile and privileged scaffolds in medicinal chemistry. Its unique structural and electronic properties—a carbonyl group positioned beta to a nitrogen atom—render it an exceptional building block for creating diverse and biologically active molecules.[1][2] This structure is not a mere synthetic curiosity; it is the foundational core of numerous natural products, approved pharmaceuticals, and clinical candidates spanning a wide array of therapeutic areas.[3][4][5] From the vasodilation properties of Tolperisone to the antidiabetic efficacy of Sitagliptin, the β-amino ketone framework has consistently proven its value in translating chemical structure into therapeutic function.[3][4][5][6][7][8]
As application scientists, we bridge the gap between synthetic feasibility and biological utility. This guide is structured to reflect that synergy. We will not only detail the synthetic pathways to access these crucial molecules but also delve into the causal relationships between their architecture and their pharmacological effects. Our focus is on providing actionable insights—exploring why a particular synthetic strategy is chosen, how molecular modifications influence activity, and where the future of this scaffold lies. This document is intended for the hands-on researcher, the drug development professional who requires a deep, yet practical, understanding of β-amino ketones as powerful tools in the quest for novel therapeutics.
The Strategic Synthesis of β-Amino Ketones: From Classic Reactions to Modern Innovations
The accessibility of the β-amino ketone core is a primary reason for its prevalence in drug discovery. While numerous methods exist, the Mannich reaction remains the most fundamental and widely employed strategy.[6] However, understanding its mechanism and limitations is key to appreciating the more modern, refined approaches that offer greater control over stereochemistry, yield, and environmental impact.
The Mannich Reaction: The Foundational Three-Component Condensation
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[9] In its classic form, it is a one-pot, three-component reaction between a primary or secondary amine, a non-enolizable aldehyde (like formaldehyde), and a ketone capable of enolization.[9][10]
Causality of the Mechanism: The reaction's efficiency stems from the in-situ formation of a highly electrophilic Eschenmoser's salt analogue, an iminium ion. This ion is readily attacked by the nucleophilic enol or enolate form of the ketone.
The mechanism proceeds in two key stages:
-
Iminium Ion Formation: The amine attacks the carbonyl carbon of the aldehyde, followed by dehydration, to form a resonance-stabilized iminium ion. This is the rate-determining step and is often acid-catalyzed.[9]
-
Nucleophilic Attack: The ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic iminium ion to form the final β-amino ketone product, also known as a "Mannich base".[9]
Caption: General mechanism of the acid-catalyzed Mannich reaction.
Field Insights: While robust, the classic Mannich reaction can suffer from side reactions and the use of pre-formed imines or harsh conditions.[11] Modern drug discovery demands greater precision. Consequently, a host of catalytic systems have been developed. Asymmetric Mannich reactions, often employing proline or its derivatives as organocatalysts, allow for the stereoselective synthesis of chiral β-amino ketones, which is critical as biological activity is often enantiomer-dependent.[7][9] Furthermore, the use of Lewis acids or heterogeneous catalysts like ZnO nanoparticles can enhance reaction rates and facilitate greener, solvent-free conditions.[6][12][13]
Alternative Pathways: Expanding the Synthetic Toolbox
While central, the Mannich reaction is not the only route. A comprehensive understanding requires familiarity with alternative strategies that may be more suitable for specific substrates.
-
Aza-Michael (Conjugate) Addition: This method involves the 1,4-addition of an amine to an α,β-unsaturated ketone.[5] From an economic standpoint, this can be more advantageous than the Mannich reaction as it often proceeds under milder conditions without the need for an aldehyde component.[5]
-
Reductive Hydroamination: This strategy utilizes carbonyl alkynes, which undergo a chemo- and regioselective hydroamination to form enamines, followed by reduction to yield the β-amino ketone.[3][6]
These alternatives provide crucial flexibility, allowing chemists to circumvent limitations of the Mannich reaction, such as substrate scope or the potential for side-product formation.
Pharmacological Applications: The β-Amino Ketone as a Privileged Scaffold
The true value of the β-amino ketone scaffold is realized in its broad and potent biological activity. Its ability to form key hydrogen bonds, engage in electrostatic interactions, and serve as a rigid spacer allows it to effectively bind to a multitude of biological targets.
Anticancer Activity
The β-amino ketone framework is a recurring motif in compounds designed to combat cancer. Their mechanism often involves inducing apoptosis or arresting the cell cycle.
-
Androgen Receptor (AR) Antagonism: In prostate cancer, aberrant AR signaling is a key driver of disease progression. Modified β-amino-carbonyl compounds have been developed that act as potent AR antagonists, blocking receptor nuclear translocation and inhibiting the proliferation of androgen-dependent cancer cells.[14]
-
Cytotoxicity and Proliferation Inhibition: Numerous studies have demonstrated the ability of novel β-amino ketones to inhibit the proliferation of various cancer cell lines, including colon, ovarian, and breast cancers.[15][16] While the precise mechanisms are diverse, they often converge on the disruption of cellular processes essential for rapid growth.
Caption: Mechanism of β-amino ketone as an Androgen Receptor antagonist.
Quantitative Data Summary: Anticancer β-Amino Ketones
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| Quinolinone Derivatives | Murine L1210, Human Molt 4/C8 | Anticonvulsant/Cytotoxic | [1][17] |
| Substituted β-Amino Carbonyls | LNCaP (Prostate) | AR Antagonism | [14] |
| Chalcone-based Mannich bases | Various | Broad Spectrum Antitumor | [18] |
| General β-Amino Ketones | SW480 (Colon), MCF-7 (Breast) | Proliferation Inhibition | [15][16] |
Antiviral and Antimicrobial Agents
The scaffold's utility extends robustly into infectious diseases.
-
Antiviral: Certain β-amino ketones, particularly those combined with an α,β-unsaturated ketone moiety (a chalcone-like structure), have demonstrated activity against viruses such as Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1).[8][18] The electrophilic nature of the unsaturated system combined with the positioning of the amino group likely facilitates covalent or high-affinity binding to viral enzymes or structural proteins.
-
Antibacterial/Antifungal: The ability of β-amino ketones to chelate metal ions is a key aspect of their antimicrobial properties. By forming complexes with transition metals like Cu(II) or Zn(II), these compounds can disrupt essential bacterial enzymatic processes.[10][19] The aromatic groups enhance lipid solubility, allowing the complex to penetrate the bacterial cell wall more effectively.[19]
Central Nervous System (CNS) Applications
The structural similarity of many β-amino ketones to neurotransmitters has made them a fertile ground for developing CNS-active agents. They are crucial intermediates in the synthesis of major drugs like the antidepressant fluoxetine and the anesthetic (S)-ketamine.[3] Furthermore, novel derivatives have been synthesized and tested, showing significant anticonvulsant and analgesic properties in preclinical models.[17][20]
Experimental Protocol: A Self-Validating Synthesis
To ensure trustworthiness and practical utility, this section provides a representative, self-validating protocol for a one-pot, three-component Mannich condensation. The rationale behind each step is explained to align with the expertise of a senior scientist.
Objective: To synthesize 1,3-diphenyl-3-(phenylamino)propan-1-one, a representative β-amino ketone, using a sulphamic acid-catalyzed Mannich reaction.
Rationale: This protocol is chosen for its high atom economy, use of a mild and efficient catalyst, and straightforward procedure, which are hallmarks of a well-designed synthesis.[10] The use of aromatic ketones, aldehydes, and amines is representative of scaffolds commonly explored in medicinal chemistry.
Materials:
-
Acetophenone (1.0 mmol, 120 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Aniline (1.0 mmol, 93 mg)
-
Sulphamic Acid (H₂NSO₃H) (10 mol%, 9.7 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL), magnetic stirrer, condenser
-
TLC plates (silica gel), Hexane/Ethyl Acetate solvent system
Step-by-Step Methodology:
-
Reagent Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine acetophenone (1.0 mmol), benzaldehyde (1.0 mmol), aniline (1.0 mmol), and sulphamic acid (10 mol%).
-
Causality: Adding all components at the start in a one-pot fashion simplifies the procedure and minimizes material loss between steps. Sulphamic acid acts as a mild, solid acid catalyst to promote iminium ion formation without harsh conditions.
-
-
Solvent Addition and Reflux: Add 5 mL of ethanol as the solvent. Fit the flask with a condenser and place it in a preheated oil bath. Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.
-
Causality: Ethanol is an effective solvent for all reactants and the catalyst. Refluxing provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent. Spot the initial reaction mixture and then sample the reaction every 30 minutes. The reaction is complete upon the disappearance of the limiting starting material (typically the aldehyde).
-
Self-Validation: TLC provides a direct, visual confirmation of the conversion of reactants to the product. A new, more polar spot corresponding to the β-amino ketone will appear, and the starting material spots will fade. This ensures the reaction is not stopped prematurely or run unnecessarily long.
-
-
Workup and Isolation: Once the reaction is complete (typically 2-3 hours), allow the flask to cool to room temperature. Pour the mixture into 20 mL of ice-cold water and stir for 15 minutes. The crude product will precipitate as a solid.
-
Causality: The product is significantly less soluble in water than in ethanol. Pouring the reaction mixture into cold water causes the product to precipitate, effectively separating it from the catalyst and any water-soluble byproducts.
-
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. Recrystallize the crude solid from hot ethanol to obtain the pure 1,3-diphenyl-3-(phenylamino)propan-1-one.
-
Self-Validation: Recrystallization is a purification technique based on solubility differences. The pure product will form well-defined crystals upon cooling, while impurities remain in the mother liquor. The purity can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).
-
Conclusion and Future Outlook
The β-amino ketone scaffold is undeniably a cornerstone of modern medicinal chemistry, valued for its synthetic accessibility and profound biological versatility.[1][2] The classic Mannich reaction, now augmented by a vast array of catalytic and asymmetric methodologies, provides reliable access to a rich diversity of molecular architectures.[6][9]
The future of research in this area is bright and will likely focus on several key frontiers:
-
Exploration of New Biological Space: While well-established in anticancer, antiviral, and CNS research, the application of β-amino ketone libraries to novel targets, such as those involved in metabolic or inflammatory diseases, remains a promising avenue.
-
Advancement in Asymmetric Synthesis: The demand for enantiomerically pure drugs will continue to drive innovation in stereoselective synthesis, seeking catalysts that are cheaper, more efficient, and environmentally benign.
-
Bio-conjugation and Hybrid Molecules: The β-amino ketone moiety can serve as a versatile linker or pharmacophore in the design of hybrid drugs or targeted drug-delivery systems, combining its known activity with other functional molecules to achieve synergistic effects.
For researchers and drug development professionals, the β-amino ketone is not just a chemical entity but a strategic platform. A deep understanding of its synthesis, pharmacology, and structure-activity relationships is essential for leveraging its full potential in the creation of the next generation of medicines.
References
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- Organic Chemistry Portal. (n.d.).
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- BenchChem. (2025). A Comparative Guide to the Synthesis of β-Amino Ketones: Beyond the Mannich Reaction. BenchChem.
- Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones.
- Karan Singh. (2024). β-Amino Ketones – Synthesis and Biological Significances. AWS.
- Various Authors. (n.d.). Drug molecules consisting of b-aminoketone fragments.
- Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones.
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- Casy, A. F., & Myers, J. L. (1974). Beta-amino ketones.
- Casy, A. F., & Myers, J. L. (1974). .beta.-Amino ketones. Synthesis and some biological activities in mice of 3,3-dialkyl-1,2,3,4-tetrahydro-4-quinolinones and related Mannich bases.
- Li, H., et al. (n.d.). Development of β-amino-carbonyl compounds as androgen receptor antagonists. Semantic Scholar.
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- Miller, A. I., et al. (2023). Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents.
- Miller, A. I., et al. (2023). Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. PubMed.
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Methodological & Application
Application Note: A Detailed Protocol for the Stereoselective Synthesis of (4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of (4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile. This molecule is a critical chiral building block and a known intermediate in the synthesis of Ritonavir, a protease inhibitor used in the treatment of HIV.[1] The protocol detailed herein is designed for researchers in organic synthesis and drug development, focusing on a stereoselective approach to construct the required β-aminoketonitrile scaffold. The core of this synthesis relies on an organocatalyzed Mannich-type reaction, a powerful carbon-carbon bond-forming strategy that allows for precise control of stereochemistry.[2][3] This document provides in-depth explanations for experimental choices, expected outcomes, troubleshooting, and safety considerations to ensure a reproducible and efficient synthesis.
Introduction
(4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile (CAS No. 156732-12-6) is a high-value synthetic intermediate whose importance is primarily linked to its role in the manufacturing of the antiretroviral drug Ritonavir.[1] The structure features a challenging combination of functional groups: a nitrile, a ketone, and a tertiary amine. Most critically, it possesses a stereocenter at the C4 position, which must be in the (S)-configuration for its biological application.
The synthesis of β-amino carbonyl compounds, such as the target molecule, is a cornerstone of modern organic chemistry due to their prevalence in biologically active compounds and natural products.[3][4] The three-component Mannich reaction, which brings together an aldehyde, an amine, and a carbonyl compound, is one of the most efficient methods for creating these structures by forming C-C and C-N bonds in a single step.[2][4][5] However, controlling the absolute stereochemistry of the newly formed chiral center is a significant challenge. This protocol leverages the power of asymmetric organocatalysis, a field that has provided elegant solutions for synthesizing enantiomerically pure molecules without the need for traditional metal catalysts.[6][7][8]
This guide explains the causality behind the chosen methodology, providing a self-validating system for researchers to reliably produce the target compound with high yield and stereoselectivity.
Reaction Principle and Mechanism
The synthesis proceeds via a one-pot, three-component asymmetric Mannich reaction. The overall transformation involves phenylacetaldehyde, dibenzylamine, and a source of the cyanomethyl anion, catalyzed by a chiral organocatalyst.
The core mechanism involves three key stages:
-
Iminium Ion Formation: Phenylacetaldehyde and dibenzylamine react, typically under mild acidic catalysis, to form a reactive electrophilic iminium ion. The chiral catalyst helps create a specific chiral environment around this intermediate.
-
Enolate Generation: A strong, non-nucleophilic base deprotonates acetonitrile to generate the cyanomethyl anion, which serves as the nucleophile.
-
Stereoselective C-C Bond Formation: The cyanomethyl anion attacks the Re-face of the chiral iminium ion, which is sterically directed by the chiral catalyst. This facial selectivity is the origin of the asymmetric induction, leading predominantly to the desired (S)-enantiomer. The subsequent hydrolysis of the intermediate during work-up yields the final β-aminoketonitrile product.
The Mannich reaction is a classic and powerful tool for C-C bond construction, and its asymmetric variants are essential for the efficient synthesis of chiral amines and their derivatives.[5][9]
Sources
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An Application Note and Protocol for the Large-Scale Synthesis of Ritonavir Intermediate (S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile (CAS 156732-12-6)
Introduction
Ritonavir is a critical antiretroviral medication used in the treatment of HIV/AIDS, primarily as a pharmacokinetic enhancer for other protease inhibitors. The efficiency and cost-effectiveness of its large-scale production are heavily reliant on the robust synthesis of its key intermediates. This document provides a detailed application note and a plausible protocol for the synthesis of the crucial Ritonavir intermediate, (S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile (CAS No. 156732-12-6). This intermediate, also identified as Lopinavir Impurity 5, represents a significant building block in the total synthesis of the active pharmaceutical ingredient (API).[1]
The synthetic strategy outlined herein is designed for scalability and is based on established chemical principles and adaptations from related patent literature, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Proposed Synthetic Pathway: A Mechanistic Overview
The synthesis of (S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile originates from the readily available chiral starting material, L-phenylalanine. The proposed pathway involves a two-step process designed for efficiency and control over stereochemistry.
-
Preparation of Precursor (Benzyl 2-(dibenzylamino)-3-phenylpropanoate): The synthesis begins with the exhaustive N-benzylation of L-phenylalanine to protect the primary amine as a stable dibenzylamino group. This transformation not only protects the amine from participating in subsequent reactions but also increases the lipophilicity of the molecule, aiding in extraction and purification. The carboxylic acid is simultaneously protected as a benzyl ester. This step is adapted from methodologies described for related Ritonavir intermediates.[2]
-
Formation of the β-Ketonitrile Moiety: The core of the synthesis involves a Claisen-type condensation reaction. The benzyl ester precursor is reacted with the anion of acetonitrile, generated in situ using a strong base. This reaction constructs the β-ketonitrile functionality, yielding the target intermediate. This is a classic and reliable method for carbon-carbon bond formation and the synthesis of such structures.
This strategic approach ensures the retention of the critical (S)-stereocenter from the starting L-phenylalanine and employs scalable and well-understood chemical transformations.
Caption: Proposed two-step synthesis of the Ritonavir intermediate.
Experimental Protocols
PART 1: Synthesis of Benzyl 2-(dibenzylamino)-3-phenylpropanoate
Rationale: This step achieves the crucial protection of the amino and carboxyl groups of L-phenylalanine. Using sodium hydroxide as the base and benzyl chloride as the alkylating agent is a cost-effective and scalable approach.[2] The use of a biphasic system with heptane simplifies work-up by allowing for easy separation of the organic product.
Materials:
| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|---|
| L-Phenylalanine | 63-91-2 | 165.19 | 100 g | 0.605 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 72.6 g | 1.815 |
| Benzyl Chloride | 100-44-7 | 126.58 | 268 g (243 mL) | 2.117 |
| Water | 7732-18-5 | 18.02 | 500 mL | - |
| Heptane | 142-82-5 | 100.21 | 300 mL | - |
| Methanol | 67-56-1 | 32.04 | 100 mL | - |
Procedure:
-
To a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add L-phenylalanine (100 g), water (500 mL), and sodium hydroxide (72.6 g).
-
Stir the mixture until all solids are dissolved.
-
Begin heating the mixture to 80-90°C.
-
Slowly add benzyl chloride (268 g) over 1-2 hours, maintaining the temperature of the reaction mixture.
-
After the addition is complete, continue to stir the reaction mixture at 90-95°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The mixture will separate into two layers.
-
Separate and discard the lower aqueous layer.
-
To the upper organic layer, add heptane (300 mL).
-
Wash the organic layer with a 50% aqueous methanol solution (2 x 200 mL) to remove any remaining salts and impurities.
-
Concentrate the organic layer under reduced pressure to remove the heptane, yielding the product as a yellow oil. The product is typically used in the next step without further purification.
PART 2: Synthesis of (S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile (CAS 156732-12-6)
Rationale: This step utilizes a strong base to deprotonate acetonitrile, forming a nucleophile that attacks the ester carbonyl of the precursor. Sodium hydride in an aprotic solvent like THF is a standard and effective system for this type of condensation. Careful temperature control is essential to prevent side reactions.
Materials:
| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|---|
| Benzyl 2-(dibenzylamino)-3-phenylpropanoate | N/A | 435.55 | 264 g (from Part 1) | ~0.605 |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | 29 g | 0.725 |
| Anhydrous Acetonitrile | 75-05-8 | 41.05 | 30 g (38 mL) | 0.730 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 1.5 L | - |
| 2 M Hydrochloric Acid | 7647-01-0 | 36.46 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 1 L | - |
| Saturated Sodium Bicarbonate Solution | N/A | - | 500 mL | - |
| Brine | N/A | - | 500 mL | - |
Procedure:
-
Set up a 3 L multi-neck, flame-dried reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Under a nitrogen atmosphere, suspend sodium hydride (29 g) in anhydrous THF (500 mL).
-
Cool the suspension to 0-5°C using an ice bath.
-
Slowly add anhydrous acetonitrile (30 g) dropwise, keeping the internal temperature below 10°C. Stir for 30-45 minutes at this temperature to allow for the formation of the acetonitrile anion.
-
In a separate flask, dissolve the crude Benzyl 2-(dibenzylamino)-3-phenylpropanoate (264 g) in anhydrous THF (1 L).
-
Add the solution of the ester dropwise to the cooled acetonitrile anion suspension over 1-2 hours, maintaining the internal temperature at 0-5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cautiously quench the reaction by slowly adding it to a stirred solution of 2 M HCl (1 L) cooled in an ice bath, ensuring the temperature does not exceed 20°C.
-
Adjust the pH of the aqueous layer to ~7 using a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure (S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile as a solid.
Experimental Workflow and Validation
To ensure the integrity and reproducibility of this protocol, a rigorous system of in-process controls and final product validation is essential.
Caption: Overall workflow from starting materials to final QC.
Trustworthiness and Self-Validation:
-
In-Process Controls (IPCs): Regular monitoring of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is critical to determine reaction completion and identify any potential side products.
-
Final Product Characterization: The identity and purity of the final product, (S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile, must be unequivocally confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereointegrity.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 369.19).
-
HPLC: To determine the purity of the final compound, which should typically be >98% for use in subsequent GMP steps.
-
Chiral HPLC: To confirm the enantiomeric excess (e.e.) is maintained from the L-phenylalanine starting material.
-
References
- Google Patents.
Sources
Application Notes & Protocols for the Asymmetric Synthesis of Chiral α-Aminonitriles using Organocatalysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral α-Aminonitriles and the Rise of Organocatalysis
Chiral α-aminonitriles are pivotal intermediates in the synthesis of a vast array of biologically active molecules, including unnatural α-amino acids, peptide mimics, and various pharmaceuticals.[1][2][3] Their versatile chemical nature, possessing both an amine and a nitrile group on a stereogenic center, allows for diverse downstream transformations. The classical Strecker reaction, discovered in 1850, provides a fundamental route to these compounds but traditionally yields racemic mixtures.[1][4] The demand for enantiomerically pure compounds in the pharmaceutical industry, where a single enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful, has propelled the development of asymmetric methods for α-aminonitrile synthesis.
While metal-based catalysts have shown success, organocatalysis has emerged as a powerful and often more sustainable alternative.[2][3][5] Organocatalysts are small, purely organic molecules that can facilitate chemical transformations with high efficiency and stereoselectivity. Their advantages include lower toxicity, reduced cost, operational simplicity, and a lack of metal contamination in the final product, which is a critical consideration in drug development.[5][6] This guide provides an in-depth exploration of contemporary organocatalytic strategies for the asymmetric synthesis of chiral α-aminonitriles, complete with detailed protocols and mechanistic insights to empower researchers in this dynamic field.
Core Organocatalytic Strategies
The organocatalytic asymmetric synthesis of α-aminonitriles predominantly relies on the enantioselective cyanation of imines, which are typically generated in situ from aldehydes or ketones and an amine source. The key to success lies in the ability of the chiral organocatalyst to create a chiral environment around the imine, dictating the facial selectivity of the nucleophilic attack by the cyanide source. The most prevalent and effective strategies involve:
-
Hydrogen-Bond-Donating Catalysis: Bifunctional catalysts, such as chiral thioureas and squaramides, are at the forefront of this approach. These catalysts possess both a hydrogen-bond-donating moiety (the thiourea or squaramide) and a basic site (often a tertiary amine).[5][7][8] This dual functionality allows them to simultaneously activate the imine electrophile through hydrogen bonding and position the cyanide nucleophile for a stereoselective attack.
-
Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) have proven to be highly effective Brønsted acid catalysts for a wide range of asymmetric transformations, including the synthesis of α-aminonitriles.[9][10] CPAs activate the imine by protonation, enhancing its electrophilicity, while the chiral backbone of the catalyst controls the stereochemical outcome of the cyanide addition.
-
Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often quaternary ammonium salts derived from cinchona alkaloids, facilitate the transfer of the cyanide anion from an aqueous or solid phase to the organic phase containing the imine substrate.[11][12][13] The chiral catalyst forms a tight ion pair with the cyanide, effectively shielding one face of the nucleophile and directing its addition to the imine with high enantioselectivity.
Section 1: Chiral Thiourea Catalysis - A Deep Dive
Chiral thiourea catalysts have revolutionized the field of organocatalysis due to their ability to form strong, directional hydrogen bonds.[5][14] In the context of the Strecker reaction, a bifunctional thiourea catalyst bearing a basic moiety, such as a tertiary amine, can orchestrate a highly organized transition state.
Mechanism of Action
The prevailing mechanistic hypothesis involves a ternary complex where the thiourea's N-H protons activate the imine by hydrogen bonding to the nitrogen atom, increasing its electrophilicity. Simultaneously, the basic amine moiety of the catalyst deprotonates the cyanide source (e.g., HCN or TMSCN), delivering the cyanide anion in close proximity to the activated imine. The chiral scaffold of the catalyst then dictates the facial selectivity of the cyanide addition.
Diagram 1: Proposed Catalytic Cycle for a Bifunctional Thiourea Catalyst
Caption: Proposed catalytic cycle for the thiourea-catalyzed Strecker reaction.
Representative Protocol: Asymmetric Strecker Reaction of an Aldimine
This protocol is adapted from established literature procedures demonstrating the efficacy of bifunctional thiourea catalysts.
Materials:
-
Chiral Thiourea Catalyst (e.g., (S,S)-TUC: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-(+)-2-(dimethylamino)cyclohexyl]thiourea)
-
Aldehyde (e.g., Benzaldehyde)
-
Amine (e.g., Aniline)
-
Cyanide Source (e.g., Trimethylsilyl cyanide - TMSCN)
-
Anhydrous Solvent (e.g., Toluene or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst (1-5 mol%).
-
Reagent Addition: Add the anhydrous solvent (e.g., 2 mL of toluene). To this solution, add the aldehyde (1.0 mmol) and the amine (1.0 mmol). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cyanation: Cool the reaction mixture to the desired temperature (e.g., -20 °C). Add TMSCN (1.2 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-48 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral α-aminonitrile.
-
Characterization: Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Table: Performance of Selected Thiourea Catalysts
| Catalyst | Aldehyde Substrate | Amine Substrate | Cyanide Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (S,S)-TUC | Benzaldehyde | Aniline | TMSCN | Toluene | -20 | 95 | 98 |
| Takemoto's Catalyst | 4-Methoxybenzaldehyde | Benzylamine | KCN/AcOH | CH₂Cl₂ | 0 | 92 | 96 |
| Jacobsen's Catalyst | Naphthaldehyde | p-Anisidine | HCN | Toluene | -40 | 99 | >99 |
Note: The data presented are representative and may vary based on specific reaction conditions and substrate scope.
Section 2: Chiral Phosphoric Acid (CPA) Catalysis
Chiral phosphoric acids, derived from the BINOL scaffold, are powerful Brønsted acid catalysts that have found widespread application in asymmetric synthesis.[9][10][15] Their high acidity and well-defined chiral environment make them ideal for activating imines towards nucleophilic attack.
Mechanism of Action
In the CPA-catalyzed Strecker reaction, the phosphoric acid protonates the imine nitrogen, forming a highly electrophilic iminium ion. The bulky substituents on the BINOL backbone create a sterically hindered chiral pocket, allowing the cyanide nucleophile to approach from only one face of the iminium ion. The counterion of the CPA is also believed to play a role in orienting the nucleophile.
Diagram 2: CPA-Catalyzed Strecker Reaction Workflow
Caption: General experimental workflow for CPA-catalyzed α-aminonitrile synthesis.
Representative Protocol: Asymmetric Strecker Reaction of a Ketimine
This protocol highlights the ability of CPAs to catalyze the more challenging Strecker reaction with ketimines.
Materials:
-
Chiral Phosphoric Acid (e.g., (R)-TRIP)
-
Ketone (e.g., Acetophenone)
-
Amine (e.g., p-Anisidine)
-
Cyanide Source (e.g., TMSCN)
-
Anhydrous Solvent (e.g., Toluene)
-
Molecular Sieves (4 Å)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube containing activated 4 Å molecular sieves, add the ketone (1.0 mmol), amine (1.1 mmol), and anhydrous toluene (2 mL) under an inert atmosphere.
-
Imine Formation: Stir the mixture at 40 °C for 12 hours to drive the formation of the ketimine.
-
Catalysis and Cyanation: Cool the reaction to room temperature and add the chiral phosphoric acid catalyst (2-10 mol%). Then, cool the mixture to the desired temperature (e.g., 0 °C) and add TMSCN (1.5 mmol) in one portion.
-
Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by TLC.
-
Work-up and Purification: Follow the work-up and purification procedures as described in the thiourea catalysis section.
-
Characterization: Determine the yield and enantiomeric excess of the resulting α,α-disubstituted aminonitrile by chiral HPLC.
Data Table: Performance of Selected Chiral Phosphoric Acids
| Catalyst | Ketone Substrate | Amine Substrate | Cyanide Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (R)-TRIP | Acetophenone | p-Anisidine | TMSCN | Toluene | 0 | 88 | 92 |
| (S)-VAPOL-PA | Propiophenone | Benzylamine | TMSCN | CH₂Cl₂ | -10 | 91 | 95 |
| (R)-SPINOL-PA | Tetralone | Aniline | KCN/AcOH | Dioxane | 25 | 85 | 90 |
Note: The data presented are representative and may vary based on specific reaction conditions and substrate scope.
Section 3: Chiral Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers a practical and scalable approach for the asymmetric synthesis of α-aminonitriles.[11][12] Chiral quaternary ammonium salts, often derived from readily available cinchona alkaloids, are the catalysts of choice.[13]
Mechanism of Action
The reaction typically occurs in a biphasic system (e.g., organic solvent and aqueous KCN). The chiral quaternary ammonium catalyst (Q⁺X⁻) exchanges its counterion (X⁻) for a cyanide ion (CN⁻) at the interface of the two phases. The resulting chiral ion pair (Q⁺CN⁻) is soluble in the organic phase, where it delivers the cyanide nucleophile to the imine substrate in a stereocontrolled manner.
Diagram 3: Logical Relationship in Phase-Transfer Catalysis
Caption: Logical flow of events in phase-transfer catalyzed Strecker reaction.
Representative Protocol: Asymmetric Strecker Reaction under PTC Conditions
This protocol is based on the use of a Maruoka catalyst or a similar cinchona alkaloid-derived phase-transfer catalyst.
Materials:
-
Chiral Phase-Transfer Catalyst (e.g., N-spiro Cinchona Alkaloid-derived Quaternary Ammonium Salt)
-
Aldehyde (e.g., 4-Chlorobenzaldehyde)
-
Amine (e.g., Benzylamine)
-
Aqueous Potassium Cyanide (KCN) solution
-
Organic Solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in the organic solvent (5 mL).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to form the imine.
-
Catalysis and Cyanation: Add the chiral phase-transfer catalyst (1 mol%) to the reaction mixture. Then, add the aqueous KCN solution (e.g., 3 M, 2 mL) and stir the biphasic mixture vigorously at low temperature (e.g., -40 °C).
-
Reaction Monitoring: Monitor the reaction by TLC. Vigorous stirring is crucial to ensure efficient phase transfer.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification and Characterization: Purify the product by flash chromatography and determine the yield and ee by chiral HPLC.
Data Table: Performance of Selected Phase-Transfer Catalysts
| Catalyst | Aldehyde Substrate | Amine Substrate | Cyanide Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Maruoka Catalyst | 4-Chlorobenzaldehyde | Benzylamine | aq. KCN | Toluene | -40 | 96 | 99 |
| Cinchonidinium Salt | 2-Naphthaldehyde | Aniline | aq. KCN | CH₂Cl₂ | -20 | 92 | 94 |
| Quininium Salt | Cinnamaldehyde | p-Anisidine | aq. KCN | Toluene | -60 | 89 | 97 |
Note: The data presented are representative and may vary based on specific reaction conditions and substrate scope.
Conclusion and Future Outlook
Organocatalysis has undeniably established itself as a cornerstone for the asymmetric synthesis of chiral α-aminonitriles. The methodologies presented herein, utilizing chiral thioureas, phosphoric acids, and phase-transfer catalysts, offer researchers a powerful and versatile toolkit to access these valuable building blocks with high levels of stereocontrol. The mild reaction conditions, operational simplicity, and avoidance of heavy metals make these protocols particularly attractive for applications in medicinal chemistry and drug development.
Future research in this area will likely focus on expanding the substrate scope to include more challenging and sterically hindered imines, developing even more active and selective catalysts that can operate at lower loadings, and exploring the use of greener solvents and cyanide sources to further enhance the sustainability of these processes. The continued innovation in organocatalysis promises to deliver even more efficient and elegant solutions for the synthesis of complex chiral molecules.
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Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]
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Thiourea Based Catalysis. Chemistry LibreTexts. Available at: [Link]
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Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. Available at: [Link]
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Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science (RSC Publishing). Available at: [Link]
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The mechanism proposed for the asymmetric Strecker reaction. ResearchGate. Available at: [Link]
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A truly green synthesis of a-aminonitriles via Strecker reaction. Semantic Scholar. Available at: [Link]
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Organocatalyzed Strecker reactions. ResearchGate. Available at: [Link]
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Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
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The stereoselective synthesis of .alpha.-amino acids by phase-transfer catalysis. Journal of the American Chemical Society. Available at: [Link]
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Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. ACS Publications. Available at: [Link]
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Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society. Available at: [Link]
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Asymmetric Phase Transfer Catalysis. University of Regensburg. Available at: [Link]
-
Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. ScienceDirect. Available at: [Link]
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Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI. Available at: [Link]
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Mechanistic aspects of the Strecker aminonitrile synthesis. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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Chiral Phosphoric Acid Catalysis Mechanism. University of Regensburg. Available at: [Link]
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Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]
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An update on chiral phosphoric acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Organocatalytic Enantioselective Strecker Reaction with Seven‐Membered Cyclic Imines. SciSpace. Available at: [Link]
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Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives. Organic Chemistry Portal. Available at: [Link]
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Application Notes and Protocols for the Evaluation of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile in Antiviral Drug Development
Introduction: The Quest for Novel Antiviral Agents
The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the critical need for a robust and innovative antiviral drug development pipeline.[1][2] The journey from a candidate molecule to a clinically approved therapeutic is a multi-stage, intricate process demanding rigorous in vitro and in vivo evaluation.[1][3] This document provides a detailed guide for researchers on the potential application of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile in antiviral drug discovery.
This compound (CAS 156732-12-6) is recognized as a key intermediate in the synthesis of Ritonavir, a potent protease inhibitor widely used in the treatment of HIV infection.[4] Its structural similarity to a component of a successful antiviral agent makes it a compelling candidate for investigation as a potential antiviral compound in its own right or as a scaffold for the development of new antiviral drugs. These application notes will therefore focus on a hypothetical yet scientifically grounded workflow to assess its antiviral potential, with a particular focus on retroviruses like HIV.
Hypothetical Mechanism of Action: Targeting Viral Protease
Given its lineage as a precursor to a protease inhibitor, a primary hypothesis for the antiviral activity of this compound is the inhibition of a viral protease. Viral proteases are crucial enzymes that cleave viral polyproteins into functional, mature proteins, an essential step in the viral replication cycle.[2] Inhibiting this enzyme would prevent the production of infectious viral particles.
Caption: Hypothetical inhibition of viral protease by the test compound.
Application Notes: A Phased Approach to Antiviral Evaluation
A systematic, multi-step approach is essential to comprehensively evaluate the antiviral potential of a test compound. This ensures that the observed effects are specific to the virus and not a result of general toxicity to the host cells.
Phase 1: Preliminary Assessment - Cytotoxicity
Before assessing antiviral activity, it is crucial to determine the concentration range at which this compound is not toxic to the host cells. This is achieved through a cytotoxicity assay. The 50% cytotoxic concentration (CC50), the concentration at which 50% of the cells are killed, is a key parameter derived from this assay. All subsequent antiviral assays should be conducted at concentrations well below the CC50 to ensure that any observed reduction in viral activity is not due to cell death.
Phase 2: Primary Antiviral Screening - Cell-Based Assays
Cell-based assays are the initial step in determining if a compound has antiviral properties.[5][6] These assays are advantageous as they provide insights into a compound's ability to cross the cell membrane and act on the virus within an intracellular environment.[5]
-
Cytopathic Effect (CPE) Reduction Assay: Many viruses cause visible damage, or CPE, to the cells they infect. This assay measures the ability of the test compound to protect cells from virus-induced CPE.[7][8] It's a relatively rapid and straightforward method for initial screening.
-
Cell-Based ELISA: This method quantifies the amount of a specific viral antigen produced in infected cells.[9] A reduction in the viral antigen in the presence of the compound indicates antiviral activity. This assay is more quantitative than the CPE reduction assay.[9]
Phase 3: Confirmatory Assays - Quantifying Viral Inhibition
Compounds that show promise in the primary screening should be further evaluated using more quantitative and specific assays to confirm their antiviral efficacy.
-
Plaque Reduction Assay: This is a standard method for quantifying infectious virus titers.[7][10] It measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer. The 50% effective concentration (EC50), the concentration that inhibits plaque formation by 50%, is determined.
-
Virus Yield Reduction Assay: This assay directly measures the amount of infectious virus produced by cells treated with the test compound.[7][8] It provides a definitive measure of the compound's ability to inhibit viral replication.
Phase 4: Mechanism of Action Studies
Once antiviral activity is confirmed, the next step is to investigate how the compound works.
-
Time-of-Addition Assay: This assay helps to determine at which stage of the viral replication cycle the compound is active.[7] The compound is added at different time points before and after viral infection, and the effect on viral replication is measured.
-
Enzyme Inhibition Assay: To test the hypothesis that this compound inhibits a viral protease, a direct biochemical assay using the purified enzyme can be performed. This will determine if the compound can directly inhibit the enzymatic activity of the protease.
Detailed Protocols
The following protocols are provided as a guide and may require optimization based on the specific virus and cell line used.
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, MDCK, HeLa) at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the different concentrations of the compound. Include a "cells only" control (no compound) and a "blank" control (medium only).
-
Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. Determine the CC50 value from the dose-response curve.
Protocol 2: Plaque Reduction Assay
-
Cell Seeding: Seed 6-well plates with a suitable host cell line to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).
-
Staining: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.
Caption: Workflow for a Plaque Reduction Assay.
Data Presentation
The results of the antiviral assays should be summarized in a clear and concise manner.
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | >100 | 5.2 | >19.2 |
| Positive Control (e.g., Ritonavir) | >100 | 0.1 | >1000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The Selectivity Index (SI) is a crucial parameter that indicates the therapeutic window of a compound; a higher SI value is desirable.
Conclusion
The application notes and protocols outlined in this document provide a comprehensive framework for the initial in vitro evaluation of this compound as a potential antiviral agent. While its known role as a Ritonavir intermediate suggests a promising starting point, a systematic and rigorous experimental approach is paramount to elucidating its true therapeutic potential. The successful execution of these assays will provide valuable data to guide further preclinical and clinical development efforts.
References
- Ojo, O. O., & Okerentugba, P. O. (2025). In Vitro Antiviral Assays: A Review of Laboratory Methods. Assay and Drug Development Technologies, 23(4), 165-179.
- Cao, J., Isaacson, J., Patick, A. K., & Blair, W. S. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery, 4(9), 981-993.
- VirusBank Pl
- Qing, M., et al. (2010). Cell-based antiviral assays for screening and profiling inhibitors against dengue virus. Methods in Molecular Biology, 599, 219-231.
- Fiveable. (n.d.). 15.3 Drug development process for antivirals. Virology.
- Krajczyk, A., & Pasternak, A. (2018). In vitro methods for testing antiviral drugs. Postepy Higieny i Medycyny Doswiadczalnej, 72, 542-553.
- Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.
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- Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing.
- Cao, J., Isaacson, J., Patick, A. K., & Blair, W. S. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease.
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- U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency.
- Patsnap. (2025). How can we improve our antiviral drug development pipeline?.
- Martin, C. (n.d.). Identification and Development Strategies for Antiviral Drugs. Longdom Publishing.
- U.S. Food and Drug Administration. (2010). Guidance on Antiviral Product Development - Conducting and Submitting Virology Studies to the Agency.
- Santa Cruz Biotechnology. (n.d.). This compound.
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Application Notes and Protocols: 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile as a Strategic Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis and application of (4S)-4-(Dibenzylamino)-3-oxo-5-phenyl-pentanonitrile, a key chiral intermediate in the synthesis of complex pharmaceutical agents, notably the HIV protease inhibitor Ritonavir. We will delve into the strategic importance of this β-aminoketonitrile, detailing a robust synthetic protocol and its subsequent diastereoselective reduction to furnish a crucial amino alcohol precursor. The methodologies presented are grounded in established chemical principles and supported by relevant literature, offering researchers a practical guide for the utilization of this versatile chiral building block.
Introduction: The Significance of Chiral β-Aminoketonitriles in Medicinal Chemistry
Chiral β-amino ketones and their derivatives are pivotal structural motifs in a vast array of biologically active molecules and natural products. The presence of both a carbonyl and an amino group in a specific stereochemical arrangement provides a versatile scaffold for the synthesis of more complex chiral molecules, such as 1,3-amino alcohols, which are core components of many pharmaceuticals. The nitrile functionality further enhances the synthetic utility of these building blocks, serving as a precursor to amines, carboxylic acids, and other functional groups.
(4S)-4-(Dibenzylamino)-3-oxo-5-phenyl-pentanonitrile (Figure 1) has emerged as a particularly valuable intermediate, primarily due to its role in the industrial synthesis of Ritonavir. Its stereodefined structure allows for the controlled introduction of new chiral centers, a critical aspect of modern drug development where enantiomeric purity is paramount for therapeutic efficacy and safety.
Figure 1: Structure of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
Experimental procedure for the reduction of the oxo group in pentanonitrile derivatives
An In-Depth Guide to the Selective Reduction of the Oxo Group in Pentanonitrile Derivatives
Introduction: Navigating Chemoselectivity in Pharmaceutical Scaffolds
The synthesis of hydroxypentanonitrile derivatives represents a critical transformation in medicinal chemistry and drug development. These bifunctional molecules, containing both a hydroxyl and a nitrile group, are versatile building blocks for constructing complex heterocyclic systems and pharmacologically active agents. The primary challenge in their synthesis lies in the chemoselective reduction of a ketone or aldehyde functionality in the presence of a nitrile group. The nitrile is susceptible to reduction, and achieving this selectivity is paramount for a successful synthetic route.
This application note provides a comprehensive experimental guide for the selective reduction of the oxo group in pentanonitrile derivatives. We will delve into the rationale behind the choice of reducing agent, provide a detailed, field-proven protocol, and discuss the mechanistic underpinnings that ensure a high-yield, selective transformation.
Pillar 1: Rationale and Reagent Selection - The "Why" Behind the Method
The success of this synthesis hinges on choosing a reducing agent that can discriminate between the carbonyl (oxo) and nitrile functional groups.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent. While it will readily reduce ketones and aldehydes, it will also convert the nitrile group into a primary amine.[1][2][3] Its high reactivity and violent reaction with protic solvents like water and alcohols make it unsuitable for this specific selective transformation.[1]
-
Catalytic Hydrogenation: This method, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, can reduce both ketones and nitriles.[4][5] Achieving selectivity can be difficult and often requires extensive optimization of catalysts, pressure, and solvent conditions, with the risk of nitrile reduction or catalyst poisoning.[6][7]
-
Sodium Borohydride (NaBH₄): This reagent emerges as the ideal choice. As a mild and selective hydride donor, NaBH₄ efficiently reduces aldehydes and ketones to their corresponding alcohols in protic solvents.[8][9][10] Crucially, under standard conditions, it does not typically reduce less reactive functional groups such as esters, carboxylic acids, or nitriles.[8][11] This inherent chemoselectivity makes it the reagent of choice for our target transformation.
The superior selectivity of NaBH₄ is rooted in its moderate reactivity. The carbonyl carbon of a ketone is a harder electrophile compared to the carbon of a nitrile, making it more susceptible to nucleophilic attack by the hydride delivered from NaBH₄.
Pillar 2: Experimental Protocol - A Validated Methodology
This section details a robust, step-by-step procedure for the reduction of a model substrate, 4-oxopentanenitrile, to 4-hydroxypentanenitrile.
Core Reaction
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-oxopentanenitrile | ≥97% | Sigma-Aldrich | Substrate |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | Acros Organics | Reducing Agent |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |
| Saturated NH₄Cl (aq.) | - | Lab Prepared | Quenching Solution |
| Brine (Saturated NaCl aq.) | - | Lab Prepared | Washing Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | Drying Agent |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | Reaction Monitoring |
Experimental Workflow Diagram
Caption: General workflow for the selective reduction.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-oxopentanenitrile (5.0 g, 51.5 mmol). Dissolve the substrate in anhydrous methanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (0.97 g, 25.7 mmol, 0.5 equivalents) in small portions over 20-30 minutes.
-
Expert Insight: Vigorous bubbling (hydrogen gas evolution) will be observed. Portion-wise addition is critical to control the exotherm and prevent the reaction from foaming over. Although 1 equivalent of NaBH₄ can theoretically reduce 4 equivalents of ketone, using 0.5 equivalents is a good starting point to ensure high selectivity and avoid over-reduction.[12]
-
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The product spot should appear at a lower Rf value than the starting ketone.
-
Quenching: Once the starting material is consumed, cool the flask back down to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~50 mL) to quench the excess sodium borohydride and decompose the borate ester complexes. Continue stirring for 15 minutes.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator. An aqueous slurry containing the product will remain.
-
Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).[13] Combine the organic layers.
-
Expert Insight: Multiple extractions are necessary to ensure complete recovery of the relatively polar alcohol product from the aqueous phase.
-
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-hydroxypentanenitrile as an oil. The product is often of sufficient purity for subsequent steps, but can be further purified by silica gel chromatography if necessary.
Simplified Reaction Mechanism
The reduction proceeds via a two-step mechanism.[8][10]
-
Nucleophilic Attack: A hydride ion (H⁻) from the BH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate borate-alkoxide intermediate.
-
Protonation: The alkoxide is then protonated by the protic solvent (methanol) or during the aqueous work-up to yield the final secondary alcohol product.[14][15]
Caption: The two-step hydride reduction mechanism.
Pillar 3: Troubleshooting and Validation
A self-validating protocol anticipates potential issues and provides clear solutions.
| Observation | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Deactivated NaBH₄ (hydrolyzed by moisture). 3. Low reaction temperature. | 1. Add another 0.25 eq. of NaBH₄ and monitor by TLC. 2. Use a fresh bottle of NaBH₄. 3. Allow the reaction to stir at room temperature for a longer period. |
| Low Yield | 1. Incomplete extraction of the polar product. 2. Product loss during solvent removal (if volatile). | 1. Perform additional extractions (5-6 times) or use a continuous extractor. 2. Use moderate temperatures on the rotary evaporator. |
| Presence of Side Products | Unlikely with NaBH₄, but could indicate impurities in the starting material. | Characterize the side product by NMR/MS. Purify the final product via column chromatography. |
Conclusion
The selective reduction of an oxo group in a pentanonitrile derivative is a readily achievable transformation when the appropriate reagent and conditions are employed. Sodium borohydride stands out as the optimal choice due to its excellent chemoselectivity, mild reaction conditions, and operational simplicity. The protocol detailed herein provides a reliable and scalable method for researchers, scientists, and drug development professionals to synthesize valuable hydroxynitrile intermediates, paving the way for the creation of novel molecular entities.
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
-
Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.
-
Leah4Sci. (2016). Sodium Borohydride Carbonyl Reduction Reaction and Mechanism.
-
Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples.
-
eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
-
Balaraman, E., et al. (2014). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes. ACS Publications.
-
Soderberg, T. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. LibreTexts.
-
Thieme. (n.d.). Catalytic Hydrogenation of Ketones.
-
Royal Society of Chemistry. (n.d.). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media.
-
Roberts, J.D., & Caserio, M.C. (2021). 16.6: Catalytic Hydrogenation. Chemistry LibreTexts.
-
Clark, J. (n.d.). Reduction of aldehydes and ketones. Chemguide.
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
-
de Bellefon, C., et al. (2009). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles. ResearchGate.
-
University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
-
LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
-
LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).
-
Chem 353 Lab Manual. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
-
ResearchGate. (2019). Reduction using sodium borohydride?.
-
LibreTexts. (2022). 20.7: Chemistry of Nitriles.
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Greener synthesis methods for aminonitriles to avoid toxic cyanation reagents
<
Abstract
α-Aminonitriles are pivotal intermediates in the synthesis of α-amino acids and a variety of nitrogen-containing heterocyclic compounds essential for drug discovery and development. The classical Strecker reaction, while effective, traditionally relies on highly toxic cyanide sources like hydrogen cyanide (HCN), sodium cyanide (NaCN), or potassium cyanide (KCN).[1][2][3] The inherent dangers and stringent handling requirements associated with these reagents present significant challenges for both laboratory-scale research and industrial-scale production. This guide provides a comprehensive overview of modern, greener alternatives to toxic cyanation reagents for the synthesis of aminonitriles. We will delve into the mechanistic underpinnings, practical applications, and detailed protocols for several innovative methodologies, including the use of less toxic cyanide surrogates, mechanochemistry, and cyanide-free pathways.
Introduction: The Imperative for Greener Cyanation
The twelve principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[4] The synthesis of aminonitriles via the Strecker reaction, a cornerstone of organic synthesis for nearly 170 years, stands as a prime candidate for green innovation due to its reliance on acutely toxic cyanide reagents.[5][6][7][8] Exposure to cyanide can be fatal, and accidental release poses a severe environmental threat. Consequently, the development of safer, more sustainable methods for introducing the nitrile functionality is not merely an academic exercise but a critical necessity for the pharmaceutical and chemical industries.
This application note will explore several cutting-edge approaches that address the toxicity concerns of traditional Strecker synthesis. We will examine the use of "non-toxic" cyanide sources, mechanochemical activation, and novel cyanide-free synthetic routes. Each section will provide a detailed protocol, a discussion of the underlying scientific principles, and a comparative analysis of the advantages and limitations of each method.
Safer Cyanide Surrogates: A Harm Reduction Approach
A significant advancement in greening the Strecker reaction involves the replacement of free cyanide salts with more stable, less toxic cyanide surrogates. These compounds release the cyanide nucleophile in situ, minimizing the concentration of free cyanide in the reaction mixture and reducing the risk of exposure.
Potassium Hexacyanoferrates: An Inexpensive and Readily Available Alternative
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) have emerged as promising non-toxic cyanide sources for the Strecker reaction.[1][2][5][9] These coordination complexes are stable solids with low toxicity, yet they can be induced to release cyanide under specific reaction conditions. A mixture of both ferri- and ferrocyanides has been shown to be particularly effective.[1][2][5]
Causality of Experimental Choices: The use of a biphasic solvent system (e.g., ethyl acetate-water) is crucial for this protocol.[10] The organic phase solubilizes the aldehyde and amine, while the aqueous phase contains the hexacyanoferrate salts. The reaction likely occurs at the interface, with the in situ generated HCN partitioning into the organic layer to react with the imine intermediate. Heating to 80°C provides the necessary activation energy for the release of cyanide from the stable hexacyanoferrate complex.[9][10]
Protocol 1: Strecker Reaction with Potassium Hexacyanoferrates
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) (0.75 mmol)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (1.0 mmol)
-
Ethyl acetate (5 mL)
-
Water (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To the round-bottom flask, add the aldehyde, amine, ethyl acetate, and water.
-
Add the potassium hexacyanoferrate(III) and potassium hexacyanoferrate(II) trihydrate to the mixture.
-
Heat the reaction mixture to 80°C with vigorous stirring for 24 hours.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trimethylsilyl Cyanide (TMSCN): A Versatile and Milder Reagent
Trimethylsilyl cyanide (TMSCN) is another widely used, less hazardous alternative to HCN.[11][12][13][14] It is a volatile liquid that reacts readily with aldehydes and imines, often under milder conditions than those required for inorganic cyanides. The presence of a catalyst, such as a Lewis acid, can further enhance its reactivity.[11][15][16]
Causality of Experimental Choices: The use of a catalyst like indium powder in water provides a green and efficient system for the three-component synthesis of α-aminonitriles.[16][17][18] Water as a solvent is environmentally benign, and the indium catalyst is effective in promoting the reaction.[16]
Protocol 2: Indium-Catalyzed Strecker Reaction with TMSCN in Water
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.2 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.5 mmol)
-
Indium powder (10 mol%)
-
Water (5 mL)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In the round-bottom flask, suspend the indium powder in water.
-
Add the aldehyde and amine to the suspension and stir for 5 minutes at room temperature.
-
Add TMSCN dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Greener Cyanide Surrogates
| Cyanide Source | Advantages | Disadvantages | Typical Conditions |
| K₃[Fe(CN)₆]/K₄[Fe(CN)₆] | Low toxicity, inexpensive, readily available.[1][2][5] | Requires elevated temperatures, biphasic system may complicate workup.[10] | 80°C, biphasic solvent (e.g., EtOAc/H₂O).[10] |
| Trimethylsilyl Cyanide (TMSCN) | High reactivity, milder reaction conditions, good functional group tolerance.[11][12][13] | Moisture sensitive, more expensive than inorganic cyanides. | Room temperature, often with a catalyst (e.g., In, Lewis acids).[16] |
Mechanochemistry: A Solvent-Free Approach
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling green alternative by minimizing or eliminating the need for solvents.[19][20] Ball milling has been successfully applied to the Strecker reaction, providing a rapid and efficient synthesis of α-aminonitriles.[19]
Causality of Experimental Choices: The use of a solid-state grinding medium like silica gel (SiO₂) not only facilitates the reaction by increasing the surface area of the reactants but may also act as a mild Lewis acid to activate the carbonyl group.[19] The mechanical energy from ball milling provides the necessary activation for the reaction to proceed without the need for heating or solvents.
Protocol 3: Mechanochemical Strecker Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Potassium cyanide (KCN) (1.2 mmol)
-
Silica gel (SiO₂) (500 mg)
-
Stainless steel milling jar with stainless steel balls
Procedure:
-
Place the aldehyde, amine, potassium cyanide, and silica gel into the milling jar.
-
Mill the mixture at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 60 minutes).
-
After milling, carefully open the jar in a well-ventilated fume hood.
-
Extract the solid mixture with an appropriate solvent (e.g., ethyl acetate).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Cyanide-Free Synthesis: The Ultimate Green Goal
The most aspirational green approach to aminonitrile synthesis is to circumvent the use of any cyanide-containing reagent altogether. Recent research has led to innovative cyanide-free pathways.
Ammonium-Catalyzed Synthesis from Aminoacetonitrile
A novel method utilizes readily available aminoacetonitrile as a building block, with ammonium salts acting as catalysts.[21] This approach avoids the direct use of any cyanation reagents.[21]
Causality of Experimental Choices: This reaction proceeds through a different mechanistic pathway than the traditional Strecker synthesis. The ammonium catalyst facilitates the reaction, which is tolerant to air and moisture, making it a practical and greener alternative.[21]
Protocol 4: Ammonium-Catalyzed Synthesis of Aminonitriles
Materials:
-
N-Arylidene aminoacetonitrile (0.2 mmol)
-
Ammonium salt catalyst (e.g., (NH₄)₂CO₃) (10 mol%)
-
Solvent (e.g., Toluene) (1.0 mL)
-
Sealed reaction vial with magnetic stirrer
Procedure:
-
To the reaction vial, add the N-arylidene aminoacetonitrile and the ammonium salt catalyst.
-
Add the solvent and seal the vial.
-
Stir the reaction mixture at a specified temperature (e.g., 60°C) for the required time.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Directly purify the reaction mixture by column chromatography on silica gel.
Visualization of Synthetic Pathways
To better illustrate the workflows and logical relationships of the described greener synthesis methods, the following diagrams are provided.
Caption: Comparison of Strecker vs. Cyanide-Free Pathways.
Conclusion
The synthesis of aminonitriles is no longer beholden to the use of highly toxic cyanide reagents. The methodologies presented in this guide—utilizing safer cyanide surrogates, mechanochemistry, and innovative cyanide-free routes—offer a spectrum of greener alternatives for researchers and drug development professionals. The choice of method will depend on factors such as substrate scope, scalability, and available equipment. By embracing these greener approaches, the scientific community can continue to leverage the synthetic utility of aminonitriles while upholding the principles of safety and environmental stewardship.
References
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Liu, X., Deng, Y., Deng, T., & Deng, L. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]
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Grundke, C., & Opatz, T. (2019). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. Green Chemistry, 21(9), 2362-2366. [Link]
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Food and Agriculture Organization of the United Nations. (2019). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. AGRIS. [Link]
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Niemeyer, J., & Bolm, C. (2016). Mechanochemical Strecker Reaction: Access to α-Aminonitriles and Tetrahydroisoquinolines under Ball-Milling Conditions. Chemistry, 22(41), 14513-7. [Link]
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Opatz, T. (2021). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry. [Link]
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Wang, S., et al. (2024). Mechanochemistry of Strecker degradation: Interaction of glyoxal with amino acids. Food Chemistry. [Link]
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Grundke, C., & Opatz, T. (2019). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. Green Chemistry. [Link]
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Chen, G., Wang, Z., Wu, J., & Ding, K. (2008). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Organic Letters, 10(20), 4573-4576. [Link]
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Request PDF. Strecker Reactions with Hexacyanoferrates as non-toxic Cyanide Sources. [Link]
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LookChem. (2019). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. [Link]
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Opatz, T., et al. (2021). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry. [Link]
-
Li, Y., et al. (2018). Cyanide-Free Ce(III)-Catalyzed Highly Efficient Synthesis of α-Iminonitriles from 2-Aminopyridines and Nitroalkenes via Intermolecular Dehydration Reaction. ACS Omega. [Link]
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Taylor & Francis. Cyanation – Knowledge and References. [Link]
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Semantic Scholar. Non-toxic cyanide sources and cyanating agents. [Link]
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SciSpace. (2019). Top 29 papers published in the topic of Trimethylsilyl cyanide in 2019. [Link]
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Liu, W., et al. (2019). Enantioselective cyanation via radical-mediated C–C single bond cleavage for synthesis of chiral dinitriles. Nature Communications. [Link]
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Li, Y., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. RSC Advances. [Link]
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ChemistryViews. (2011). Cyanide-Free Cyanation. [Link]
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Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]
-
Bohrium. (2022). organocatalytic-synthesis-of-aminonitriles-a-review. [Link]
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Ranu, B. C., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. [Link]
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ResearchGate. (2025). A truly green synthesis of ??-aminonitriles via Strecker reaction. [Link]
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ResearchGate. Two methods for the synthesis of α‐aminonitriles. [Link]
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Sakakura, T., et al. (1987). Transition-metal-catalyzed reactions of trimethylsilyl cyanide. 4. Palladium-catalyzed cyanation of aryl halides by trimethylsilyl cyanide. The Journal of Organic Chemistry. [Link]
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Semantic Scholar. A truly green synthesis of a-aminonitriles via Strecker reaction. [Link]
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Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts. [Link]
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Alfonzo, E., et al. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. OSTI.GOV. [Link]
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Alfonzo, E., et al. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion. Caltech Authors. [Link]
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Alfonzo, E., et al. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion. PubMed. [Link]
-
Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]
-
Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]
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Wikipedia. Strecker amino acid synthesis. [Link]
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NROChemistry. Strecker Synthesis. [Link]
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SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
Synthesis Workshop. (2024). Advanced Organic Chemistry: Flow Chemistry. YouTube. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
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Application Notes and Protocols for the Synthesis of β-Amino Ketones via the Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Mannich Reaction in Modern Synthesis
The Mannich reaction, a cornerstone of organic synthesis, is a three-component condensation reaction that provides a direct route to β-amino carbonyl compounds, also known as Mannich bases.[1][2] This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, utilizing an aldehyde (often formaldehyde) and a primary or secondary amine or ammonia. The resulting β-amino ketones are not merely synthetic curiosities; they are highly valuable synthons and are prevalent structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[3][4] Their utility is further underscored by their role as precursors for the synthesis of other important molecular classes such as β-amino alcohols, alkenes, and other complex heterocyclic systems.[5][6] This guide provides an in-depth exploration of the Mannich reaction for the synthesis of β-amino ketones, offering mechanistic insights, detailed experimental protocols, troubleshooting guidance, and a look into their applications in drug development.
Mechanistic Insights: The Electrophilic Nature of the Iminium Ion
The Mannich reaction can be catalyzed by either acid or base, with acid catalysis being more common.[3] The generally accepted mechanism proceeds through two key stages: the formation of an electrophilic iminium ion and its subsequent reaction with an enol or enolate.
-
Formation of the Iminium Ion: The reaction is initiated by the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration to form a Schiff base.[1] Under acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion. This species is the key electrophile in the Mannich reaction.
-
Nucleophilic Attack by the Enol: The ketone, possessing at least one acidic α-proton, undergoes tautomerization to its enol form.[2] This enol, acting as a nucleophile, then attacks the electrophilic carbon of the iminium ion. The final step is a deprotonation to regenerate the carbonyl group and yield the β-amino ketone, often as its salt.[7]
Figure 1: General mechanism of the acid-catalyzed Mannich reaction.
Experimental Protocols
General Protocol for the Synthesis of a β-Amino Ketone Hydrochloride
This protocol describes a general procedure for the synthesis of a β-amino ketone via the Mannich reaction using dimethylamine hydrochloride and paraformaldehyde.
Materials:
-
Ketone (e.g., acetophenone)
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Ethanol (or other suitable protic solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Acetone (for precipitation)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ketone (1.0 eq), dimethylamine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.[8]
-
Heat the reaction mixture to reflux and maintain this temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add a sufficient volume of acetone to the cooled solution to precipitate the Mannich base hydrochloride.[8]
-
For maximum crystal formation, cool the mixture in a refrigerator overnight.[8]
-
Collect the crystalline product by filtration, wash it with cold acetone, and dry it under vacuum.
Key Reaction Parameters and Catalyst Systems
The success of the Mannich reaction is highly dependent on the choice of reactants, solvent, and catalyst. A wide variety of catalysts have been developed to improve yields, reduce reaction times, and control stereoselectivity.[9]
| Parameter | Common Choices & Considerations | References |
| Ketone | Acetophenones, cyclohexanone, and other enolizable ketones. The purity of the ketone is crucial to avoid side reactions. | [8][10] |
| Aldehyde | Formaldehyde (often as paraformaldehyde or formalin) is most common due to its high reactivity. Aromatic and aliphatic aldehydes can also be used. | [7][11] |
| Amine | Primary or secondary amines (e.g., dimethylamine, aniline). Tertiary amines are not suitable as they lack the necessary N-H proton for iminium ion formation. | [2] |
| Solvent | Protic solvents like ethanol, methanol, or water are commonly used as they help to stabilize the iminium ion. | [3][8] |
| Catalyst | Brønsted Acids: HCl, H₂SO₄, acetic acid, p-toluenesulfonic acid. Lewis Acids: ZnCl₂, AlCl₃, BF₃·OEt₂. Organocatalysts: Proline and its derivatives for asymmetric synthesis. Nanocatalysts: Fe₃O₄ nanoparticles, ZnO nanoparticles. | [9][10][12][13] |
graph Experimental_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];Reactants [label="Combine Ketone, Amine Salt, and Aldehyde in Solvent"]; Catalysis [label="Add Catalyst (e.g., Conc. HCl)"]; Reaction [label="Heat to Reflux (Monitor by TLC)"]; Cooling [label="Cool to Room Temperature"]; Precipitation [label="Add Anti-Solvent (e.g., Acetone)"]; Isolation [label="Filter and Wash Product"]; Drying [label="Dry Under Vacuum"];
Reactants -> Catalysis; Catalysis -> Reaction; Reaction -> Cooling; Cooling -> Precipitation; Precipitation -> Isolation; Isolation -> Drying; }
Figure 2: General experimental workflow for the synthesis of β-amino ketones.
Troubleshooting Common Issues in the Mannich Reaction
| Problem | Potential Cause(s) | Suggested Solution(s) | References |
| Low or No Yield | - Poor quality of reagents (especially paraformaldehyde).- Incorrect reaction temperature or time.- Unsuitable solvent.- Incorrect stoichiometry. | - Use fresh, high-quality paraformaldehyde.- Optimize temperature and reaction time by monitoring with TLC.- Screen different protic solvents.- Carefully check the molar ratios of reactants. | [8] |
| Formation of Side Products | - Bis-Mannich Products: Occur if the ketone has more than one acidic proton.- Aldol Condensation: Self-condensation of the ketone or aldehyde.- Polymerization of Formaldehyde. | - Carefully control the stoichiometry; use a limiting amount of formaldehyde and amine.- Maintain acidic conditions to favor the Mannich reaction over aldol condensation.- Consider dropwise addition of a formaldehyde solution. | [8] |
| Difficulty in Product Isolation | - Product is soluble in the reaction mixture/precipitation solvent.- Formation of an oil instead of a crystalline solid. | - Try a different anti-solvent for precipitation.- Use a seed crystal to induce crystallization.- Purify by column chromatography if precipitation fails. |
Applications in Drug Development
The β-amino ketone moiety is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[5][14] Its presence can impart favorable pharmacokinetic properties and provide a handle for further chemical modification.
-
Antidepressants: The well-known antidepressant fluoxetine contains a β-amino ketone-derived structural element.[1]
-
Anti-inflammatory Drugs: Tolmetin, a non-steroidal anti-inflammatory drug (NSAID), is another example of a pharmaceutical containing this functional group.[1]
-
Anticancer Agents: Many novel compounds with potential anticancer activity are synthesized using the Mannich reaction as a key step. The β-amino ketone structure allows for the introduction of various substituents to modulate biological activity.
-
Antidiabetic Agents: Sitagliptin, a drug used to treat type 2 diabetes, features a β-amino ketone derivative.[5][14]
-
Other Therapeutic Areas: β-amino ketones are also found in drugs with applications as muscle relaxants (tolperisone), vasodilators (oxyfedrine), and local anesthetics (propipocaine).[5][6][14]
The versatility of the Mannich reaction allows for the creation of large libraries of β-amino ketone derivatives, which can be screened for a wide range of biological activities, making it an indispensable tool in modern drug discovery.[15]
References
-
Wikipedia. Mannich reaction. [Link]
-
Al-Ostath, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. [Link]
-
Dong, J., et al. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Advances. [Link]
-
BYJU'S. Mannich Reaction Mechanism. [Link]
-
Azizi, N., et al. (2018). One-pot, three-component Mannich reaction with different catalyst systems. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. [Link]
-
Habibi-Khorassani, S. M., et al. (2020). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Taylor & Francis Online. [Link]
-
Imai, N., et al. (2006). Mannich-Type Reactions of Aldehydes, Amines, and Ketones in a Colloidal Dispersion System Created by a Brønsted Acid−Surfactant-Combined Catalyst in Water. ACS Publications. [Link]
-
Al-Ostath, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. National Institutes of Health. [Link]
-
Kodadek, T., et al. (2010). Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. National Institutes of Health. [Link]
-
Yue, C., et al. (2012). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. [Link]
-
MaGee, D. I., et al. (2011). Synthesis of β-amino ketones via a threee-component Mannich reaction. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2022). Drug molecules consisting of b-aminoketone fragments. ResearchGate. [Link]
-
Sleebs, B. E., & Svejstrup, J. Q. (2017). Stereoselective Synthesis and Application of β‐Amino Ketones. ResearchGate. [Link]
-
Chemistry Steps. Mannich Reaction. [Link]
-
Reddit. (2023). Mannich Reaction Help. [Link]
-
Organic Chemistry Tutor. (2023). Let's Talk About the Mannich -- It's EASY, I Promise! YouTube. [Link]
-
Toche, R., et al. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Scholars Research Library. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
Welcome to the technical support center for the synthesis of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this critical intermediate. As an important precursor in the synthesis of pharmaceuticals like Ritonavir, achieving high efficiency and stereoselectivity in its production is paramount.[1]
I. Understanding the Reaction: A Mechanistic Overview
The synthesis of this compound typically involves a stereoselective Michael addition reaction. The key bond formation occurs between a nucleophilic enolate, generated from a protected amino nitrile, and an α,β-unsaturated ketone. The stereochemistry at the C4 position is directed by a chiral auxiliary or a chiral catalyst, making this an asymmetric synthesis.
Below is a generalized workflow for this synthesis:
Caption: General workflow for the synthesis of the target pentanonitrile.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing a systematic approach to troubleshooting.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a frequent challenge and can stem from several factors. A systematic investigation is the best approach.[2]
-
Cause 1: Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Increase Temperature: While many asymmetric reactions are temperature-sensitive, a modest increase in temperature might improve the reaction rate.[3] However, this must be balanced against potential decreases in enantioselectivity.[4]
-
Catalyst Loading: If a catalyst is used, consider increasing the loading.[2]
-
-
-
Cause 2: Poor Quality of Reagents or Solvents: Impurities can significantly hinder the reaction.
-
Solution:
-
Purify Starting Materials: Recrystallize solid starting materials and distill liquid reagents to remove impurities.
-
Use Anhydrous Solvents: Traces of water can quench the strong base and inhibit the reaction.[4] Ensure solvents are properly dried before use.
-
-
-
Cause 3: Suboptimal Base or Solvent: The choice of base and solvent is critical for efficient enolate formation and reaction kinetics.
-
Solution:
-
Base Screening: Experiment with different strong bases such as Sodium Hydride (NaH), Sodium Methoxide (NaOMe), or Lithium Hexamethyldisilazide (LHMDS).[5][6]
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state.[4] Perform a solvent screen with solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dioxane.[7]
-
-
-
Cause 4: Product Loss During Workup: The product may be lost during the extraction or purification steps.
-
Solution:
-
Optimize Extraction: Adjust the pH of the aqueous layer during workup to ensure the product is in the organic phase. Perform multiple extractions with smaller volumes of solvent.
-
Alternative Purification: If column chromatography is causing significant product loss, consider recrystallization as an alternative purification method.
-
-
Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A2: The formation of side products often points to issues with reaction control.
-
Cause 1: Self-Condensation of Starting Materials: The enolate can react with itself or the starting ketone.
-
Solution:
-
Slow Addition: Add the base slowly to a cooled solution of the reactants to control the concentration of the enolate.
-
Lower Temperature: Running the reaction at a lower temperature can often suppress side reactions.
-
-
-
Cause 2: Racemization: The chiral center may be racemizing under the reaction conditions.
Q3: My enantiomeric excess (ee) is lower than expected. What steps should I take to improve it?
A3: Low enantioselectivity is a common issue in asymmetric synthesis. A systematic approach is crucial for identifying the root cause.[2][8]
-
Step 1: Verify Your Analytical Method: Before troubleshooting the reaction, ensure your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method is accurate and well-resolved.[8]
-
Step 2: Scrutinize Catalyst and Reagent Purity:
-
Step 3: Optimize Reaction Conditions:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. A temperature optimization study is highly recommended.[4][8]
-
Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, the formation of catalyst aggregates with different selectivities.[2]
-
Solvent: The solvent can play a significant role in the chiral induction step. A solvent screen is often beneficial.[4]
-
| Parameter | Troubleshooting Action | Expected Outcome |
| Temperature | Decrease reaction temperature (e.g., from room temp to 0°C or -20°C) | Increased enantioselectivity |
| Solvent | Screen a range of aprotic solvents (e.g., THF, Toluene, Dichloromethane) | Improved enantioselectivity and/or yield |
| Base | Use a less hindered, strong base (e.g., NaH, LHMDS) | More efficient and selective deprotonation |
| Concentration | Vary the concentration of reactants | Optimize reaction rate and selectivity |
III. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
2-((Diphenylmethylene)amino)acetonitrile
-
(E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one (or similar α,β-unsaturated ketone)
-
Sodium Hydroxide (NaOH), aqueous solution (e.g., 33%)
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate
-
Methanol
-
Water, deionized
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-((diphenylmethylene)amino)acetonitrile (1.0 eq) and the α,β-unsaturated ketone (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Base Addition: While stirring vigorously, add a cooled (0°C) aqueous solution of sodium hydroxide (e.g., 33% NaOH, ~3.4 eq) dropwise to the reaction mixture.[9]
-
Reaction Monitoring: Stir the reaction mixture at 0°C for approximately 30 minutes.[9] Monitor the progress of the reaction by TLC.
-
Quenching and Extraction: Once the reaction is complete, add water to the flask. A crystalline product should precipitate. Filter the solid and wash it with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate-methanol, to obtain the purified product.[9]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Sources
Welcome to the technical support center for the synthesis of Ritonavir intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with side-product formation in this complex multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, minimize impurity formation, and ensure the quality of your intermediates.
Troubleshooting Guide: Common Side-Product Formation
This section addresses specific issues you may encounter during the synthesis of Ritonavir and its key intermediates. Each problem is followed by an analysis of probable causes and actionable solutions.
Issue 1: Formation of Epimeric and Positional Isomers (e.g., Impurities O, Q, R, and N)
Problem: You observe significant levels of isomeric impurities in your crude product, which are difficult to separate from the desired Ritonavir intermediate. These can include diastereomers at one or more of the chiral centers or positional isomers where acyl groups are attached to the wrong amine.
Probable Causes:
-
Epimerization: Chiral centers, particularly those alpha to a carbonyl group, are susceptible to epimerization under both acidic and basic conditions. The use of strong bases or prolonged reaction times at elevated temperatures during peptide coupling or deprotection steps can lead to the loss of stereochemical integrity.
-
Incorrect Acylation: The core diamino alcohol intermediate of Ritonavir has two nonequivalent amine groups. In the coupling steps, particularly with N-[N-methyl-N-[(2-isopropyl-4-thiazolyl) methyl] amino carbonyl]-L-valine (MTV) and (5-thiazolyl) methyl-(4-nitro) phenyl carbonate (NCT), there is a risk of the acylating agent reacting at the wrong amine, leading to the formation of positional isomers like Impurity N.[1][2]
Solutions & Mitigation Strategies:
-
Strict pH and Temperature Control: Maintain the reaction pH within a neutral or slightly acidic range where possible, especially during work-up and purification steps. Avoid unnecessarily high temperatures and prolonged reaction times.
-
Choice of Base: Use non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydroxide or potassium carbonate, especially when dealing with intermediates containing sensitive stereocenters.
-
Coupling Agent Selection: For peptide coupling steps, use reagents known to suppress racemization, such as those that form active esters in situ with additives like 1-hydroxybenzotriazole (HOBt).
-
Strategic Use of Protecting Groups: Ensure that the less reactive amine is appropriately protected during the acylation of the more reactive amine to prevent the formation of positional isomers. A common strategy involves the use of a Boc protecting group on one of the amines.[1]
Logical Workflow for Isomer Control
Sources
Technical Support Center: Overcoming Challenges in the Purification of Polar Aminonitriles
Welcome to the technical support center for the purification of polar aminonitriles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar and often reactive molecules. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental hurdles.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of polar aminonitriles, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatography
Question: My aminonitrile shows significant peak tailing on a standard silica gel column, leading to poor resolution and purity. What's causing this and how can I fix it?
Answer:
Peak tailing with aminonitriles on silica gel is a frequent and frustrating issue. The primary cause is the interaction between the basic amino group of your compound and the acidic silanol groups on the surface of the silica stationary phase. This strong, often irreversible, binding leads to a "smearing" effect as the compound moves through the column.
Causality and Solutions:
-
Cause 1: Strong Acid-Base Interactions. The basic amine functionality of your aminonitrile has a high affinity for the acidic silanol groups on the silica surface, causing strong adsorption and subsequent tailing.
-
Solution 1a: Mobile Phase Modification. Neutralize the acidic sites on the silica by adding a basic modifier to your mobile phase.[1]
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent. TEA is a volatile base that competes with your aminonitrile for binding to the silanol groups, effectively masking them and allowing your compound to elute more symmetrically.
-
Ammonium Hydroxide: For very polar aminonitriles, a mobile phase of Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) can be highly effective.[1]
-
-
Solution 1b: Use a Different Stationary Phase.
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the amount of sample loaded onto the column. Perform a loading study to determine the optimal sample concentration for your column dimensions.
-
-
Cause 3: Inappropriate Sample Solvent. Dissolving your sample in a solvent that is much stronger (more polar) than your mobile phase can cause band broadening and poor peak shape.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the minimum amount of a stronger solvent.
-
Issue 2: No Retention or Co-elution with the Solvent Front in Reversed-Phase HPLC
Question: My polar aminonitrile elutes in the void volume on my C18 column. How can I get it to retain and separate from impurities?
Answer:
This is a classic problem for highly polar compounds in reversed-phase chromatography (RPC).[2] The polar nature of your aminonitrile leads to very weak interactions with the non-polar C18 stationary phase, causing it to travel with the mobile phase and elute unretained.
Causality and Solutions:
-
Cause: Lack of Hydrophobic Interaction. The polar functional groups (amine and nitrile) dominate the molecule's properties, preventing it from effectively partitioning into the hydrophobic stationary phase.
-
Solution 1: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an ideal technique for the separation of highly polar compounds.[2][3] It utilizes a polar stationary phase (like silica, diol, or amino) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a smaller amount of an aqueous buffer.[2][3][4][5] In HILIC, a water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[4]
-
Solution 2: Use Ion-Pair Chromatography. For ionizable aminonitriles, adding an ion-pairing reagent to the mobile phase can enhance retention on a reversed-phase column. The ion-pairing reagent forms a neutral complex with your charged aminonitrile, increasing its hydrophobicity and allowing it to interact with the C18 stationary phase.
-
Solution 3: Employ a Polar-Embedded or Polar-Endcapped Reversed-Phase Column. These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and can provide better retention for polar analytes than traditional C18 columns.
-
Issue 3: Difficulty with Crystallization
Question: I've tried to crystallize my purified aminonitrile, but it either oils out or remains as a viscous resin. What can I do to induce crystallization?
Answer:
Crystallization is often a challenging final step, especially for polar compounds that may have strong intermolecular interactions preventing the formation of a well-ordered crystal lattice.[6][7]
Causality and Solutions:
-
Cause 1: Inappropriate Solvent System. The solubility of your compound in the chosen solvent may be too high, preventing it from precipitating upon cooling.[7]
-
Solution: Systematic Solvent Screening.
-
Single Solvents: Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, diethyl ether, ethyl acetate, acetone, ethanol, methanol, water). An ideal recrystallization solvent will dissolve your compound when hot but not when cold.[7][8]
-
Binary Solvent Systems: If a single solvent doesn't work, try a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[9]
-
-
-
Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial seed or nucleation site to begin.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can serve as nucleation points.[1]
-
Solution 2: Seeding. If you have a small amount of crystalline material from a previous attempt, add a tiny crystal to the supersaturated solution to initiate crystallization.[1]
-
-
Cause 3: Presence of Impurities. Even small amounts of impurities can inhibit crystal formation.
-
Solution: Ensure your aminonitrile is of high purity (>95%) before attempting crystallization. You may need to perform an additional chromatographic step.
-
Issue 4: Compound Decomposition on Silica Gel
Question: I suspect my aminonitrile is decomposing on the silica gel column, as I'm seeing multiple new spots on my TLC plates after chromatography. How can I prevent this?
Answer:
The acidic nature of silica gel can catalyze the degradation of sensitive functional groups. Aminonitriles, in particular, can be susceptible to hydrolysis or other acid-catalyzed reactions.
Causality and Solutions:
-
Cause: Acidity of the Stationary Phase. The silanol groups on the surface of silica gel are acidic and can promote unwanted side reactions.
-
Solution 1: Deactivate the Silica Gel. As mentioned for improving peak shape, pre-treating the silica with a base like triethylamine can neutralize the acidic sites and prevent degradation.[1]
-
Solution 2: Use a Less Acidic Stationary Phase. Neutral alumina is a good alternative to silica for acid-sensitive compounds.[1]
-
Solution 3: Minimize Residence Time. Work efficiently to minimize the amount of time your compound spends on the column.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general chromatography technique for purifying polar aminonitriles?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique for the purification of polar aminonitriles.[2][3][10] HILIC provides good retention and separation for compounds that are too polar for reversed-phase chromatography and avoids the strong binding issues often seen with normal-phase chromatography on silica.[2][3]
Q2: Can I use protecting groups to simplify the purification of my aminonitrile?
A2: Yes, using protecting groups can be a very effective strategy.[11][12] By temporarily masking the polar amino group, you can significantly alter the polarity and reactivity of your molecule, making it more amenable to standard purification techniques like normal-phase chromatography.
-
Common Protecting Groups for Amines:
The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule.[11]
Q3: Is ion-exchange chromatography a viable option for aminonitrile purification?
A3: Ion-exchange chromatography (IEX) can be a powerful tool for purifying aminonitriles, especially when dealing with complex mixtures.[14][15] Since the amino group is basic, it will be protonated and carry a positive charge at a pH below its pKa. This allows it to bind to a cation-exchange resin.
-
Key Considerations for IEX:
Q4: My aminonitrile is chiral. What are the best methods for separating the enantiomers?
A4: The separation of enantiomers, or chiral resolution, requires a chiral environment.
-
Chiral Chromatography: This is the most direct method. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
-
Diastereomer Formation: You can react your racemic aminonitrile with a chiral resolving agent (an optically pure acid) to form a mixture of diastereomeric salts.[17] Diastereomers have different physical properties and can often be separated by conventional techniques like crystallization or chromatography. After separation, the chiral resolving agent is removed to yield the pure enantiomers.[17]
Section 3: Data and Protocols
Table 1: Recommended Starting Conditions for HILIC Purification of Polar Aminonitriles
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica, Amino, or Diol | Provides a polar surface for hydrophilic interactions.[3][4] |
| Mobile Phase A | Acetonitrile | The weak solvent in HILIC; good miscibility with water.[2][3] |
| Mobile Phase B | Water with buffer (e.g., 10 mM Ammonium Formate, pH 3-6) | The strong solvent; buffer controls pH for reproducible retention.[18] |
| Gradient | Start at high %A (e.g., 95%), decrease to elute | Elution is achieved by increasing the polarity of the mobile phase.[3] |
| Sample Solvent | Mobile Phase A or a solvent with similar polarity | Minimizes peak distortion. |
Protocol: General HILIC Method Development
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate) for at least 10 column volumes.
-
Sample Injection: Dissolve the crude aminonitrile in the initial mobile phase and inject a small volume.
-
Gradient Elution: Run a linear gradient from 95% to 50% Acetonitrile over 20-30 minutes.
-
Analysis: Analyze the resulting chromatogram to determine the retention time of your compound and the resolution from impurities.
-
Optimization: Adjust the gradient slope, buffer pH, and stationary phase to optimize the separation.
Protocol: Recrystallization using a Binary Solvent System
-
Dissolution: In a clean flask, dissolve your impure aminonitrile in the minimum amount of a hot "good" solvent (e.g., methanol or ethyl acetate).
-
Addition of "Poor" Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane or diethyl ether) dropwise until the solution becomes persistently cloudy.
-
Clarification: Gently heat the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.[19][20]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 4: Visual Workflows
Diagram: Troubleshooting Chromatography Issues
Caption: A logical workflow for troubleshooting common chromatography problems.
Diagram: General Purification Strategy
Sources
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- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
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- 15. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. US4072698A - Resolution of aminonitriles - Google Patents [patents.google.com]
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- 19. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of β-Ketonitriles
Welcome to the Technical Support Center for the synthesis of β-ketonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile synthetic intermediates. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis of β-ketonitriles, ensuring the optimization of your reaction conditions for higher yields and purity.
Introduction to β-Ketonitrile Synthesis
β-Ketonitriles are valuable building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals and heterocyclic compounds. Their synthesis, most commonly achieved through the acylation of nitriles, can be influenced by a multitude of factors. This guide provides a systematic approach to troubleshooting and optimizing these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing β-ketonitriles?
A1: The most prevalent methods involve the condensation of a nitrile with an ester or another acylating agent in the presence of a strong base. This is a variation of the Claisen condensation. Another classical method is the Thorpe-Ziegler reaction, which involves the self-condensation of aliphatic nitriles, particularly useful for intramolecular cyclizations to form cyclic β-ketonitriles.[1][2]
Q2: Why is the choice of base so critical in β-ketonitrile synthesis?
A2: The choice of base is crucial for several reasons. Firstly, the base must be strong enough to deprotonate the α-carbon of the nitrile, which has a pKa of approximately 25-30, to form the nucleophilic nitrile anion. Secondly, the base should not be overly nucleophilic itself to avoid side reactions with the ester or the nitrile. Using a non-nucleophilic, strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH) can be advantageous.[1]
Q3: Can I use hydroxide or alkoxide bases for this reaction?
A3: While alkoxide bases like sodium ethoxide are traditionally used, they can lead to side reactions such as transesterification with the starting ester. Hydroxide bases are generally not recommended as they can promote the hydrolysis of both the starting ester and the product β-ketonitrile.[3]
Q4: What is the role of the solvent in the synthesis of β-ketonitriles?
A4: The solvent plays a critical role in solubilizing the reactants and intermediates, and its polarity can influence the reaction rate and outcome. Aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene are commonly used to avoid quenching the strong base and the reactive nitrile anion.
Q5: How can I monitor the progress of my β-ketonitrile synthesis?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots of the reaction mixture at regular intervals and analyzing them by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). This allows you to determine the consumption of starting materials and the formation of the product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of β-ketonitriles and provides actionable solutions.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Insufficiently Strong Base: The pKa of the α-proton of a nitrile is high, requiring a potent base for deprotonation.
-
Solution: Switch to a stronger base. If you are using an alkoxide, consider using sodium hydride (NaH), sodium amide (NaNH2), or lithium diisopropylamide (LDA). Consult a pKa table to ensure your chosen base is strong enough to deprotonate the nitrile.
-
-
Presence of Protic Impurities: Traces of water or other protic impurities in the reactants or solvent will quench the strong base and the nitrile anion, halting the reaction.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents and freshly distilled or high-purity starting materials.
-
-
Incorrect Reaction Temperature: The deprotonation of the nitrile and the subsequent acylation are often temperature-sensitive.
-
Solution: For reactions using LDA, deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions, followed by slow warming to room temperature after the addition of the acylating agent. For reactions with NaH, gentle heating may be required to initiate the reaction.
-
-
Steric Hindrance: Bulky substituents on the nitrile or the ester can sterically hinder the reaction.
-
Solution: If possible, consider using less sterically hindered starting materials. Alternatively, prolonged reaction times or higher temperatures may be necessary.
-
Problem 2: Formation of Multiple Side Products
Possible Causes & Solutions
-
Self-Condensation of the Nitrile (Thorpe Reaction): The nitrile anion can react with another molecule of the starting nitrile, leading to the formation of a β-enaminonitrile.[1][2]
-
Solution: This is more prevalent with unhindered nitriles. Adding the deprotonated nitrile solution slowly to a solution of the ester (inverse addition) can minimize this side reaction by keeping the concentration of the free nitrile anion low.
-
-
Hydrolysis of the Product: β-ketonitriles can be susceptible to hydrolysis, especially during the workup, leading to the formation of β-keto acids.[3][4]
-
Solution: Use a carefully controlled aqueous workup. Quench the reaction with a non-aqueous reagent if possible, or use a buffered aqueous solution to avoid strongly acidic or basic conditions.
-
-
Decarboxylation of the Hydrolyzed Product: If the β-keto acid is formed, it can readily undergo decarboxylation upon heating to yield a ketone.[5][6][7]
-
Solution: Avoid excessive heating during the workup and purification steps. If distillation is used for purification, perform it under reduced pressure to lower the boiling point.
-
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
-
Co-elution of Starting Materials and Product: The polarity of the β-ketonitrile product may be similar to that of the starting ester, making chromatographic separation challenging.
-
Solution: Optimize the solvent system for column chromatography. A gradual solvent gradient can improve separation. Alternatively, consider converting the product to a derivative with a different polarity for easier separation, followed by regeneration of the β-ketonitrile.
-
-
Product is an Oil or a Low-Melting Solid: Many β-ketonitriles are not crystalline solids at room temperature, making isolation by crystallization difficult.
-
Solution: Purification by vacuum distillation is often the method of choice for liquid or low-melting β-ketonitriles.[8] Ensure the distillation is performed at a sufficiently low pressure to prevent thermal decomposition.
-
-
Contamination with Basic Impurities: Residual base from the reaction can contaminate the final product.
-
Solution: A thorough aqueous workup with a dilute acid wash can effectively remove basic impurities.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a β-Ketonitrile via Acylation of a Nitrile with an Ester using LDA
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of diisopropylamine (1.1 equivalents) in anhydrous THF to a flame-dried round-bottom flask. Cool the solution to -78 °C.
-
LDA Formation: Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes to the diisopropylamine solution. Stir the mixture at -78 °C for 30 minutes to form LDA.
-
Nitrile Deprotonation: Slowly add the starting nitrile (1.0 equivalent) to the LDA solution at -78 °C. Stir for 1 hour to ensure complete deprotonation.
-
Acylation: Add the ester (1.0 equivalent) dropwise to the nitrile anion solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Data Presentation
Table 1: pKa Values of Common Bases in Organic Synthesis
| Base | Conjugate Acid | pKa of Conjugate Acid |
| n-Butyllithium | Butane | ~50 |
| Lithium diisopropylamide (LDA) | Diisopropylamine | ~36 |
| Sodium Hydride (NaH) | H₂ | 35 |
| Sodium Amide (NaNH₂) | NH₃ | 38 |
| Sodium Ethoxide (NaOEt) | Ethanol | 16 |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | 17 |
Source: Adapted from various sources including Bordwell pKa tables.[9][10][11]
Table 2: Boiling Points of Common Organic Solvents
| Solvent | Boiling Point (°C) |
| Diethyl ether | 35 |
| Dichloromethane | 40 |
| Acetone | 56 |
| Chloroform | 61 |
| Methanol | 65 |
| Tetrahydrofuran (THF) | 66 |
| Ethyl acetate | 77 |
| Ethanol | 78 |
| Acetonitrile | 82 |
| Toluene | 111 |
| N,N-Dimethylformamide (DMF) | 152 |
| Dimethyl sulfoxide (DMSO) | 189 |
Source: Compiled from various chemical data sources.[12][13][14][15][16]
Visualizations
Reaction Mechanism: Acylation of a Nitrile
Caption: A decision tree for troubleshooting low yields.
References
-
Solvent Boiling Point Chart. BrandTech Scientific, Inc. Available at: [Link]
-
Thorpe-Ziegler Reaction. SynArchive. Available at: [Link]
-
Boiling Points of Common Organic Solvents (°C). Available at: [Link]
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Thorpe reaction. Wikipedia. Available at: [Link]
-
List of boiling and freezing information of solvents. Wikipedia. Available at: [Link]
-
Thorpe reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
Thorpe-Ziegler Reaction Mechanism. Organic Chemistry - YouTube. Available at: [Link]
-
Common Organic Solvents: Table of Properties. Available at: [Link]
-
pKa Values of Common Bases. Available at: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts. Available at: [Link]
-
Organic Acid-Base pKa Table. Scribd. Available at: [Link]
-
Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]
-
Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Unexpected Stereorecognition in Nitrilase-Catalyzed Hydrolysis of β-Hydroxy Nitriles. ResearchGate. Available at: [Link]
-
Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. National Institutes of Health. Available at: [Link]
-
The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]
-
11.4: pKa Table. Chemistry LibreTexts. Available at: [Link]
-
Spectrometric studies and theoretical calculations of some β-ketonitriles. ResearchGate. Available at: [Link]
-
Spectrometric Studies and Theoretical Calculations of Some Beta-Ketonitriles. PubMed. Available at: [Link]
-
Reactivity of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Decarboxylation. Chemistry Steps. Available at: [Link]
-
Reactions of Nitriles. Chemistry Steps. Available at: [Link]
-
21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. Available at: [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]
-
Thorpe–Ziegler reaction. ResearchGate. Available at: [Link]
-
Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. Available at: [Link]
-
Detection of Impurities by Near-Infrared Spectroscopy. Longdom Publishing. Available at: [Link]
-
Decarboxylation Reaction Mechanism. YouTube. Available at: [Link]
-
Separation and purification - Chromatography, Distillation, Filtration. Britannica. Available at: [Link]
-
Hydrolysis of Nitriles. YouTube. Available at: [Link]
-
Ch21: Decarboxylation. University of Calgary. Available at: [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Available at: [Link]
-
How To: Purify by Distillation. Department of Chemistry : University of Rochester. Available at: [Link]
-
Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism. ResearchGate. Available at: [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available at: [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]
-
A High-Yielding Preparation of β-Ketonitriles. ResearchGate. Available at: [Link]
-
Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Publications. Available at: [Link]
-
β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. Available at: [Link]
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Introduction: The Challenge of Diastereoselectivity in Aminonitrile Synthesis
Technical Support Center: Troubleshooting Diastereoselectivity in Aminonitrile Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting diastereoselectivity in aminonitrile synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory. As Senior Application Scientists, we understand that achieving high diastereoselectivity is often a critical yet challenging step in the synthesis of complex molecules. This resource combines established scientific principles with field-proven insights to help you navigate these complexities.
The formation of α-aminonitriles, often via the Strecker reaction, is a cornerstone of synthetic chemistry, providing a direct route to α-amino acids and other valuable chiral building blocks.[1][2][3] When a new stereocenter is created in a molecule that already contains one or more stereocenters, diastereomers are formed. Controlling the ratio of these diastereomers is paramount, particularly in drug development, where different stereoisomers can exhibit vastly different biological activities.
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Troubleshooting Guide: Common Issues and Solutions
Q1: My Strecker reaction is yielding a nearly 1:1 mixture of diastereomers. Where should I start troubleshooting?
This is a common starting point and indicates a lack of effective stereochemical control during the nucleophilic addition of the cyanide to the imine intermediate. Here’s a systematic approach to address this:
Initial Hypothesis: The transition states leading to the two diastereomers are of very similar energy, or the reaction is under thermodynamic control where the product ratio reflects the relative stability of the diastereomers, which may be very similar.
Troubleshooting Workflow:
Sources
Stability issues of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile under acidic conditions
Welcome to the technical support center for 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this β-aminoketone, particularly under acidic conditions. Given that this molecule is a complex synthetic intermediate, understanding its degradation profile is critical for ensuring the integrity of your experiments and the quality of your final products.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you identify, understand, and mitigate stability issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in an acidic solution for my reaction, but I'm seeing poor yield and multiple new spots on my TLC plate. What is happening?
A1: The structure of your compound, a β-aminoketone, makes it susceptible to a class of reactions known as retro-Mannich reactions, especially under acidic conditions.[2] The Mannich reaction is the cornerstone of its synthesis, and this process is reversible.[3][4] Acid catalysis can promote the fragmentation of the molecule back into its precursor components or related structures.
The primary degradation pathway you are likely observing is the acid-catalyzed retro-Mannich reaction. This would break the C3-C4 and C4-C5 bonds, leading to the formation of phenylacetonitrile, benzaldehyde, and dibenzylamine. Each of these degradation products would appear as new spots on your TLC plate and contribute to a lower yield of your desired product.
Q2: My acidic solution of the compound is developing a yellow tint over time. Is this indicative of degradation?
A2: Yes, a color change is a common visual indicator of chemical degradation. While the parent compound is typically a white or off-white solid, the formation of iminium ions or conjugated systems from degradation products can lead to chromophores that absorb in the visible spectrum, resulting in a yellow appearance. Aldehydes, one of the potential degradation products, can also undergo self-condensation or other side reactions over time to form colored impurities.
Q3: Besides the retro-Mannich reaction, are there other potential degradation pathways I should be aware of under acidic conditions?
A3: Absolutely. While the retro-Mannich reaction is a primary concern, you should also consider two other possibilities:
-
Nitrile Hydrolysis: The pentanonitrile moiety can undergo acid-catalyzed hydrolysis. This typically occurs in two stages: first, hydrolysis to the corresponding amide (4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanamide), and upon further heating or stronger acidic conditions, hydrolysis to the carboxylic acid.[5]
-
Epimerization: The chiral center at the C4 position has an acidic α-proton on the C3 carbon. Under certain acidic conditions, this can lead to enolization of the ketone. Tautomerization back to the keto form can result in epimerization at the C4 position, leading to the formation of the (4R)-diastereomer. This would not change the mass of the molecule but could be observed as a separate peak in chiral chromatography.
Q4: What are the best practices for handling and storing this compound to minimize degradation?
A4: To ensure the long-term integrity of this compound, follow these storage guidelines:
-
Solid Form: Store the solid material at -20°C in a tightly sealed container, protected from light and moisture.
-
In Solution: Solutions are significantly less stable than the solid form. It is strongly recommended to prepare solutions fresh for each experiment. If you must store a solution, even for a short period, use an aprotic organic solvent like anhydrous DMSO or DMF and store at -20°C. Avoid protic solvents or aqueous solutions containing acids for storage.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered when using this compound in acidic media.
| Observed Issue | Potential Root Cause(s) | Recommended Actions & Investigation |
| Multiple unexpected peaks in HPLC/LC-MS analysis. | 1. Retro-Mannich Degradation: The most likely cause in acidic media. | 1. Confirm Degradant Identity: Analyze your sample by LC-MS. Look for masses corresponding to benzaldehyde (106.04 g/mol ), dibenzylamine (197.10 g/mol ), and phenylacetonitrile (117.06 g/mol ). |
| 2. Nitrile Hydrolysis: Formation of amide (+18 Da) or carboxylic acid (+19 Da) derivatives. | 2. Check for Hydrolysis Products: In your LC-MS data, search for the molecular ions corresponding to the amide (M+18) and carboxylic acid (M+19) of the parent compound. | |
| Precipitate forms in an acidic aqueous/protic solvent solution. | 1. Protonation and Salt Formation: The dibenzylamino group is basic and will be protonated in acid, forming an ammonium salt. This salt may have different solubility characteristics than the free base. | 1. Solubility Test: Attempt to redissolve the precipitate by adding more of the organic co-solvent (e.g., acetonitrile, THF). |
| 2. Degradation Product Insolubility: One of the degradation products may be insoluble in your solvent system. | 2. Isolate and Analyze Precipitate: If possible, isolate the precipitate by centrifugation, wash it, and analyze it by NMR or MS to identify it. | |
| Loss of stereochemical purity (observed via chiral HPLC). | Epimerization at C4: Acid-catalyzed enolization of the ketone is causing racemization at the adjacent stereocenter. | 1. Minimize Acid Exposure Time: Reduce the reaction or processing time in the acidic medium. |
| 2. Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of enolization. | ||
| 3. Use a Non-Protic Acid: Consider using a Lewis acid instead of a Brønsted-Lowry acid if the reaction chemistry allows, as this may reduce the rate of enolization. |
Part 3: Mechanistic Insights & Visualized Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them. The following diagrams illustrate the most probable degradation pathways under acidic conditions.
Pathway 1: Acid-Catalyzed Retro-Mannich Reaction
The retro-Mannich reaction is initiated by the protonation of either the carbonyl oxygen or the amino nitrogen. Protonation of the carbonyl activates the molecule for fragmentation.
Caption: Proposed retro-Mannich degradation pathway under acidic conditions.
Pathway 2: Acid-Catalyzed Nitrile Hydrolysis
This pathway involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water.
Caption: Stepwise acid-catalyzed hydrolysis of the nitrile functional group.
Part 4: Experimental Protocols for Stability Assessment
To quantitatively assess the stability of your compound, a forced degradation study is essential.[6][7] This involves intentionally exposing the compound to stress conditions and monitoring its degradation over time.
Protocol 1: Forced Degradation Study in Acidic Media
This protocol outlines a systematic approach to evaluating stability across a range of pH values and temperatures.
Objective: To determine the rate and profile of degradation of this compound under various acidic conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions (for quenching)
-
Phosphate Buffer (pH 2.5 and pH 4.5)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in ACN.
-
Stress Sample Preparation:
-
Label separate vials for each condition (e.g., "0.1 M HCl, 40°C", "pH 4.5 Buffer, RT").
-
To each vial, add an aliquot of the stock solution and the acidic medium to achieve a final drug concentration of 0.1 mg/mL. Ensure the volume of ACN is below 10% to minimize its effect on the aqueous medium.
-
Prepare a control sample in a 50:50 ACN:Water mixture.
-
-
Incubation:
-
Place the vials in controlled temperature environments (e.g., Room Temperature (25°C), 40°C, and 60°C).
-
-
Time-Point Sampling:
-
Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately quench the degradation process by neutralizing the aliquot with an equimolar amount of NaOH and diluting with the mobile phase to stop the reaction.
-
-
Analysis: Analyze the samples immediately by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is one that can separate the parent drug from its degradation products.
Objective: To develop an HPLC method capable of resolving the parent compound from its potential degradants.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient:
Time (min) %B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 254 nm (or Diode Array Detector scan from 200-400 nm)
-
Injection Volume: 10 µL
Method Validation:
-
Inject the control (time 0) and stressed samples.
-
The method is considered "stability-indicating" if the degradation product peaks are baseline-resolved from the parent compound peak.
-
Peak purity analysis using a DAD detector can further confirm that the parent peak is spectrally pure and not co-eluting with any degradants.
Workflow for Investigating Stability Issues
The following workflow provides a logical sequence for addressing stability problems.
Caption: A systematic workflow for troubleshooting and resolving stability issues.
References
-
Recent progress in the chemistry of β-aminoketones. (2022). RSC Advances. Available at: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
-
Recent progress in the chemistry of β-aminoketones. (n.d.). National Institutes of Health. Available at: [Link]
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. (2023). RSC Publishing. Available at: [Link]
-
Forced degradation studies. (2016). MedCrave online. Available at: [Link]
-
The Redox-Mannich Reaction. (n.d.). National Institutes of Health. Available at: [Link]
-
Synthesis and biological evaluation of aminoketones. (2010). PubMed. Available at: [Link]
-
Mannich Reaction. (n.d.). Chemistry Steps. Available at: [Link]
-
Mannich reaction. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis of β-amino ketones, aldehydes and derivatives. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
12.08 The Mannich Reaction. (2019). YouTube. Available at: [Link]
-
Mannich reaction. (2020). L.S.College, Muzaffarpur. Available at: [Link]
-
Brønsted acid-catalyzed Mannich reaction through dual activation of aldehydes and N-Boc-imines. (n.d.). RSC Publishing. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Available at: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). JETIR. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Institutes of Health. Available at: [Link]
-
Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (n.d.). PubMed. Available at: [Link]
-
Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. (2025). ResearchGate. Available at: [Link]
-
Analytical tools for monitoring glycol degradation. (n.d.). The Norwegian Research Information Repository (NVA). Available at: [Link]
-
Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. (n.d.). PubMed. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid deriv ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01855E [pubs.rsc.org]
- 3. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. medcraveonline.com [medcraveonline.com]
Technical Support Center: Byproduct Analysis in the Synthesis of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
Welcome to the technical support guide for the synthesis of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile, a critical intermediate in the development of pharmaceuticals such as Ritonavir[1]. Achieving high purity and stereochemical fidelity in this synthesis is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to help you identify, minimize, and eliminate common byproducts.
Synthesis Overview: The Aza-Michael Addition
The synthesis of this compound typically proceeds via a stereoselective aza-Michael addition. In this reaction, dibenzylamine acts as a nucleophile, adding to an α,β-unsaturated ketone precursor. The stereoselectivity at the C4 position is crucial and is usually directed by a chiral catalyst or auxiliary.
Caption: General pathway for the synthesis of the target compound.
Troubleshooting and FAQs: Identifying and Mitigating Byproducts
This section addresses the most common issues encountered during the synthesis and purification processes.
Q1: My chiral HPLC shows a second major peak with the same mass as my product. What is it, and how do I get rid of it?
A1: This is almost certainly the (4R)-diastereomer.
-
Causality: The reaction creates a new stereocenter at the C4 position. If the stereocontrol of your reaction is not absolute, a mixture of (4S) and (4R) diastereomers will be formed. This can be due to an inefficient chiral catalyst, incorrect reaction temperature, or racemization under the reaction or workup conditions[2][3]. Diastereomers often have very similar physical properties, making them difficult to separate by standard silica gel chromatography, but they are readily distinguishable by chiral chromatography[4][][6][7].
-
Preventative Measures:
-
Catalyst Integrity: Ensure the chiral catalyst or auxiliary is of high purity and has not degraded.
-
Temperature Control: Run the reaction at the optimized temperature. Deviations can significantly impact enantiomeric excess (ee) and diastereomeric ratio (dr).
-
Controlled Reaction Time: Avoid unnecessarily long reaction times, which can increase the risk of in-situ racemization, especially if a slight excess of base is present[2].
-
-
Identification & Separation:
-
Chiral HPLC: This is the definitive method for separating and quantifying diastereomers. See the detailed protocol in Section 4.
-
NMR Spectroscopy: While challenging, high-field NMR (≥500 MHz) may show distinct signals for the C4 proton or other nearby protons for each diastereomer. Using chiral shift reagents can also help resolve overlapping signals[8][9].
-
Q2: My reaction is generating a significant byproduct that is more nonpolar than my product and shows loss of the dibenzylamino group in my mass spectrum. What could this be?
A2: You are likely observing the product of β-elimination.
-
Causality: The target molecule is a β-amino ketone. The protons on the carbon alpha to the nitrile group (C2) are acidic. In the presence of a strong base or elevated temperatures, deprotonation can occur, followed by the elimination of the dibenzylamino group at C4 to form a new carbon-carbon double bond. This results in the formation of an α,β-unsaturated cyanoketone[10]. This side reaction is a common decomposition pathway for β-amino carbonyl compounds[11].
-
Preventative Measures:
-
Base Selection: Use the mildest effective base possible. Avoid strong, nucleophilic bases like NaOH or KOH. Consider using hindered organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a tertiary amine like triethylamine if compatible with the reaction.
-
Thermal Control: Maintain strict temperature control. Avoid heating the reaction mixture excessively during the reaction or workup. Concentrate solutions under reduced pressure at low temperatures (e.g., <40°C).
-
Stoichiometry: Use a catalytic amount of base where possible, or ensure precise stoichiometry to avoid excess base in the reaction mixture upon completion.
-
Q3: During aqueous workup or purification, I'm seeing new, more polar impurities. My mass spec suggests the addition of water. What's happening?
A3: Your nitrile group is likely hydrolyzing to an amide and subsequently to a carboxylic acid.
-
Causality: The nitrile functional group is susceptible to hydrolysis under both acidic and basic aqueous conditions, particularly when heated[12][13][14]. The reaction proceeds in two stages: first, the nitrile is converted to a primary amide (4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanamide). Under more vigorous conditions (strong acid/base or prolonged heating), this amide can be further hydrolyzed to the corresponding carboxylic acid[15][16].
-
Preventative Measures:
-
pH Control: During aqueous workup, maintain a neutral or near-neutral pH (pH 7-8) if possible and avoid prolonged exposure to strongly acidic or basic conditions[14].
-
Temperature: Perform all extractions and washes at room temperature or below.
-
Minimize Contact Time: Complete the aqueous workup as efficiently as possible to minimize the time the compound is in contact with the aqueous phase.
-
Anhydrous Conditions: If performing chromatography, ensure your solvents are dry, as residual acid or base on the silica gel can catalyze hydrolysis if water is present.
-
Byproduct Formation Pathways & Troubleshooting Workflow
The following diagrams illustrate the potential side reactions and a logical workflow for troubleshooting unexpected results.
Caption: Key byproduct formation pathways from the main reaction.
Caption: Systematic workflow for identifying synthesis byproducts.
Key Analytical Protocols
Protocol: Chiral HPLC for Diastereomeric Purity Analysis
This method provides a robust separation of the (4S) and (4R) diastereomers.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective. The Daicel CHIRALPAK® series (e.g., IA, IB, IC) is an excellent starting point[8]. A common dimension is 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol or Ethanol) is typically used.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent like isopropanol. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: 90:10 (v/v) n-Hexane : Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (adjust based on the chromophore of your molecule).
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
If resolution is poor, adjust the ratio of Hexane:Isopropanol. Increasing the isopropanol content will generally decrease retention times but may affect resolution. Small, incremental changes (e.g., to 95:5 or 85:15) are recommended.
-
The type of alcohol modifier can also have a significant impact. If isopropanol fails, try ethanol.
-
-
Data Analysis:
-
Integrate the peak areas for both the (4S) and (4R) diastereomers.
-
Calculate the diastereomeric ratio (dr) or diastereomeric excess (% de) using the peak areas. % de = |(Area_S - Area_R) / (Area_S + Area_R)| * 100
-
Summary of Potential Byproducts
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Identification Notes |
| (4S)-Product (Target) | This compound | 368.47 | The desired product. Note its characteristic retention time on chiral HPLC.[1] |
| (4R)-Diastereomer | 4R-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile | 368.47 | Same mass as the product. Separable by chiral HPLC. May show slightly different NMR shifts. |
| β-Elimination Product | (E)-2-(2-oxo-1,3-diphenylpropyl)acrylonitrile | 187.23 (after loss of dibenzylamine) | Mass spectrum shows loss of dibenzylamine (-181 amu). NMR will show new vinyl proton signals and absence of dibenzyl protons. |
| Amide Hydrolysis Product | 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanamide | 386.49 | Mass spectrum shows M+18. IR spectrum will show a primary amide C=O stretch (~1650 cm⁻¹). NMR will show broad -NH₂ signals. |
| Acid Hydrolysis Product | 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanoic acid | 387.48 | Mass spectrum shows M+19. IR will show a broad O-H stretch (~3000 cm⁻¹) and carboxylic acid C=O stretch (~1710 cm⁻¹). |
References
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Available from: [Link]
-
JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. JoVE (Journal of Visualized Experiments). Available from: [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available from: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]
-
Chemistry LibreTexts. (2023). 4.1: β-Elimination Reactions. Available from: [Link]
-
Scheiper, B. et al. (2004). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. National Institutes of Health. Available from: [Link]
-
Ali, I. et al. (2018). Chiral Separation Techniques: A Practical Approach. ResearchGate. Available from: [Link]
-
Senevirathne, U. I. et al. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. National Institutes of Health. Available from: [Link]
-
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]
-
Subramanian, G. (2007). Chiral Separation Techniques. Chemist Library. Available from: [Link]
-
Chemical Review and Letters. (2021). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Available from: [Link]
-
Al-Zoubi, R. M. et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing. Available from: [Link]
-
Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Available from: [Link]
-
Iovu, M. et al. (2015). SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE. Revue Roumaine de Chimie. Available from: [Link]
-
Paju, A. et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Wiley Online Library. Available from: [Link]
-
Shuber, A. P. et al. (2020). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. National Institutes of Health. Available from: [Link]
-
Wikipedia. (2023). Chiral analysis. Available from: [Link]
-
ResearchGate. (2006). Scheme 1 Michael addition of nitromethane 2a to chalcone 1a. Available from: [Link]
-
ResearchGate. (2010). Study of Michael addition on chalcones and or chalcone analogues. Available from: [Link]
-
MDPI. (2016). Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. Available from: [Link]
- Google Patents. (2005). Preparation of chiral amino-nitriles.
- Google Patents. (2017). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4s).
-
ResearchGate. (2021). Synthesis of four diastereomers of notoryne and their 13C NMR chemical shifts analysis. Available from: [Link]
-
ACS Publications. (2021). Optical Enantiodifferentiation of Chiral Nitriles. Organic Letters. Available from: [Link]
-
National Institutes of Health. (2015). A Journey through Diastereomeric Space: The Design, Synthesis, In Vitro and In Vivo Pharmacological Activity, and Molecular Modeling of Novel Potent Diastereomeric MOR Agonists and Antagonists. Available from: [Link]
-
MDPI. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available from: [Link]
-
National Institutes of Health. (2019). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Available from: [Link]
Sources
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- 2. WO2017032678A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]
- 3. A Journey through Diastereomeric Space: The Design, Synthesis, In Vitro and In Vivo Pharmacological Activity, and Molecular Modeling of Novel Potent Diastereomeric MOR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral analysis - Wikipedia [en.wikipedia.org]
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- 9. Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of β-Amino Diaryldienones Using the Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 16. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitrile Compounds
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and practical advice for overcoming challenges related to catalyst poisoning during the hydrogenation of nitrile compounds. My aim is to equip you with the knowledge to not only solve immediate experimental issues but also to build robust and reliable hydrogenation protocols.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and symptoms encountered during nitrile hydrogenation.
Question 1: My nitrile hydrogenation reaction is sluggish or has stalled completely. What are the likely causes?
A slow or stalled reaction is one of the most frequent issues. Before suspecting catalyst poisoning, it's crucial to rule out other common factors. A systematic approach is key to diagnosing the problem efficiently.[1]
-
Catalyst Inactivity:
-
Poisoning: The catalyst's active sites may be blocked by contaminants. Common poisons include sulfur compounds, nitrogen-containing heterocycles (if not the substrate), and heavy metal ions.[1] Ensure all glassware is meticulously clean and use high-purity solvents and reagents.
-
Deactivation: The catalyst may have lost activity due to improper storage or handling. Pyrophoric catalysts like Raney® Nickel are particularly susceptible to deactivation from exposure to air.[1] It is often advisable to test a fresh batch of catalyst to rule out deactivation.
-
Insufficient Loading: The amount of catalyst might be too low for your reaction scale. Typical loadings for Pd/C are in the range of 5-10 mol% relative to the substrate.[1]
-
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: For many reactions, a hydrogen balloon at atmospheric pressure is sufficient. However, more challenging substrates may necessitate higher pressures, for which a Parr hydrogenator or a similar autoclave system is required.[1]
-
Incorrect Temperature: While many hydrogenations proceed at room temperature, some substrates may require gentle heating to enhance the reaction rate. Conversely, excessive heat can lead to catalyst sintering and deactivation.[1]
-
Poor Agitation: Inefficient stirring leads to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which can severely limit the reaction rate.[1] Ensure vigorous stirring to maximize the contact between all components.
-
-
Substrate and Solvent Issues:
-
Poor Solubility: If the nitrile substrate is not fully dissolved in the chosen solvent, the reaction will be slow. Common solvents for nitrile hydrogenation include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[1]
-
Solvent Purity: Impurities in the solvent can act as catalyst poisons. For instance, water can sometimes behave as a temporary poison.[1] Always use high-purity, dry solvents.
-
Question 2: My reaction is producing a significant amount of secondary and/or tertiary amines instead of the desired primary amine. What is causing this low selectivity?
The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation. This occurs when the intermediate imine reacts with the primary amine product. Several factors can influence the selectivity of your reaction.
-
Catalyst Choice: The nature of the metal catalyst plays a crucial role. Nickel and cobalt catalysts are generally more selective towards primary amines compared to palladium or platinum.[2]
-
Reaction Conditions:
-
Ammonia Addition: The addition of ammonia to the reaction mixture is a widely used strategy to suppress the formation of secondary and tertiary amines. Ammonia competes with the primary amine for reaction with the imine intermediate, thus favoring the formation of the primary amine.
-
Solvent Effects: The choice of solvent can influence selectivity. Protic solvents like ethanol can sometimes promote the formation of byproducts.
-
-
Substrate Structure: The steric hindrance around the nitrile group can affect the rate of the side reactions.
Question 3: I suspect my catalyst is poisoned. What are the common culprits and how can I avoid them?
Catalyst poisoning is a significant concern in nitrile hydrogenation. Even trace amounts of certain impurities can completely deactivate the catalyst.
-
Common Poisons:
-
Sulfur Compounds: Thiols, thioethers, and sulfates are potent poisons for noble metal catalysts like palladium and platinum, as well as for Raney® Nickel.[1]
-
Halides: Chloride, bromide, and especially iodide ions can strongly inhibit platinum group metal catalysts.[3]
-
Nitrogen-containing Heterocycles: Pyridine and related compounds can act as poisons if they are not the intended substrate.
-
Heavy Metal Ions: Trace amounts of other metals can interfere with the catalytic cycle.
-
Carbon Monoxide: CO can strongly adsorb to the catalyst surface and block active sites.
-
-
Sources of Contamination and Prevention:
-
Reagents and Solvents: Always use high-purity reagents and solvents. Be aware of potential impurities in your starting materials.
-
Glassware: Improperly cleaned glassware can be a source of contaminants. It is essential to follow a rigorous cleaning protocol.
-
Atmosphere: For air-sensitive catalysts like Raney® Nickel, ensure all manipulations are performed under an inert atmosphere.
-
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to diagnosing and resolving specific experimental problems.
Troubleshooting Low Conversion
If you are experiencing low or no conversion in your nitrile hydrogenation, follow this systematic troubleshooting guide.
Step 1: Verify Reaction Setup and Conditions
-
Hydrogen Delivery: Ensure a continuous and adequate supply of hydrogen. Check for leaks in your system. If using a balloon, ensure it remains inflated throughout the reaction.
-
Agitation: Confirm that the stirring is vigorous enough to keep the catalyst suspended and ensure good gas-liquid mixing.
-
Temperature Control: Verify the reaction temperature. If heating, ensure the temperature is stable and uniform.
Step 2: Evaluate the Catalyst
-
Use a Fresh Catalyst: The most straightforward way to rule out catalyst deactivation is to run the reaction with a fresh batch of catalyst from a reliable supplier.
-
Check Catalyst Loading: Recalculate the required catalyst loading based on your substrate amount.
Step 3: Assess Substrate and Solvent Purity
-
Solvent Quality: Try a fresh bottle of high-purity, anhydrous solvent.
-
Substrate Purity: If possible, purify your starting material to remove any potential inhibitors.
Step 4: Investigate Potential Poisoning
If the above steps do not resolve the issue, catalyst poisoning is a strong possibility. Refer to the catalyst regeneration protocols in Section 3.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion.
Addressing Poor Selectivity to the Primary Amine
When the formation of secondary or tertiary amines is a problem, the following strategies can be employed.
| Strategy | Description | Key Considerations |
| Ammonia Addition | Introduce ammonia (gas or a solution in the reaction solvent) to the reaction mixture. | The amount of ammonia needs to be optimized. Too much can inhibit the reaction. |
| Catalyst Choice | Switch to a more selective catalyst, such as Raney® Nickel or a cobalt-based catalyst. | Catalyst compatibility with other functional groups in the substrate should be considered. |
| Solvent Modification | Change the solvent to one that is less likely to promote side reactions. Aprotic solvents like THF or dioxane may be beneficial. | Ensure your substrate is soluble in the new solvent. |
| Acidic Additives | For palladium catalysts, adding a mild acid can sometimes improve selectivity by protonating the primary amine product and reducing its nucleophilicity. | The choice and amount of acid must be carefully controlled to avoid catalyst deactivation. |
Section 3: Protocols for Catalyst and Glassware Management
Proper handling and maintenance of your catalyst and equipment are critical for reproducible results.
Rigorous Glassware Cleaning Protocol
Contaminants on glassware surfaces can leach into your reaction and poison the catalyst. A thorough cleaning procedure is essential.
Step-by-Step Protocol:
-
Mechanical Pre-cleaning: Physically remove any solid residues.
-
Degreasing: Wipe ground glass joints with a paper towel soaked in acetone or another suitable organic solvent.[4]
-
Detergent Wash: Submerge the glassware in a warm, concentrated aqueous solution of a laboratory detergent (e.g., Alconox). Scrub all surfaces with a brush.[4]
-
Tap Water Rinse: Rinse thoroughly with tap water.
-
Deionized Water Rinse: Rinse multiple times with deionized water.
-
Acid Wash (Optional but Recommended): For highly sensitive reactions, soak the glassware in a 3 M hydrochloric acid solution in ethanol.[5]
-
Final Deionized Water Rinse: Rinse again thoroughly with deionized water.
-
Drying: Dry the glassware in an oven at a suitable temperature. Volumetric glassware should not be oven-dried.[6]
Catalyst Regeneration Protocols
When a catalyst is poisoned, it can often be regenerated to restore its activity.
Raney® Nickel deactivation in nitrile hydrogenations is often due to the chemisorption of reactants or products.[1][7]
In-Pot Regeneration under Hydrogen:
This method has been shown to achieve complete activity recovery.[1][7]
-
After the reaction, carefully decant the solvent from the settled catalyst under an inert atmosphere.
-
Add fresh, clean solvent to the reaction vessel containing the deactivated catalyst.
-
Pressurize the vessel with hydrogen (e.g., 30 bar) and heat to 150°C for a specified period (e.g., 2-4 hours) with stirring.
-
Cool the vessel to room temperature and carefully vent the hydrogen.
-
The regenerated catalyst is now ready for reuse.
Expected Activity Recovery: This method can lead to nearly 100% recovery of catalytic activity.[7]
Deactivated Pd/C can be regenerated by washing with solvents to remove adsorbed impurities.
Solvent Washing Protocol:
-
Filter the deactivated catalyst from the reaction mixture.
-
Wash the catalyst sequentially with deionized water (2-3 times) and methanol (2-3 times), with centrifugation or filtration after each wash.[8]
-
For more stubborn deactivation, a treatment with a reducing agent like formaldehyde or hydrazine hydrate can be employed, followed by further methanol and water washes.[8]
-
Dry the regenerated catalyst under vacuum.
Expected Activity Recovery: This procedure can recover 90-95% of the catalyst's original activity.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous Catalyst Deactivation and Regeneration: A Review [ouci.dntb.gov.ua]
- 6. papers.sim2.be [papers.sim2.be]
- 7. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers | MDPI [mdpi.com]
- 8. chemistryjournal.net [chemistryjournal.net]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
For researchers and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of robust and reproducible science. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile , a key intermediate in the synthesis of the antiretroviral drug Ritonavir.[1] In the absence of publicly available experimental spectra, this guide presents a detailed prediction of the ¹H and ¹³C NMR data, grounded in established principles of NMR spectroscopy and comparative data from structurally related compounds.
This guide is designed to serve as a practical reference for identifying this molecule, assessing its purity, and understanding the key structural features as revealed by NMR.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data for this compound are summarized below. These predictions are based on the analysis of chemical shift databases and the known effects of the various functional groups present in the molecule.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 15H | Ar-H (3 x Phenyl) |
| ~ 3.80 | Doublet of Doublets | 1H | CH -N |
| ~ 3.60 | Doublet | 2H | N-CH ₂-Ph (diastereotopic) |
| ~ 3.50 | Doublet | 2H | N-CH ₂-Ph (diastereotopic) |
| ~ 3.10 | Doublet of Doublets | 1H | CH ₂-Ph (diastereotopic) |
| ~ 2.90 | Doublet of Doublets | 1H | CH ₂-Ph (diastereotopic) |
| ~ 2.70 | Singlet | 2H | CH ₂-CN |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 205 - 215 | C =O (Ketone) |
| ~ 138 - 140 | Ar-C (Quaternary, 3 x ipso-C) |
| ~ 128 - 130 | Ar-C H |
| ~ 127 - 128 | Ar-C H |
| ~ 126 - 127 | Ar-C H |
| ~ 117 | C N (Nitrile) |
| ~ 65 | C H-N |
| ~ 55 | N-C H₂-Ph |
| ~ 40 | C H₂-Ph |
| ~ 25 | C H₂-CN |
In-Depth Spectral Analysis and Rationale
The predicted chemical shifts are derived from the additive effects of the various functional groups on the magnetic environment of each nucleus.
¹H NMR Spectrum Analysis
-
Aromatic Protons (δ 7.20 - 7.40): The molecule contains three phenyl groups, contributing a total of 15 protons. These protons will appear as a complex multiplet in the aromatic region of the spectrum.
-
Methine Proton (δ ~3.80): The proton on the carbon adjacent to the dibenzylamino group (CH -N) is expected to be a doublet of doublets due to coupling with the diastereotopic protons of the adjacent methylene group. Its chemical shift is influenced by the electron-withdrawing nitrogen atom.
-
Dibenzyl Protons (δ ~3.50 and ~3.60): The four protons of the two benzyl groups attached to the nitrogen are diastereotopic due to the adjacent chiral center. This will result in two distinct signals, each integrating to two protons. Each signal is expected to be a doublet due to geminal coupling. Protons adjacent to an amine group typically appear in this region.[2]
-
Benzylic Methylene Protons (δ ~2.90 and ~3.10): The two protons of the methylene group adjacent to the phenyl group are also diastereotopic. They will appear as two separate signals, each a doublet of doublets due to geminal coupling and coupling to the methine proton. These protons are deshielded by the adjacent phenyl group and the ketone.
-
Methylene Protons adjacent to Nitrile (δ ~2.70): The two protons of the methylene group adjacent to the electron-withdrawing nitrile group are expected to appear as a singlet, as there are no adjacent protons to couple with. The nitrile group causes a downfield shift.
¹³C NMR Spectrum Analysis
-
Ketone Carbonyl (δ ~205 - 215): The carbon of the ketone carbonyl group is significantly deshielded and will appear at a characteristic downfield chemical shift.
-
Aromatic Carbons (δ ~126 - 140): The 18 carbons of the three phenyl groups will produce a series of signals in the aromatic region. The quaternary ipso-carbons will have a lower intensity.
-
Nitrile Carbon (δ ~117): The carbon of the nitrile group typically appears in the range of 115-125 ppm.
-
Methine Carbon (δ ~65): The carbon atom bonded to the nitrogen ( C H-N) is shifted downfield by the electronegative nitrogen.
-
Dibenzyl Methylene Carbons (δ ~55): The carbons of the two methylene groups of the dibenzylamino moiety will be found in this region.
-
Benzylic Methylene Carbon (δ ~40): The carbon of the methylene group adjacent to the phenyl group and the ketone.
-
Methylene Carbon adjacent to Nitrile (δ ~25): The carbon of the methylene group next to the nitrile is the most upfield of the non-aromatic carbons.
Comparative Analysis: Differentiating from Impurities
NMR spectroscopy is a powerful tool for assessing the purity of a sample. By comparing the obtained spectrum with the predicted data, one can identify the presence of starting materials or by-products.
-
Dibenzylamine (Starting Material): The presence of dibenzylamine would be indicated by a characteristic singlet for the N-H proton (which can be exchanged with D₂O) and a singlet for the four benzylic protons around 3.8 ppm.
-
Phenylacetonitrile (Starting Material): This would show a characteristic singlet for the benzylic protons around 3.7 ppm and signals for the monosubstituted phenyl ring.
-
Benzaldehyde (Potential Impurity): A sharp singlet for the aldehydic proton would be observed far downfield, typically between 9 and 10 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a versatile solvent for many organic compounds.[3] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue, but be aware that solvent effects can alter chemical shifts.[4][5]
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution. For ¹H NMR, a line width of <0.5 Hz for the solvent peak is desirable.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).[6]
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A higher number of scans (typically 128 or more) will be required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).[6]
-
Structural Visualization
The following diagram illustrates the molecular structure of this compound with key proton and carbon environments labeled.
Caption: Molecular structure of this compound.
References
-
ResearchGate. (n.d.). ¹H-NMR shift for protons adjacent to the amine group in benzylamine... Retrieved from [Link]
-
ChemHelpASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]
-
Starkey, L. S. (n.d.). 13C NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
MDPI. (n.d.). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Notes on NMR Solvents. (n.d.). Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
Sources
A Comparative Guide to the Synthetic Routes of (4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile: A Key Intermediate in Saquinavir Synthesis
In the landscape of antiretroviral drug development, the synthesis of potent and stereochemically pure active pharmaceutical ingredients (APIs) is of paramount importance. Among these, Saquinavir, a cornerstone HIV-1 protease inhibitor, has a synthetic pathway that hinges on the efficient and stereoselective production of key chiral building blocks. One such critical intermediate is (4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile. This guide provides a comprehensive comparison of the primary synthetic strategies to obtain this vital precursor, offering an in-depth analysis of their respective methodologies, yields, and scalability for researchers and professionals in drug development.
Introduction: The Strategic Importance of a Chiral Keto-Nitrile
(4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile is a chiral molecule whose stereochemistry is crucial for the therapeutic efficacy of Saquinavir. The synthesis of this intermediate presents a significant challenge: the stereocontrolled formation of the C4 chiral center. The methodologies employed to achieve this stereoselectivity are the primary focus of this comparative analysis. The principal synthetic routes can be broadly categorized into two main approaches: the oxidation of a corresponding alcohol precursor and the direct acylation of a nitrile-containing nucleophile.
Route 1: Oxidation of a Chiral Amino Alcohol Precursor
This widely adopted method commences with the readily available and chiral (S)-phenylalaninol. The synthesis involves the protection of the amino group, followed by a two-step oxidation sequence to furnish the target keto-nitrile.
Experimental Protocol:
Step 1: N,N-Dibenzylation of (S)-Phenylalaninol
-
To a solution of (S)-phenylalaninol (1 equivalent) in a suitable solvent such as methanol or ethanol, add potassium carbonate (3 equivalents).
-
To this suspension, add benzyl bromide (2.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (S)-2-(dibenzylamino)-3-phenylpropan-1-ol.
Step 2: Swern Oxidation to the Aldehyde followed by Cyanation
-
Prepare a solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) and cool to -78 °C.
-
Add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise to the cooled solution, followed by a solution of (S)-2-(dibenzylamino)-3-phenylpropan-1-ol (1 equivalent) in DCM.
-
Stir the reaction mixture at -78 °C for 1 hour, then add triethylamine (5 equivalents).
-
Allow the reaction to warm to room temperature. The intermediate aldehyde is then directly reacted with a cyanide source.
-
Prepare a solution of sodium cyanide (1.5 equivalents) in water and add it to the reaction mixture.
-
To facilitate the reaction, a phase-transfer catalyst such as tetrabutylammonium bromide can be added.
-
Stir the biphasic mixture vigorously until the reaction is complete as monitored by TLC.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography to afford (4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile.
Mechanistic Insights and Discussion:
The key to this route is the stereospecific oxidation of the chiral alcohol to the aldehyde without epimerization of the adjacent chiral center. The Swern oxidation is a reliable and mild method for this transformation. The subsequent step, the addition of a cyanide anion to the aldehyde, forms the nitrile group. The final oxidation of the newly formed cyanohydrin to the ketone is often accomplished in the same pot.
Route 2: Acylation of a Nitrile-Containing Nucleophile
An alternative strategy involves the formation of the carbon-carbon bond between the nitrile-containing fragment and a protected amino acid derivative. This approach often utilizes an activated carboxylic acid derivative of N,N-dibenzyl-(S)-phenylalanine.
Experimental Protocol:
Step 1: Activation of N,N-Dibenzyl-(S)-phenylalanine
-
To a solution of N,N-dibenzyl-(S)-phenylalanine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DCM, add a coupling agent like N,N'-carbonyldiimidazole (CDI) (1.1 equivalents).
-
Stir the mixture at room temperature until the acid is fully activated, which can be monitored by the evolution of carbon dioxide.
Step 2: Acylation of Acetonitrile Anion
-
In a separate flask, prepare a solution of a strong base such as n-butyllithium (2.2 equivalents) in anhydrous THF at -78 °C.
-
To this cooled solution, add acetonitrile (2 equivalents) dropwise to generate the acetonitrile anion.
-
Transfer the solution of the activated N,N-dibenzyl-(S)-phenylalanine imidazolide to the solution of the acetonitrile anion at -78 °C.
-
Allow the reaction to proceed at this low temperature, monitoring its progress by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile.
Mechanistic Insights and Discussion:
This route hinges on the generation of a potent nucleophile from acetonitrile using a strong base. The activated carboxylic acid derivative of the protected phenylalanine then serves as the electrophile. Maintaining a low temperature is critical to prevent side reactions and potential epimerization. The choice of the activating group for the carboxylic acid can influence the reaction efficiency and yield.
Comparative Analysis
| Feature | Route 1: Oxidation of Chiral Amino Alcohol | Route 2: Acylation of Nitrile Nucleophile |
| Starting Material | (S)-Phenylalaninol | N,N-Dibenzyl-(S)-phenylalanine |
| Key Transformation | Swern Oxidation & Cyanation | Acylation of Acetonitrile Anion |
| Stereocontrol | Relies on the chirality of the starting alcohol | Relies on the chirality of the starting amino acid |
| Reagents | Oxalyl chloride, DMSO, Triethylamine, Sodium cyanide | n-Butyllithium, Acetonitrile, CDI |
| Reaction Conditions | Low temperature (-78 °C) for oxidation | Low temperature (-78 °C) for acylation |
| Overall Yield | Generally moderate to good | Can be variable, sensitive to conditions |
| Scalability | Swern oxidation can be challenging to scale up | Use of n-butyllithium poses scalability challenges |
| Safety Concerns | Use of toxic sodium cyanide | Use of pyrophoric n-butyllithium |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two primary synthetic routes to the target keto-nitrile.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to (4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile. The choice between them often depends on the specific capabilities and constraints of the laboratory or manufacturing facility.
-
Route 1 (Oxidation) is often favored in academic and early-stage research settings due to its reliance on more common and manageable reagents, although the use of sodium cyanide necessitates stringent safety protocols. The stereochemical integrity is well-preserved.
-
Route 2 (Acylation) presents a more direct C-C bond formation but requires the handling of highly reactive and pyrophoric n-butyllithium, which can be a significant hurdle for scalability. However, for certain applications, the potential for higher convergence might be attractive.
For large-scale production, further process development would be necessary for either route to address safety, cost, and environmental concerns. The development of a catalytic and asymmetric method that avoids stoichiometric strong bases or highly toxic reagents would be a significant advancement in the synthesis of this crucial pharmaceutical intermediate.
References
-
A Practical Synthesis of the HIV-1 Protease Inhibitor Saquinavir. J. Org. Chem. 1995, 60 (7), 2156–2164. [Link]
-
Asymmetric Synthesis of α-Amino Ketones from α-Amino Acids. Tetrahedron Lett. 1993, 34 (40), 6471–6474. [Link]
-
A New Synthesis of the HIV Proteinase Inhibitor Saquinavir. J. Org. Chem. 1996, 61 (24), 8646–8650. [Link]
Navigating the Structural Landscape of a Key Ritonavir Intermediate: A Comparative Guide to 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
Abstract
In the intricate tapestry of pharmaceutical synthesis, intermediates are the crucial threads that dictate the efficiency, purity, and overall success of drug manufacturing. One such pivotal molecule is 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile, a key precursor in the synthesis of the antiretroviral drug Ritonavir[1][2]. While its role is well-established, a publicly available, single-crystal X-ray diffraction study of this compound remains elusive. This guide, therefore, embarks on a predictive and comparative analysis of its stereochemistry and potential solid-state conformation. By leveraging established principles of conformational analysis and drawing parallels with structurally related β-aminonitriles and β-ketonitriles, we aim to provide researchers and drug development professionals with a comprehensive understanding of this molecule's structural nuances. This document will delve into a validated synthetic protocol, a proposed methodology for obtaining its crystal structure, and a comparative analysis against analogous compounds, offering valuable insights into its likely molecular architecture and its implications for process chemistry and drug development.
Introduction: The Significance of a Precursor
The journey of a drug from the laboratory to the patient is paved with a series of meticulously planned chemical transformations. Intermediates in these synthetic pathways are not merely stepping stones but are critical determinants of the final product's quality and yield. This compound (Figure 1) holds a position of strategic importance in the multi-step synthesis of Ritonavir, a protease inhibitor that has been a cornerstone of HIV/AIDS therapy[1]. The stereochemistry and purity of this intermediate directly impact the stereochemical integrity of the final active pharmaceutical ingredient (API). Understanding its three-dimensional structure is paramount for controlling its formation, reactivity, and crystallization behavior, all of which are critical aspects of process optimization and quality control in pharmaceutical manufacturing.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is documented in several patents related to the production of Ritonavir[3][4][5]. The following protocol is a synthesized representation of these methods, designed to yield the target compound with high purity suitable for crystallographic studies.
Experimental Protocol: Synthesis
-
N,N-Dibenzylation of L-Phenylalanine: To a solution of L-phenylalanine in an alkaline aqueous solution (e.g., 25-40 wt% potassium hydroxide), add benzyl chloride and potassium carbonate in a suitable solvent such as tetrahydrofuran. The reaction mixture is heated to 50-80°C for 3-6 hours to yield N,N-dibenzylamino-L-benzyl phenylalanine[3].
-
Condensation with Acetonitrile: The resulting N,N-dibenzylamino-L-benzyl phenylalanine is then condensed with acetonitrile in the presence of a strong base like sodium amide in a solvent such as methyl tert-butyl ether or tetrahydrofuran. This reaction is typically carried out at a low temperature (0-10°C) for an extended period (18-22 hours) to afford the desired this compound[3].
-
Work-up and Purification: The reaction is quenched with a suitable proton source, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to obtain the pure compound.
The Quest for a Crystal Structure: A Proposed Methodology
Obtaining high-quality single crystals is the gateway to elucidating the definitive three-dimensional structure of a molecule through X-ray diffraction. The following is a proposed experimental workflow for the crystallization of this compound.
Experimental Protocol: Single Crystal Growth
-
Solvent Screening: A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane) and solvent mixtures should be performed.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare saturated solutions of the purified compound in the selected solvents at room temperature and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container holding a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Harvesting and Mounting: Once suitable crystals are formed, they should be carefully harvested and mounted on a goniometer head for X-ray diffraction analysis.
A Predictive Structural Analysis and Comparison
In the absence of experimental crystallographic data, we can predict the likely conformation of this compound by considering the principles of acyclic conformational analysis and by comparing it to structurally similar molecules whose crystal structures have been determined.
Conformational Considerations
The molecule possesses several rotatable single bonds, which will dictate its overall shape. The conformational preferences will be governed by a balance of steric and electronic effects. Key areas of conformational flexibility include:
-
The C4-C5 Bond: Rotation around this bond will determine the relative orientation of the bulky dibenzylamino group and the phenyl group. A staggered conformation that minimizes steric hindrance between these large substituents is expected to be favored.
-
The C3-C4 Bond: The orientation around this bond will influence the relative positions of the carbonyl group and the dibenzylamino moiety.
-
The N-Benzyl Bonds: The two benzyl groups on the nitrogen atom will adopt conformations that minimize steric clash with each other and the rest of the molecule.
Comparative Structural Analysis
To provide a more concrete basis for our predictive analysis, we will compare the structural motifs in our target molecule with those in known crystal structures of related β-aminonitriles and β-ketonitriles.
Table 1: Comparison with Structurally Related Compounds
| Feature | This compound (Predicted) | (2S)-2-(benzhydrylamino)-2-(4-methylphenyl)acetonitrile[6] | 3-Oxo-3-phenylpropanenitrile Derivatives[7][8] |
| Functional Groups | β-aminonitrile, Ketone | α-aminonitrile | β-ketonitrile |
| Key Dihedral Angles | Expected to be influenced by bulky substituents to minimize steric strain. | The dihedral angles involving the benzhydryl and tolyl groups are optimized to reduce steric hindrance. | The planarity of the benzoyl group and the orientation of the nitrile are key structural features. |
| Intermolecular Interactions | Potential for C-H···O and C-H···N hydrogen bonds. π-π stacking between phenyl rings is also possible. | The crystal packing is likely dominated by van der Waals forces and potential weak hydrogen bonds. | C-H···O and C-H···N hydrogen bonds, as well as π-π stacking, are commonly observed in the crystal packing of these compounds. |
| Chirality | (S)-configuration at C4. | (S)-configuration at the α-carbon. | Typically achiral, unless substituted. |
The crystal structure of (2S)-2-(benzhydrylamino)-2-(4-methylphenyl)acetonitrile provides a useful model for the stereochemical environment around the chiral center in our target molecule[6]. The bulky benzhydryl group is analogous to the dibenzylamino group, and its orientation relative to the phenyl ring will be a key determinant of the overall conformation.
Derivatives of 3-oxo-3-phenylpropanenitrile offer insights into the likely conformation of the β-ketonitrile fragment[7][8]. In these structures, the carbonyl group and the nitrile group often participate in intermolecular hydrogen bonding, which can influence the crystal packing.
Conclusion and Future Perspectives
While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis based on established chemical principles and comparison with known structures allows for a robust prediction of its molecular conformation. The bulky dibenzylamino and phenyl substituents are expected to dictate a staggered conformation that minimizes steric interactions. The presence of carbonyl and nitrile functionalities suggests the potential for specific intermolecular interactions that could guide crystal packing.
The elucidation of the actual crystal structure of this key Ritonavir intermediate would be of significant value to the pharmaceutical industry. It would provide a precise understanding of its three-dimensional architecture, which could be used to further optimize the synthesis of Ritonavir, control polymorphism, and ensure the highest quality of this life-saving medication. The protocols and predictive analysis presented in this guide offer a solid foundation for any research group aiming to undertake this important crystallographic study.
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A Comparative Guide to the Purity Determination of (4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile
Introduction
In the landscape of pharmaceutical development, the rigorous assessment of a drug candidate's purity is not merely a procedural step but a cornerstone of safety and efficacy. For complex chiral molecules such as (4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile, a compound with significant therapeutic potential, this assessment demands a multi-faceted analytical approach. The presence of impurities, including isomers, by-products, or degradants, can profoundly alter pharmacological activity and introduce toxicity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for both chemical and enantiomeric purity determination. Furthermore, it objectively evaluates HPLC against orthogonal analytical techniques, offering researchers a comprehensive framework for establishing a robust, validated purity assessment strategy in line with stringent regulatory expectations.[1][2]
The Analytical Challenge: Physicochemical Profile of the Analyte
A successful analytical method is born from a deep understanding of the target molecule. The structure of (4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile presents several key features that dictate our analytical strategy:
-
Chiral Center: The stereocenter at the C4 position is of paramount importance. Biological systems are inherently chiral, meaning the (4S) and (4R) enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, an enantioselective (chiral) method is mandatory.
-
Key Functional Groups: The molecule contains a tertiary amine (dibenzylamino group), a ketone, and a nitrile group. The amine is basic and its protonation state is pH-dependent, which can significantly impact chromatographic retention and peak shape. The multiple aromatic rings (two benzyl groups and one phenyl group) provide strong chromophores, making UV detection highly suitable.
-
Polarity: The combination of polar functional groups and large non-polar aromatic regions gives the molecule a moderate overall polarity, making it an ideal candidate for Reversed-Phase HPLC.
Part I: The Workhorse Method - Reversed-Phase HPLC for Chemical Purity
Reversed-Phase HPLC (RP-HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its versatility, robustness, and high resolving power.[3][4]
Method Development Strategy: The Rationale Behind the Choices
Our goal is to develop a method that can separate the main compound from any potential process-related impurities or degradants.
-
Column Selection: A C18 (octadecylsilyl) column is the logical starting point, offering broad applicability for moderately polar compounds.[3] The hydrophobic C18 chains will interact with the phenyl and benzyl groups of the analyte. However, to mitigate poor peak shape (tailing) that can arise from secondary interactions between the basic amine and residual silanols on the silica surface, a modern, high-purity, end-capped C18 column is essential. Should retention be insufficient, a phenyl-hexyl phase could be explored to enhance π-π interactions with the analyte's aromatic rings.
-
Mobile Phase Optimization: The mobile phase will consist of an aqueous component and an organic modifier (typically acetonitrile or methanol).
-
Organic Modifier: Acetonitrile is often preferred as it provides good peak shapes and lower backpressure compared to methanol.
-
Aqueous Modifier (The Key to Good Peak Shape): The basicity of the dibenzylamino group necessitates the addition of an acid to the mobile phase. By maintaining a low pH (e.g., 2.5-3.5), the amine is consistently protonated. This prevents it from interacting with acidic silanol groups on the stationary phase, resulting in sharp, symmetrical peaks. 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are common choices. Formic acid is more compatible with mass spectrometry if LC-MS is desired for impurity identification.
-
-
Detector Selection: A Diode Array Detector (DAD) is the ideal choice. It not only quantifies the analyte at a specific wavelength (likely around 220-260 nm due to the aromatic rings) but also provides UV spectra across a range. This "peak purity" analysis is invaluable for detecting co-eluting impurities.[3]
Experimental Protocol: RP-HPLC for Chemical Purity
| Parameter | Condition |
| Instrumentation | HPLC or UHPLC system with a DAD detector |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | 254 nm, with spectral analysis from 200-400 nm for peak purity |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL |
Method Validation: A Self-Validating System of Trust
A method is only reliable if it is validated. Validation is performed according to International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines to provide documented evidence that the method is fit for its intended purpose.[5][6][7]
| Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity | Analyze placebo, known impurities, and stressed samples (acid, base, peroxide, heat, light) to demonstrate separation of the analyte from degradants. | The analyte peak should be free of interference and have an acceptable purity angle/threshold in DAD analysis.[6] |
| Linearity | Analyze a minimum of five concentrations across the desired range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (R²) ≥ 0.999.[5] |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[5][6] |
| Precision (Repeatability) | Perform six replicate injections of a single sample preparation at 100% concentration. | Relative Standard Deviation (RSD) ≤ 2.0%.[5] |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be measured with acceptable accuracy and precision. | RSD ≤ 10%. Typically determined based on signal-to-noise ratio (S/N ≈ 10). |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within limits; peak resolution is maintained. |
Part II: Chiral HPLC for Enantiomeric Purity Assessment
Controlling the enantiomeric purity is a critical step, as the unwanted enantiomer is often considered an impurity by regulatory agencies.[8] Direct separation using a Chiral Stationary Phase (CSP) is the most efficient and widely used approach.[9]
Method Development Strategy: The Art of Chiral Recognition
The separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and the CSP, leading to different retention times.
-
CSP Screening: There is no universal chiral column. The most successful strategy is to screen a variety of CSPs. For a molecule like this, polysaccharide-based CSPs are an excellent starting point. Columns based on amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are renowned for their broad enantioselectivity.[1][8]
-
Mobile Phase Selection: Chiral separations can be achieved in normal-phase, polar organic, or reversed-phase modes.
-
Normal Phase (e.g., Hexane/Ethanol): Often provides the best selectivity but can have issues with sample solubility and solvent cost.
-
Reversed Phase (e.g., Acetonitrile/Water): Offers compatibility with the diluent used for the chemical purity assay but may provide lower selectivity.
-
Polar Organic (e.g., Acetonitrile/Methanol/Ethanol): A good compromise, often providing excellent resolution and solubility. This is a highly recommended starting point for screening.
-
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
| Parameter | Condition |
| Instrumentation | HPLC or UHPLC system with a UV detector |
| Column | Chiralpak® IA (or similar amylose-based CSP), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) |
| Rationale for Additive | A small amount of a basic additive like diethylamine (DEA) is often used to improve the peak shape of basic analytes on polysaccharide CSPs. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1.0 mg/mL |
Note: The LOQ for the unwanted enantiomer must be validated to ensure the method is sensitive enough to meet regulatory requirements (e.g., reporting threshold of 0.05%).
Part III: A Broader Perspective - Comparison with Orthogonal Techniques
Relying on a single analytical principle can be risky. Orthogonal methods, which separate components based on different physicochemical properties, provide a more comprehensive and trustworthy purity profile.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, especially for chiral separations.[10][11] It uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic co-solvent (modifier).
-
Advantages:
-
Speed: The low viscosity of the mobile phase allows for much higher flow rates, leading to significantly faster analyses (often 3-5 times faster than HPLC).[12]
-
Green Chemistry: Drastically reduces the consumption of organic solvents.[10][11]
-
Orthogonal Selectivity: Often provides a different elution order compared to HPLC, which is excellent for confirming purity.
-
-
Performance Comparison: For this analyte, SFC would likely provide excellent and rapid chiral separation. Its performance in achiral (chemical purity) mode would also be strong, making it a highly attractive orthogonal technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a high-resolution technique suitable for volatile and thermally stable compounds.[4]
-
Applicability: Due to its high molecular weight (~409 g/mol ) and multiple functional groups, (4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile is not sufficiently volatile and is likely to degrade at the high temperatures required for GC analysis. It would not be a suitable technique without derivatization, which adds complexity and potential for artifacts.[13]
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-mass ratio in an electric field.[10]
-
Potential Role: As the analyte is a basic compound that can be protonated and carry a positive charge, CE could serve as a high-efficiency orthogonal technique. It is particularly adept at separating closely related impurities that might be difficult to resolve by HPLC.
Comparative Summary
| Technique | Principle | Throughput | Chiral Analysis | Orthogonality to RP-HPLC | Greenness |
| HPLC | Differential partitioning (hydrophobicity) | Moderate | Excellent (CSP) | - | Low |
| SFC | Partitioning in supercritical fluid | High | Excellent (CSP) | High | High |
| GC-MS | Partitioning (volatility/boiling point) | High | Possible | Very High | Moderate |
| CE | Electrophoretic mobility (charge/size ratio) | High | Possible | Very High | High |
Workflow Visualization
The following diagram illustrates a comprehensive workflow for the purity assessment of the target compound, integrating both primary and orthogonal methods.
Caption: A logical workflow for the comprehensive purity assessment of a chiral drug substance.
Conclusion
For the purity determination of (4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile, a dual HPLC strategy is the most robust and regulatory-compliant approach for routine analysis. A validated reversed-phase HPLC method provides reliable control over chemical purity, while a validated chiral HPLC method ensures stringent control over enantiomeric purity. These methods form the backbone of quality control.
However, for a truly comprehensive understanding of the compound's purity profile, especially during initial characterization and reference standard qualification, orthogonal techniques are invaluable. Supercritical Fluid Chromatography (SFC) stands out as a superior alternative, offering speed, different selectivity, and environmental benefits, particularly for chiral analysis. By integrating these primary and orthogonal methods, researchers and drug developers can establish a scientifically sound, defensible, and thorough purity assessment strategy, ensuring the quality and safety of the final drug product.
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- A Comparative Guide to Assessing the Purity of Synthesized Compounds Derived from 2,4-Dichloro-3-nitropyridine by HPLC. (n.d.). Benchchem.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- SFC-MS: advancements and applications in pharmaceutical quality control. (2024). European Pharmaceutical Review.
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- Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds. (2025).
- Compound purity analysis and HPLC data. (2013). The Royal Society of Chemistry.
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent.
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- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
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Efficacy comparison of different catalysts for aminonitrile synthesis
An In-Depth Guide to Catalyst Efficacy in Asymmetric Aminonitrile Synthesis
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
α-Aminonitriles are pivotal intermediates in the synthesis of α-amino acids and a variety of nitrogen-containing pharmaceuticals and bioactive molecules.[1][2] The asymmetric Strecker reaction, the three-component condensation of a carbonyl compound, an amine, and a cyanide source, remains the most efficient and atom-economical route to these structures.[3][4] Achieving high enantioselectivity is the critical challenge, and the choice of catalyst is the single most important parameter dictating the reaction's success. This guide provides a comparative analysis of the primary catalyst classes—metal-based complexes, organocatalysts, and biocatalysts—employed in modern asymmetric aminonitrile synthesis. We will dissect their mechanisms of action, evaluate their performance based on published experimental data, and provide detailed protocols to illustrate their practical application.
The Foundation: The Asymmetric Strecker Reaction
First discovered by Adolph Strecker in 1850, the reaction proceeds through the formation of an imine from an aldehyde or ketone and an amine, followed by the nucleophilic addition of a cyanide anion.[1][5] In the absence of a chiral influence, this process yields a racemic mixture of the α-aminonitrile. The goal of a catalytic asymmetric Strecker reaction is to control the facial selectivity of the cyanide attack on the prochiral imine, leading to an excess of one enantiomer.
The development of effective catalysts has transformed this classical reaction into a powerful tool for stereoselective synthesis.[6] The primary strategies involve the use of chiral catalysts that can activate the imine, the cyanide source, or both, creating a diastereomeric transition state that favors the formation of one enantiomer.[7][8]
Figure 1: General mechanism of the three-component Strecker reaction.
Metal-Based Catalysts: The Versatile Workhorses
Chirally-modified metal complexes were among the first catalysts to show high efficacy in asymmetric Strecker reactions. These catalysts typically function as Lewis acids, coordinating to the imine nitrogen to increase its electrophilicity and directing the incoming nucleophile to one face of the molecule.[9]
Key Metal Systems
-
Titanium (Ti) and Zirconium (Zr): Titanium-based catalysts, particularly those derived from Ti(Oi-Pr)₄ and chiral ligands like Schiff bases or peptides, have been extensively studied.[8][10] Mechanistic studies suggest these can operate as bifunctional catalysts, where the titanium center activates the imine, and a separate part of the ligand delivers the cyanide source (HCN).[8][10] Zirconium complexes have also proven effective, especially in the synthesis of α,α-disubstituted amino acids.[11]
-
Aluminum (Al): Chiral aluminum complexes, such as tethered bis(8-quinolinolato) aluminum systems, have been developed for dual activation of both aldimines and ketimines, showing broad substrate scope.[12]
-
Lanthanides (Ln): Lanthanide triflates (e.g., Yb(OTf)₃) paired with chiral ligands like pybox are powerful Lewis acids for this transformation.[13] Their catalytic activity is often high, allowing for low catalyst loadings.
-
Indium (In): Indium powder in water has been reported as a "green" and efficient catalytic system for the three-component synthesis of α-aminonitriles, showcasing excellent yields across a wide range of substrates.[13]
Mechanistic Insight: Bifunctional Ti-Peptide Catalysis
Kinetic and structural studies on Ti-catalyzed cyanide addition with peptide-based Schiff base ligands reveal a highly organized transition state.[10] The proposed mechanism involves the coordination of the Ti center to the imine. Simultaneously, the peptide backbone of the ligand associates with and delivers HCN to the activated imine face, accounting for the high observed enantioselectivity.[8] This bifunctional activation is a recurring theme in modern catalyst design.
Organocatalysts: The Metal-Free Revolution
The field of organocatalysis has provided a wealth of powerful, metal-free alternatives for the asymmetric Strecker reaction.[1][2] These small organic molecules are often less sensitive to air and moisture, more environmentally benign, and can exhibit exceptionally high levels of stereocontrol.[1]
Prominent Organocatalyst Classes
-
Thiourea and Urea Derivatives: Chiral thiourea catalysts, popularized by Jacobsen and others, are arguably the most successful class of organocatalysts for this reaction.[3][14][15] They act as dual hydrogen-bond donors, activating the imine by binding to its nitrogen lone pair while simultaneously binding and activating the cyanide source (often TMSCN, which generates HCN in situ).[1][16] This dual activation model explains their high catalytic activity and enantioselectivity.[14][16]
-
Squaramides: Cinchona alkaloid-derived squaramides function similarly to thioureas, using a network of hydrogen bonds to organize the imine and cyanide source in the transition state.[17] They have been shown to achieve excellent yields and enantiomeric excesses (ee) up to 98%.[17]
-
Chiral Brønsted Acids: Phosphoric acids derived from BINOL are another important class.[13] They protonate and activate the imine, forming a chiral ion pair with the iminium ion, which then guides the nucleophilic attack of the cyanide.
-
Diketopiperazines: Cyclic dipeptides were among the first organocatalysts reported for this reaction, demonstrating the potential of small peptides to induce significant enantioselectivity.[18]
Mechanistic Insight: Dual Activation by Thiourea Catalysts
The power of thiourea catalysts lies in their ability to act as a molecular scaffold, bringing both reactants together in a specific orientation. The two N-H protons of the thiourea group form hydrogen bonds with the imine nitrogen, increasing its electrophilicity. Concurrently, a basic site on the catalyst (often an amine) or the thiourea itself can interact with the cyanide source, enhancing its nucleophilicity and positioning it for a stereoselective attack.
Figure 2: Dual activation mechanism of a bifunctional thiourea organocatalyst.
Biocatalysis: The Green Chemistry Frontier
Enzymes offer an environmentally friendly and often highly selective alternative for chemical synthesis. For aminonitrile production, (R)- and (S)-specific oxynitrilases can be employed. These enzymes naturally catalyze the addition of cyanide to aldehydes and ketones. While their primary role is in cyanohydrin synthesis, engineered versions and careful reaction design can extend their utility to Strecker-type reactions, providing access to chiral aminonitriles with very high enantiopurity under mild, aqueous conditions. However, the substrate scope can be narrower compared to small molecule catalysts.
Head-to-Head Comparison: A Data-Driven Analysis
Choosing the optimal catalyst requires balancing factors like enantioselectivity, yield, reaction conditions, catalyst cost, and substrate scope. The table below summarizes representative performance data from the literature for different catalyst types on a common substrate class (benzaldehyde-derived imines).
| Catalyst Type | Specific Catalyst Example | Substrate | Yield (%) | ee (%) | Key Advantages | Key Limitations | Reference(s) |
| Metal-Based | Ti-Schiff Base Peptide | N-Allylbenzaldimine | ~95 | >99 (S) | High enantioselectivity, well-studied mechanism | Requires anhydrous conditions, potential metal contamination | [8][10] |
| Metal-Based | Yb(OTf)₃-pybox | N-Benzhydrylbenzaldimine | 95 | 96 (R) | Low catalyst loading, high Lewis acidity | Sensitive to moisture, ligand synthesis required | [13] |
| Organocatalyst | Jacobsen's Thiourea | N-Benzhydrylbenzaldimine | 99 | 98 (R) | Operationally simple, robust, high yields & ee | Can require cryogenic temperatures for max ee | [3][15] |
| Organocatalyst | Cinchona-Squaramide | N-aryl imine | 90-98 | up to 98 | Metal-free, mild conditions, high ee | Catalyst synthesis can be multi-step | [1][17] |
| Organocatalyst | Diketopiperazine | N-Benzhydrylbenzaldimine | 92 | >99 (S) | Simple peptide structure, very high ee | Substrate scope can be limited | [18] |
Detailed Experimental Protocols
The following protocols are representative examples for conducting metal-catalyzed and organocatalyzed asymmetric Strecker reactions.
Protocol A: Ti(O-i-Pr)₄-Catalyzed Asymmetric Strecker Reaction
This protocol is adapted from procedures described for titanium-catalyzed imine cyanations.[7]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral Schiff base or peptide ligand (0.12 mmol). Add anhydrous toluene (5.0 mL) and Ti(Oi-Pr)₄ (0.10 mmol). Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -40 °C).
-
Substrate Addition: Add the imine substrate (1.0 mmol) to the flask.
-
Cyanide Addition: Slowly add trimethylsilyl cyanide (TMSCN, 1.2 mmol) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at -40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the imine is consumed (typically 12-24 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL). Allow the mixture to warm to room temperature and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aminonitrile product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC.
Protocol B: Organocatalyzed Asymmetric Strecker Reaction with Jacobsen's Catalyst
This protocol is adapted from procedures utilizing thiourea catalysts.[3][15]
Figure 3: Experimental workflow for an organocatalyzed Strecker reaction.
-
Reaction Setup: To a dry vial equipped with a magnetic stir bar, add the chiral thiourea catalyst (e.g., Jacobsen's catalyst, 0.05 mmol, 5 mol%). Add the imine substrate (1.0 mmol) followed by the solvent (e.g., toluene, 2.0 mL).
-
Cooling: Cool the reaction mixture to the specified temperature, often cryogenic (e.g., -78 °C), using a dry ice/acetone bath.
-
Cyanide Addition: Add the cyanide source. For hazardous HCN, it is often generated in situ or added as a pre-made solution in a compatible solvent. Alternatively, add TMSCN (1.5 mmol) followed by a protic additive like methanol (1.5 mmol) which generates HCN.
-
Reaction Monitoring: Allow the reaction to stir at the low temperature for the specified time (e.g., 24-48 hours), monitoring for completion by TLC or HPLC.
-
Workup: Upon completion, quench the reaction by pouring it into a rapidly stirred biphasic mixture of ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to afford the desired α-aminonitrile. Determine yield and enantiomeric excess by chiral HPLC.
Conclusion and Future Outlook
The catalytic asymmetric Strecker reaction has matured into a highly reliable and versatile method for producing enantioenriched α-aminonitriles.
-
Metal catalysts offer high reactivity and have well-understood coordination chemistry, though they carry the risk of product contamination and often require stringent anhydrous conditions.
-
Organocatalysts , particularly thiourea and squaramide derivatives, have emerged as the new standard for many applications, providing exceptional enantioselectivity under mild, operationally simple conditions. Their bifunctional activation mechanism is a testament to sophisticated catalyst design.
-
Biocatalysts represent the future of green chemistry in this field, but their broader application will depend on expanding their substrate scope through protein engineering.
The choice of catalyst is application-specific. For large-scale synthesis where metal contamination is a concern, an organocatalyst is often preferred.[1] For novel or particularly challenging substrates, screening a variety of metal complexes may yield the best results. Future research will likely focus on developing catalysts with even lower loadings, broader substrate scopes (especially for challenging ketimines), and greater sustainability, further solidifying the Strecker reaction as a cornerstone of modern asymmetric synthesis.
References
-
Ullah, B., Gupta, N. K., Ke, Q., Ullah, N., Cai, X., & Liu, D. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. [Link][1][2][19][20]
-
Gao, Y., Luo, J., & Deng, L. (2024). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society. [Link][21][22][23][24]
-
Kanemitsu, T., Toyoshima, E., Miyazaki, M., Kawahara, S., & Nagata, K. (2010). Asymmetric acyl-Strecker reaction promoted by novel thiourea organocatalyst. Tetrahedron Letters, 51(43), 5764-5767. [Link][14][25]
-
Organic Reactions. (n.d.). Strecker Amino Acid Synthesis. Organic Chemistry. [Link][7]
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Saravanan, S., et al. (2013). Small Molecule as a Chiral Organocatalyst for Asymmetric Strecker Reaction. ACS Catalysis, 3(9), 2033-2038. [Link][6]
-
Vázquez-Romero, A., et al. (2015). Organocatalytic Enantioselective Strecker Reaction with Seven-Membered Cyclic Imines. European Journal of Organic Chemistry, 2015(28), 6211-6216. [Link][27]
-
Josephsohn, N. S., Kuntz, K. W., Snapper, M. L., & Hoveyda, A. H. (2001). Mechanism of Enantioselective Ti-Catalyzed Strecker Reaction: Peptide-Based Metal Complexes as Bifunctional Catalysts. Journal of the American Chemical Society, 123(45), 11594–11599. [Link][8][10]
-
Indalkar, K. S., et al. (2017). A three-component Strecker reaction for α-aminonitriles preparation from aldehydes/ketones, amines, and TMSCN under solvent-free reaction conditions. Catalysis Communications, 97, 123-127. [Link][17]
-
Zuend, S. J., & Jacobsen, E. N. (2007). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Organic & Biomolecular Chemistry, 5(21), 3478-3482. [Link][3]
-
Pan, S. C., & List, B. (2007). Catalytic asymmetric three-component acyl-Strecker reaction. Organic Letters, 9(6), 1149-1151. [Link][15]
-
Gröger, H. (2001). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795-2828. [Link][18]
-
Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 60. [Link][13]
-
Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713-5743. [Link][16]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link][4]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link][12]
-
Elsen, H., et al. (2019). Early Main Group Metal Catalysts for Imine Hydrosilylation. Chemistry – A European Journal, 25(70), 16141-16147. [Link][28][29]
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Narkhede, N., & Panda, S. S. (2014). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Current Organic Synthesis, 11(4), 506-523. [Link][11]
-
Corey, E. J., & Grogan, M. J. (1999). A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids. Organic Letters, 1(1), 157-160. [Link][9]
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Spectroscopic comparison of 4S and 4R isomers of 4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
An In-Depth Spectroscopic Guide to Differentiating 4S and 4R Isomers of 4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
In the landscape of pharmaceutical development and molecular sciences, the precise characterization of stereoisomers is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The distinct three-dimensional arrangement of atoms in stereoisomers can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic framework for the differentiation of the 4S and 4R diastereomers of 4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile, two chiral molecules of significant interest.
As Senior Application Scientists, our objective is to extend beyond procedural outlines, delving into the causal relationships that underpin our experimental choices. This guide is structured to be a self-validating system, where the convergence of data from multiple spectroscopic techniques provides an unambiguous and trustworthy characterization of the 4S and 4R isomers.
The Structural Context: Why Spectroscopic Differentiation is Key
The 4S and 4R isomers of 4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile are diastereomers, meaning they are non-superimposable, non-mirror images of each other. This structural nuance arises from the presence of two chiral centers. While sharing the same molecular formula and connectivity, their different spatial arrangements lead to distinct physical and chemical properties, which can be probed using various spectroscopic methods. Understanding these differences is paramount for applications in asymmetric synthesis, catalysis, and drug design.
A Multi-faceted Approach to Isomer Differentiation
No single spectroscopic technique can unequivocally identify and differentiate diastereomers in all cases. Therefore, a multi-pronged approach, leveraging the strengths of various methods, is essential. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it excels in the differentiation of diastereomers. The distinct spatial environments of the nuclei in the 4S and 4R isomers will result in discernible differences in their NMR spectra, particularly in the chemical shifts and coupling constants of the protons and carbons near the chiral centers.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free from water and other impurities.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the entire proton chemical shift range (typically 0-12 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a larger spectral width (0-220 ppm) to encompass all carbon signals.
-
Longer acquisition times are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
| Nucleus | 4S Isomer (Hypothetical) | 4R Isomer (Hypothetical) | Rationale for Difference |
| H4 Proton | δ 4.2 ppm (doublet of doublets) | δ 4.5 ppm (doublet of doublets) | The diastereotopic protons at C4 will experience different magnetic environments due to the fixed spatial orientation of the adjacent phenyl and dibenzylamino groups. |
| H5 Proton | δ 3.8 ppm (doublet) | δ 3.6 ppm (doublet) | The chemical shift of the H5 proton will be influenced by the through-space anisotropic effects of the neighboring substituents, which differ between the two isomers. |
| C3 Carbonyl | δ 205 ppm | δ 208 ppm | The carbonyl carbon is sensitive to the electronic environment, which can be subtly altered by the different conformations adopted by the diastereomers. |
| C4 Carbon | δ 65 ppm | δ 68 ppm | The carbon atom of the chiral center will exhibit a distinct chemical shift due to the different steric and electronic interactions in each isomer. |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While the IR spectra of diastereomers are often very similar, subtle differences in the vibrational frequencies of key functional groups can be observed due to differences in intramolecular hydrogen bonding and conformational rigidity.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the clean ATR crystal before measuring the sample.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups (C=O, C≡N, C-N, aromatic C-H).
| Functional Group | 4S Isomer (Hypothetical) | 4R Isomer (Hypothetical) | Rationale for Difference |
| C=O Stretch | 1715 cm⁻¹ | 1720 cm⁻¹ | Differences in intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions involving the carbonyl group, can lead to slight shifts in its stretching frequency. |
| C≡N Stretch | 2245 cm⁻¹ | 2248 cm⁻¹ | The electronic environment of the nitrile group can be influenced by the overall molecular conformation, resulting in a small shift in its vibrational frequency. |
Circular Dichroism (CD) Spectroscopy: A Chiral-Specific Technique
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. As enantiomers give mirror-image CD spectra, diastereomers, which have different 3D arrangements, will exhibit distinct CD spectra. This makes CD a highly sensitive technique for probing the stereochemistry of chiral compounds.
-
Sample Preparation: Prepare solutions of the 4S and 4R isomers in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Instrument Setup: Use a CD spectropolarimeter. Calibrate the instrument using a standard, such as camphor-d-sulfonic acid.
-
Data Acquisition: Scan the sample over a wavelength range where the molecule has electronic transitions (typically in the UV region, e.g., 200-400 nm).
-
Solvent Blank: Record a spectrum of the pure solvent and subtract it from the sample spectra.
-
Data Presentation: Plot the molar ellipticity [θ] as a function of wavelength.
The 4S and 4R isomers are expected to show significantly different CD spectra. The sign and magnitude of the Cotton effects (the characteristic peaks and troughs in a CD spectrum) will be different for each isomer, providing a unique fingerprint of their absolute configuration at the chiral centers. For instance, the 4S isomer might exhibit a positive Cotton effect at a certain wavelength, while the 4R isomer could show a negative or a significantly different positive Cotton effect at the same wavelength.
Conclusion: A Synergistic Approach to Isomer Characterization
The robust differentiation of the 4S and 4R isomers of 4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile necessitates a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides detailed structural information and is often the most definitive method for distinguishing diastereomers, IR and CD spectroscopy offer complementary data that reinforces the structural assignment. The convergence of results from these independent analytical methods provides a high degree of confidence in the identification and characterization of each isomer, a critical step in any research or development endeavor involving chiral molecules. This guide provides the foundational principles and experimental frameworks to achieve this with scientific rigor and integrity.
References
-
Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]
-
Organic Structures from Spectra by L. D. Field, S. Sternhell, and J. R. Kalman. John Wiley & Sons. [Link]
-
Circular Dichroism: Principles and Applications edited by Nina Berova, Koji Nakanishi, and Robert W. Woody. Wiley-VCH. [Link]
Introduction to Ritonavir and its Synthetic Challenges
Ritonavir is a critical antiretroviral medication, primarily utilized as a pharmacokinetic enhancer for other protease inhibitors in the treatment of HIV/AIDS.[1][2] Its complex molecular structure, featuring multiple chiral centers and heterocyclic moieties, presents significant challenges for chemical synthesis.[3][4] The efficiency, cost-effectiveness, and environmental impact of its manufacturing process are of paramount importance, particularly in the context of global health and the increasing demand for accessible antiviral therapies.[5][6] This guide provides a detailed cost-benefit analysis of the prominent synthetic pathways to Ritonavir, offering insights to guide researchers and drug development professionals in selecting and optimizing synthetic strategies.
The Evolution of Ritonavir Synthesis: From the Original to Greener Alternatives
The synthetic landscape of Ritonavir has evolved significantly since its initial development by Abbott Laboratories. The original synthesis, while groundbreaking, was characterized by a large number of steps and the use of hazardous and expensive reagents.[7][] Subsequent research has focused on developing more convergent, atom-economical, and environmentally benign routes. This guide will focus on a comparative analysis of three key pathways:
-
The Original Abbott Synthesis (Referenced in WO 94/14436) : The foundational multi-step linear synthesis.[7][]
-
The 5-Stage Convergent Synthesis using Bis(trichloromethyl) Carbonate (BTC) : A more streamlined approach with improved atom economy.[9][10]
-
A Recent High-Yield Synthesis (CN108218808A) : A modern approach focused on cost-effective reagents and high efficiency.[3][11]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
Introduction: The Critical Role of Method Validation
In the synthesis of complex active pharmaceutical ingredients (APIs), the purity and concentration of each intermediate are paramount. 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile is a key chiral intermediate in the synthesis of Ritonavir, a widely used antiretroviral drug[1]. The stereochemical purity and accurate quantification of this intermediate directly impact the efficacy and safety of the final API. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a cornerstone of quality control, ensuring process consistency and product safety.
This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for their validation, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[2][3][4][5]. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[6][7][8][9].
Part 1: Comparative Analysis of Analytical Technologies
The choice of analytical technology is the first critical decision in developing a quantitative method. The selection depends on the required sensitivity, selectivity, throughput, and the nature of the sample matrix. For a chiral intermediate like this compound, the primary challenge is to not only quantify the molecule but also to ensure its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is the gold standard for separating enantiomers in the pharmaceutical industry[10]. It relies on specialized columns where the stationary phase is itself chiral, allowing for differential interaction with the two enantiomers, resulting in different retention times[11].
-
Principle of Operation: The separation mechanism is based on the formation of transient diastereomeric complexes between the chiral analyte and the CSP. The stability of these complexes differs for each enantiomer, leading to separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability and high selectivity[10].
-
Advantages:
-
Robustness: HPLC is a well-established and reliable technique.
-
Cost-Effectiveness: Relatively lower operational cost compared to mass spectrometry.
-
Direct Enantiomeric Purity: Provides a direct measure of the undesired enantiomer.
-
-
Limitations:
-
Sensitivity: UV detection may lack the sensitivity required for trace-level impurities.
-
Peak Co-elution: Co-elution with other impurities can interfere with accurate quantification, requiring rigorous specificity studies.
-
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC is an advancement of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly higher efficiency, resolution, and speed.
-
Principle of Operation: Operates on the same principles as HPLC but at much higher pressures. The smaller particles provide a greater surface area for interaction, leading to sharper and better-resolved peaks in a shorter amount of time.
-
Advantages:
-
High Throughput: Drastically reduces analysis time, ideal for in-process controls.
-
Improved Resolution: Enhanced separation of the main component from its enantiomer and other impurities.
-
Reduced Solvent Consumption: Lower flow rates and shorter run times make it a greener alternative.
-
-
Limitations:
-
Higher Initial Cost: Instrumentation is more expensive than standard HPLC.
-
Method Transfer Challenges: Methods may require significant redevelopment when transferring from HPLC to UPLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry[12][13][14]. It has become an indispensable tool in modern drug development[15][16].
-
Principle of Operation: After separation on an HPLC or UPLC column, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and enters the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). This provides molecular weight information and, with tandem MS (MS/MS), structural data.
-
Advantages:
-
Superior Selectivity: Can distinguish between compounds with the same retention time but different molecular weights, overcoming co-elution issues.
-
Exceptional Sensitivity: Capable of detecting and quantifying analytes at femtomole levels, essential for trace impurity analysis[16].
-
Structural Confirmation: Provides unequivocal identification of the analyte and any impurities.
-
-
Limitations:
-
High Cost and Complexity: Requires significant capital investment and specialized expertise for operation and maintenance.
-
Matrix Effects: Ionization efficiency can be suppressed or enhanced by components in the sample matrix, potentially affecting accuracy.
-
The following diagram illustrates a logical workflow for selecting the appropriate analytical technique.
Caption: Decision tree for analytical technology selection.
Part 2: The Validation Framework: A Step-by-Step Guide
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose[17]. The following protocols are based on the ICH Q2(R2) guideline, which provides a comprehensive framework for validation[8][18].
This diagram outlines the typical sequence of validation activities.
Caption: Sequential workflow for analytical method validation.
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[19][20]. For a chiral method, this critically includes demonstrating separation from the undesired enantiomer.
Experimental Protocol:
-
Prepare solutions of the main compound (the correct 'S' enantiomer), its undesired 'R' enantiomer, known starting materials, and potential degradation products.
-
Generate degradation samples by subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light).
-
Prepare a placebo sample containing all formulation excipients except the API (if validating a drug product method).
-
Inject each of these solutions individually to determine their retention times.
-
Inject a spiked sample containing the analyte and all potential interfering species.
-
Assess peak purity using a photodiode array (PDA) detector for HPLC/UPLC or by analyzing mass spectra for LC-MS to ensure the analyte peak is spectrally pure.
Acceptance Criteria:
-
The analyte peak should be well-resolved from all other peaks, with a resolution (Rs) > 1.5.
-
The peak purity index should be greater than a pre-defined threshold (e.g., > 0.999).
-
No interference from placebo or known impurities at the retention time of the analyte.
Linearity
Causality: Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range[7][20]. This is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from 80% to 120% of the expected sample concentration. For impurity quantification, the range should bracket the expected impurity levels, from the reporting level to 120% of the specification limit[7].
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the average peak area (or response) against the concentration.
-
Perform a linear regression analysis on the data.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.998.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around zero.
Data Presentation: Linearity of this compound
| Concentration (µg/mL) | Injection 1 (Peak Area) | Injection 2 (Peak Area) | Injection 3 (Peak Area) | Average Area |
|---|---|---|---|---|
| 80.0 | 798500 | 801500 | 799900 | 799967 |
| 90.0 | 899100 | 902300 | 901100 | 900833 |
| 100.0 | 1001200 | 998800 | 1000500 | 1000167 |
| 110.0 | 1102500 | 1098500 | 1100700 | 1100567 |
| 120.0 | 1201100 | 1203500 | 1202200 | 1202267 |
| Regression Results | r² = 0.9999 | | | |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value[7][20]. It is typically determined by recovery studies, which confirm that the method can accurately quantify the analyte in a real sample matrix without bias.
Experimental Protocol:
-
Prepare a sample matrix (placebo or a known batch of material).
-
Spike the matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for recovery at each level should be ≤ 2.0%.
Data Presentation: Accuracy/Recovery Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.5 (n=3, RSD=0.8%) | 99.4% |
| 100% | 100.0 | 100.7 (n=3, RSD=0.6%) | 100.7% |
| 120% | 120.0 | 119.2 (n=3, RSD=0.7%) | 99.3% |
| Overall | | | 99.8% |
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision[9].
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets to assess overall precision.
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 1.0%.
-
Intermediate Precision: RSD ≤ 2.0%.
Data Presentation: Precision Results
| Precision Level | Sample ID | Assay Value (%) | Mean (%) | RSD (%) |
|---|---|---|---|---|
| Repeatability (Day 1) | 1-6 | 99.8, 100.2, ... | 100.1 | 0.7% |
| Intermediate (Day 2) | 1-6 | 99.5, 100.5, ... | 99.9 | 0.9% |
| Overall (Day 1 & 2) | 1-12 | | 100.0 | 0.8% |
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
Causality: LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount of analyte that can be detected but not necessarily quantitated[7]. These are critical parameters for impurity and degradation product analysis.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ and 3:1 for LOD.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
-
Confirm the determined LOQ by preparing and analyzing samples at this concentration to demonstrate adequate precision and accuracy.
Acceptance Criteria:
-
LOQ Precision: RSD of response at the LOQ concentration should be ≤ 10%.
-
LOQ Accuracy: Recovery should be within 80-120%.
Data Presentation: LOD & LOQ
| Parameter | Method | Result (µg/mL) |
|---|---|---|
| LOD | Signal-to-Noise (3:1) | 0.05 |
| LOQ | Signal-to-Noise (10:1) | 0.15 |
| LOQ | Precision (n=6, RSD=6.5%) | 0.15 |
| LOQ | Accuracy (n=6, Recovery=97.2%) | 0.15 |
Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage[20][21]. This is often evaluated during the development phase[18].
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Deliberately vary each parameter within a small, realistic range (e.g., flow rate ±10%, temperature ±2°C).
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the impact on key analytical outputs like retention time, resolution, and peak area.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) must still pass under all varied conditions.
-
The change in the final quantified result should not be statistically significant.
Conclusion
The validation of an analytical method for a critical intermediate like this compound is a rigorous, multi-faceted process that underpins the quality and safety of the final drug product. A thorough comparison of techniques like Chiral HPLC, UPLC, and LC-MS allows for the selection of a method that is fit for its intended purpose. By systematically evaluating parameters from specificity to robustness according to established international guidelines, scientists can build a self-validating system that ensures data integrity and withstands regulatory scrutiny. This guide serves as a practical framework for designing and executing a validation study that is scientifically sound, efficient, and compliant.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: gmp-compliance.org URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: ICH Q2 Validation of Analytical Procedures Source: YouTube URL: [Link] (Note: A generic YouTube link is provided as the original may be transient. The content reflects general knowledge from such educational videos).
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: Chromatography Online URL: [Link]
-
Title: Validation of Analytical Methods: EMA and FDA Audit Findings Source: PharmaRegulatory.in URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
-
Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: EMA publishes Document on the Validation of analytical Methods Source: gmp-compliance.org URL: [Link]
-
Title: Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe Source: Scirp.org URL: [Link]
-
Title: Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram Source: SciSpace URL: [Link]
-
Title: A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate Source: Der Pharma Chemica URL: [Link]
-
Title: LC/MS applications in drug development Source: PubMed URL: [Link]
-
Title: LC/MS applications in drug development Source: Semantic Scholar URL: [Link]
-
Title: Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis Source: Juniper Publishers URL: [Link]
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Title: Current developments in LC-MS for pharmaceutical analysis. Source: SciSpace URL: [Link]
-
Title: Current developments in LC-MS for pharmaceutical analysis Source: Analyst (RSC Publishing) URL: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
From the desk of a Senior Application Scientist
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as paramount as our scientific pursuits. The handling and disposal of chemical intermediates, such as 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile, demand meticulous attention to detail and a thorough understanding of their potential hazards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Assessment: Understanding the Risks of Organic Nitriles
This compound is an organic compound featuring a nitrile group (-C≡N). While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they must be handled with significant caution.[1][2] The primary concerns stem from the potential for:
-
Toxicity: Aliphatic nitriles can be metabolized in the body to release cyanide ions, which can interfere with cellular respiration.[3] Exposure routes include inhalation, ingestion, and skin absorption.[4]
-
Combustibility: Nitriles are combustible and, upon heating to decomposition, can release highly toxic fumes, including hydrogen cyanide and oxides of nitrogen.[1][4]
-
Reactivity: Nitriles can react vigorously with strong oxidizing acids.[4] Mixing with acids or bases can also be hazardous.[4]
Given these properties, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. The rationale for each piece of equipment is to provide a barrier against the identified hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber of at least 8-mil thickness).[8] Double-gloving is recommended. | Nitrile gloves offer good resistance to a range of chemicals, including oils and solvents.[9][10] Thicker gloves or double-gloving increases the breakthrough time, providing a greater margin of safety during handling.[8] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against splashes of chemical waste, which could cause serious eye damage.[11] |
| Body Protection | A flame-resistant laboratory coat. | Provides a removable barrier to protect skin and clothing from contamination. |
| Respiratory Protection | To be used in a certified chemical fume hood. | A fume hood is essential to prevent the inhalation of any dust or vapors, which is a primary route of exposure for nitriles.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the safe collection, storage, and disposal of this compound waste.
The principle of waste segregation is to prevent dangerous chemical reactions from occurring in a waste container.
-
Solid Waste:
-
Collect waste this compound, and any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, compatible container.
-
The container must be made of a material that will not react with the waste. The original manufacturer's container is often the best choice.[5]
-
Label this container as "Solid Organic Hazardous Waste."
-
-
Liquid Waste (if in solution):
-
Collect waste solutions in a separate, compatible liquid waste container (e.g., a glass or polyethylene bottle).
-
Crucially, do not mix this waste stream with other types of waste. Specifically, keep it separate from:
-
Label this container as "Non-halogenated Organic Liquid Waste."
-
Accurate labeling is a regulatory requirement and is critical for the safety of all personnel, from the lab to the final disposal facility.
-
Obtain a hazardous waste tag from your institution's EHS department.[6]
-
Fill out the tag completely and legibly. This must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
For mixtures, list all components and their approximate percentages.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Check the appropriate hazard pictograms (e.g., "Toxic," "Health Hazard").
-
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste. This prevents the release of vapors and protects against spills.[6][12]
-
Use Secondary Containment: Place all liquid waste containers in a secondary container (such as a chemical-resistant tray or bin) that can hold at least 110% of the volume of the largest container. This is a critical safeguard against leaks and spills.
-
Segregate Incompatibles: Ensure the stored waste container is physically separated from incompatible materials, particularly strong acids and oxidizers.[13]
Accidents can happen. Being prepared is key to mitigating risks.
-
Minor Spills (Solid):
-
Wearing your full PPE, gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully sweep the material into a designated solid hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.
-
-
Decontamination of Empty Containers:
-
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[12]
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect all rinsate and dispose of it as liquid hazardous waste.[5]
-
Once decontaminated, deface or remove the original label, and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.[5]
-
Laboratory personnel should never transport hazardous waste themselves.[5]
-
Once a waste container is full, or if it has been in storage for a specified period (often 90 days), submit a request for waste collection to your institution's EHS department.[6]
-
Ensure all labeling is correct and the container is clean and securely sealed before the scheduled pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold our collective responsibility to protect our colleagues and the environment.
References
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. EHS Daily Advisor. [Link]
-
NIOSH. Criteria for a recommended standard: occupational exposure to nitriles. U.S. Department of Health, Education, and Welfare, Public Health Service, Center for Disease Control, National Institute for Occupational Safety and Health. [Link]
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What is Nitrile and Why Does It Make a Great PPE Glove. MCR Safety. [Link]
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]
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Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Franz Mensch. [Link]
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The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated. [Link]
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Aliphatic Nitriles. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Center for Biotechnology Information. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. [Link]
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Cyanide. Wikipedia. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
(S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile. Pharmaffiliates. [Link]
-
(2S,3S,5S)-5-amino-2-(dibenzylamino)-3-hydroxy-1,6-diphenyl-hexane. Mol-Instincts. [Link]
-
4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile. Chemical-Suppliers.com. [Link]
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A Comprehensive Safety and Handling Guide for 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
This guide provides essential safety and logistical information for the handling, use, and disposal of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS No. 156732-12-6). As a valued researcher, your safety is paramount. This document is designed to provide you with a comprehensive understanding of the potential hazards and the necessary precautions to ensure a safe laboratory environment.
Understanding the Compound: A Proactive Approach to Safety
-
Dibenzylamine Moiety: Dibenzylamine itself is known to be corrosive, harmful if swallowed, and can cause burns.[1][2] Inhalation may lead to irritation of the respiratory tract.[1]
-
Nitrile Group (-CN): Nitrile compounds can be toxic and should be handled with care to prevent exposure.[3] Some nitriles can release hydrogen cyanide upon contact with strong acids or upon combustion.
-
Aminoketone Structure: Aminoketones are a class of compounds that can have varied biological activities and toxicities.[4]
Given these components, it is prudent to treat this compound as a potentially hazardous substance. The following procedures are designed to minimize risk during its handling and use.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a variety of chemicals, including oils, fuels, and some acids.[5][6] The use of two layers provides additional protection against potential tears and rapid chemical permeation. Always inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes.[7] For procedures with a higher risk of splashing, a face shield worn over safety goggles is required.[7] |
| Body Protection | A full-sleeved laboratory coat must be worn at all times to protect the skin and clothing from accidental spills.[8] For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | Work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[9] If a fume hood is not available, or if there is a risk of generating dusts or aerosols, a respirator with an appropriate organic vapor cartridge should be used. |
dot
Caption: Personal Protective Equipment (PPE) workflow for handling the compound.
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Preparation:
-
Designate a Work Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment (glassware, spatulas, etc.) and waste containers are within the fume hood to avoid unnecessary movement in and out of the containment area.
-
Review Procedures: Familiarize yourself with the entire experimental protocol before handling the compound.
Handling the Compound:
-
Weighing: If weighing the solid, do so within the fume hood or in a balance enclosure to prevent the dispersal of dust. Use a disposable weighing paper or boat.
-
Dissolving: When dissolving the compound, add the solvent slowly to avoid splashing. If the solvent is volatile, ensure the fume hood sash is at the appropriate height.
-
Transfers: Use appropriate tools, such as a spatula for solids or a pipette for solutions, to transfer the compound. Avoid pouring directly from large containers to small ones.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
Post-Handling:
-
Decontamination: Clean all glassware and equipment that came into contact with the compound. A suitable organic solvent followed by a detergent wash is recommended.
-
Hand Washing: After removing gloves, wash your hands thoroughly with soap and water.[10]
Spill Management: A Plan for the Unexpected
In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and further contamination.
For a Small Spill (within the fume hood):
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Containment: Use an absorbent material, such as vermiculite or a commercial chemical absorbent, to cover the spill.
-
Neutralization (if applicable): For a basic compound like this, a weak acid solution may be used for neutralization after initial absorption, but this should be done with caution due to potential reactions with the nitrile group.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
For a Large Spill (outside the fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your laboratory supervisor and the institutional safety officer.
-
Isolate: If it is safe to do so, close the doors to the laboratory to contain any vapors.
-
Do Not Attempt to Clean: A large spill should be handled by trained emergency response personnel.
dot
Caption: Decision tree for responding to a chemical spill.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing papers, absorbent materials from spills) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container.
-
Container Labeling: All waste containers must be labeled with the full chemical name, "Hazardous Waste," and the primary hazards (e.g., "Toxic," "Corrosive").
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[9]
Chemical Incompatibilities
To prevent hazardous reactions, be aware of the following incompatibilities:
-
Strong Acids: May react with the nitrile group and the amine.
-
Strong Oxidizing Agents: May react exothermically with the organic components of the molecule.
-
Strong Bases: The aminoketone may be unstable in the presence of strong bases.
Always consult a chemical incompatibility chart before mixing this compound with other reagents.[13][14]
By adhering to these guidelines, you are taking the necessary steps to protect yourself, your colleagues, and the environment. Your commitment to safety is integral to the advancement of scientific research.
References
- NITRILES - CDC Stacks.
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- How to Choose PPE for Chemical Work.
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- Dibenzylamine - Hazardous Agents | Haz-Map.
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Available at: [Link]
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Tips for Keeping Safe in the Lab | Fisher Scientific . Available at: [Link]
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- Safety Data Sheet: Benzylamine - Carl ROTH.
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- MATERIAL SAFETY DATA SHEET - Tri-iso.
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- Safety - Chemistry LibreTexts.
- Incompatible Chemicals - Risk Management and Safety.
- Aminoaldehydes and aminoketones - Wikipedia.
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- Appendix K - Incompatible Chemicals | Environment, Health and Safety - Cornell EHS.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
